Methyl 4-hydroxycyclohexanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDYVXROZHFTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169830 | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17449-76-2, 6125-57-1 | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Physical Properties of Methyl 4-hydroxycyclohexanecarboxylate
Introduction: The Foundational Role of a Versatile Intermediate
In the landscape of modern synthetic chemistry and pharmaceutical development, the utility of a molecule is often dictated by its structural nuance and physical characteristics. Methyl 4-hydroxycyclohexanecarboxylate (M4HC) stands as a prime example of a versatile chemical intermediate whose bifunctional nature—a hydroxyl group and a methyl ester on a cyclohexane scaffold—makes it a valuable building block.[1] Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a deep and practical understanding of its physical properties.[1][2][3]
A critical feature of M4HC is its existence as cis and trans stereoisomers, arising from the relative orientation of the two substituent groups on the cyclohexane ring. This stereoisomerism is not a trivial detail; it profoundly influences the molecule's physical properties, reactivity, and ultimately, its suitability for specific synthetic pathways. This guide provides an in-depth exploration of the core physical and spectral properties of M4HC, grounded in established analytical techniques. It is designed to equip researchers with the foundational knowledge required to effectively source, characterize, and utilize this important compound.
Molecular Structure and Stereoisomerism
The defining characteristic of this compound is its 1,4-disubstituted cyclohexane ring. The spatial arrangement of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups gives rise to two distinct diastereomers: cis and trans.
-
cis-isomer: Both substituents are on the same face of the ring. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial.
-
trans-isomer: The substituents are on opposite faces of the ring. The most stable chair conformation allows both bulky groups to occupy equatorial positions, resulting in lower steric strain and greater thermodynamic stability.
This stereochemical difference is fundamental, as it dictates the molecule's overall shape, polarity, and intermolecular interactions, which in turn govern its physical properties.
Caption: Logical relationship of M4HC and its stereoisomers.
Core Molecular Data
The following table summarizes essential identification information for M4HC and its common isomers. Researchers must pay close attention to the CAS number to ensure they are sourcing the correct stereoisomer for their application.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [4][5][6][7][8] |
| Molecular Weight | 158.19 g/mol | [4][5][7] |
| IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate | [5] |
| CAS Number (Mixture) | 17449-76-2 | [4][5][7][9] |
| CAS Number (cis-isomer) | 3618-03-9 | [5][6] |
| CAS Number (trans-isomer) | 6125-57-1 | [5][10] |
Macroscopic Physical Properties
The physical state and bulk properties of M4HC are critical for process design, reaction setup, and safety considerations. The compound is typically supplied as a colorless liquid.[1][11]
Comparative Data Table
This table consolidates the key physical properties reported for M4HC, highlighting differences between the isomers where data is available. The trans-isomer's boiling point is reported at reduced pressure, a common practice for high-boiling-point liquids to prevent decomposition.
| Physical Property | Mixture / Unspecified | cis-isomer | trans-isomer | Source(s) |
| Boiling Point | 233 °C @ 760 mmHg | 233.3 °C @ 760 mmHg | 125 °C @ 0.3 mmHg | [4][6][9][10][11] |
| Density | 1.121 g/cm³ | 1.121 g/cm³ | 1.10 g/cm³ (20/20) | [4][6][7][9][11] |
| Refractive Index | 1.482 | 1.4705 (21.5 °C) | 1.47 | [4][6][11] |
| Flash Point | 94 °C | 93.5 °C | N/A | [4][6][7][9] |
| Vapor Pressure | 8.14E-06 mmHg @ 25°C | N/A | N/A | [4] |
| LogP (Octanol/Water) | 0.53 - 0.853 | 0.71 | N/A | [5][7][8][12] |
Expert Insight: The slight variations in density and refractive index between isomers are direct consequences of their different molecular packing efficiencies in the liquid state. The diequatorial conformation of the trans-isomer can lead to more ordered packing compared to the cis-isomer. The LogP value, indicating moderate hydrophilicity, is consistent with the presence of both a polar hydroxyl group and a nonpolar hydrocarbon ring.
Analytical Characterization and Methodologies
Verifying the identity, purity, and isomeric ratio of M4HC is a prerequisite for its use in regulated environments like drug development. This section details the standard analytical protocols, emphasizing the "why" behind the methodology.
Purity Assessment and Isomer Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of M4HC and for separating its cis and trans isomers. A reverse-phase method is typically effective.[12]
Causality of Method Choice: Reverse-phase HPLC is chosen because it separates compounds based on differences in hydrophobicity. Although the cis and trans isomers have the same chemical formula, the trans-isomer, with its hydroxyl group more exposed in the diequatorial conformation, can exhibit slightly different interactions with the nonpolar stationary phase compared to the cis-isomer, allowing for separation.
This protocol is adapted from established methods for analyzing M4HC.[12]
-
System Preparation:
-
Column: C18 Reverse-Phase Column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (as the ester carbonyl provides weak chromophore).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of M4HC at 1 mg/mL in Acetonitrile.
-
Dilute to a working concentration of ~100 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition:
-
Equilibrate the column with a 50:50 A:B mixture for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run an isocratic elution with 50:50 A:B for 10 minutes or a shallow gradient if co-elution occurs.
-
-
Self-Validation:
-
The system is considered valid if a blank injection (50:50 A:B) shows no interfering peaks at the retention time of M4HC.
-
Peak shape (tailing factor) should be between 0.9 and 1.5.
-
Purity is determined by the area percentage of the main peak(s) relative to all peaks detected.
-
Caption: Standard experimental workflow for HPLC analysis.
Structural Confirmation via Spectroscopy
NMR is indispensable for unambiguous structural confirmation and, crucially, for determining the stereochemistry.
-
¹H NMR: Provides information on the electronic environment of hydrogen atoms. Key expected signals include a singlet around 3.65 ppm for the methoxy (-OCH₃) protons and a complex multiplet pattern between 1.20-2.50 ppm for the cyclohexane ring protons.[13] The chemical shift and coupling constants of the protons at C1 and C4 are particularly sensitive to their axial or equatorial orientation, allowing for differentiation between cis and trans isomers.
-
¹³C NMR: Confirms the carbon skeleton, with expected signals for the carbonyl carbon (~175 ppm), the carbons bearing the hydroxyl and ester groups (~70 ppm), the methoxy carbon (~51 ppm), and the remaining ring carbons.
IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.
-
Causality of Signal: The technique relies on the principle that chemical bonds vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its vibrational modes.
-
Expected Absorptions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the cyclohexane ring.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹, characteristic of the ester carbonyl group.
-
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.
-
Expected Ionization: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 158.[5][14] Common fragments would include the loss of a methoxy group ([M-31]⁺) or the loss of the entire ester group.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. M4HC is classified as a hazardous substance.
GHS Hazard Summary
Based on available safety data, M4HC presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5][7]
-
Causes skin and serious eye irritation.[5]
| Hazard Statement | GHS Classification | Source(s) |
| H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [5] |
| H315 | Skin Irritation, Category 2 | [5] |
| H319 | Eye Irritation, Category 2A | [5] |
Recommended Handling and Storage
-
Handling: Use only in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15] For long-term stability, particularly for the cis-isomer, storage in a freezer at or below -20°C is recommended.[16] Keep away from heat, sparks, and open flames.[15]
Conclusion
This compound is more than a simple organic intermediate; it is a molecule whose utility is defined by its stereochemical and physical properties. A thorough understanding of its boiling point, density, and solubility, coupled with the ability to analytically confirm its structure, purity, and isomeric form via HPLC and spectroscopy, is essential for any researcher in the fields of drug discovery and materials science. The protocols and data presented in this guide serve as a foundational resource, enabling scientists to handle and utilize M4HC with confidence, precision, and safety, thereby accelerating the pace of innovation.
References
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- 10. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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cis/trans isomerism of Methyl 4-hydroxycyclohexanecarboxylate
An In-Depth Technical Guide to the Cis/Trans Isomerism of Methyl 4-hydroxycyclohexanecarboxylate
Abstract
This compound is a key chemical intermediate whose utility in drug development and materials science is critically dependent on its stereochemistry. The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers, each possessing distinct physical properties and conformational preferences that dictate their reactivity and biological interactions. This guide provides a comprehensive technical overview of the fundamental principles governing the isomerism of this compound. We will explore the conformational analysis of the cyclohexane ring, delve into the thermodynamic and kinetic principles that control stereochemical outcomes during synthesis, provide detailed protocols for common synthetic routes, and outline robust analytical methods for isomer separation and characterization.
Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes
The stereoisomerism of this compound is rooted in the conformational behavior of the cyclohexane ring. The lowest energy conformation is the "chair" form, in which the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1]
-
Trans Isomer: In the trans isomer, the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups are on opposite sides of the ring. This arrangement allows for a highly stable chair conformation where both bulky substituents occupy equatorial positions (diequatorial). This diequatorial conformation minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in an axial position.[2] Consequently, the trans isomer is the thermodynamically more stable of the two.[1]
-
Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial (axial-equatorial).[3] The cis isomer exists as a rapidly equilibrating mixture of two chair conformers. The equilibrium will favor the conformer where the larger, more sterically demanding group (the methoxycarbonyl group) occupies the equatorial position to minimize steric strain.[2]
The energy difference between these isomers, driven by steric considerations, is the fundamental basis for controlling and separating them.
Caption: Conformational energy relationship between cis and trans isomers.
Synthesis and Stereochemical Control: A Tale of Two Pathways
The ratio of cis to trans isomers obtained in a synthesis is dictated by whether the reaction is under kinetic or thermodynamic control.[4]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy. These reactions are typically run at low temperatures for short durations, making the process effectively irreversible.[5][6]
-
Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions, typically achieved with higher temperatures and longer reaction times, allowing an equilibrium to be established.[4][7]
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Synthesis Route 1: Catalytic Hydrogenation (Thermodynamic Control)
The catalytic hydrogenation of methyl 4-hydroxybenzoate is a common industrial method that typically yields the thermodynamically favored trans isomer. The aromatic ring is reduced to a cyclohexane ring, and under the typical reaction conditions (elevated temperature and pressure), equilibrium can be established, leading to the most stable diequatorial product.[8]
Experimental Protocol: Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate [8]
-
Reactor Setup: To a suitable high-pressure autoclave reactor (e.g., a Parr autoclave), add methyl 4-hydroxybenzoate (1.0 eq) and methanol as the solvent (approx. 6 mL per gram of starting material).
-
Inerting: Seal the reactor and displace the air with an inert gas, such as nitrogen, by pressurizing and venting three times.
-
Catalyst Addition: Under a positive nitrogen pressure, add 5% rhodium on alumina catalyst (Rh/Al₂O₃) (approx. 0.1 eq by weight relative to the starting material).
-
Hydrogenation: Seal the reactor again. Pressurize with hydrogen gas to approximately 3.7 MPa (540 psi). Begin vigorous stirring or shaking.
-
Reaction: Maintain the reaction for 18-24 hours. The reaction progress can be monitored by taking aliquots (after depressurizing and inerting) and analyzing via GC or TLC.
-
Workup: Upon completion, depressurize the reactor and replace the hydrogen atmosphere with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the catalyst. Wash the pad with additional methanol.
-
Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the colorless, oily product.
Synthesis Route 2: Ketone Reduction (Kinetic Control)
The reduction of methyl 4-oxocyclohexanecarboxylate using a hydride reducing agent like sodium borohydride (NaBH₄) is often under kinetic control.[9] The stereochemical outcome depends on the direction of hydride attack on the carbonyl. The hydride ion, a nucleophile, will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of the kinetic product.[10] In this case, axial attack is generally favored, leading to an equatorial hydroxyl group, which would result in the trans product. However, the presence of the bulky ester group can influence this, and often a mixture of isomers is obtained, requiring careful analysis and purification.
Experimental Protocol: Reduction of Methyl 4-oxocyclohexanecarboxylate
-
Dissolution: Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (approx. 10 mL per gram of ketone), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the reaction rate and enhance selectivity.[9]
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution. Monitor for gas evolution (H₂). The slow addition prevents an uncontrolled exotherm.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which will likely be a mixture of cis and trans isomers.
Isomer Separation and Analysis
Due to their very similar physicochemical properties, separating the cis and trans isomers of this compound requires high-resolution techniques.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
Table 1: Comparison of Analytical Separation Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Stationary Phase | Reversed-Phase (e.g., C18) is common.[12] | Polar (e.g., WAX) or mid-polar (e.g., 5% Phenyl Polysiloxane) columns.[11] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients.[12] | Inert carrier gas (Helium or Hydrogen).[11] |
| Advantages | Excellent resolution, non-destructive, easily scaled to preparative separation. | High sensitivity (especially with FID), fast analysis times. |
| Considerations | Requires sample to be soluble in the mobile phase. | Sample must be volatile and thermally stable. |
Detailed Protocol: HPLC Separation[12][13]
-
System Preparation: Use an HPLC system with a UV detector (set to ~220 nm). A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v). For mass spectrometry compatibility, replace any non-volatile acids like phosphoric acid with 0.1% formic acid.[12]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Dilute to approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection & Analysis: Inject 10 µL of the prepared sample. The trans isomer, being slightly less polar, is typically expected to elute slightly earlier than the cis isomer on a standard reversed-phase column.
Caption: General workflow for HPLC-based isomer analysis.
Spectroscopic Characterization: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The key lies in the chemical shift and coupling constants of the protons at the C1 and C4 positions (the carbons bearing the ester and hydroxyl groups, respectively).
-
Chemical Shift: Protons in an axial environment are shielded by the electron clouds of the C-C bonds in the ring and typically appear at a higher field (lower ppm value) compared to their equatorial counterparts.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Large axial-axial (J_ax-ax) couplings (~10-13 Hz) are observed, while smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (~2-5 Hz) are typical.
Table 2: Expected ¹H NMR Characteristics for Isomers
| Isomer | Conformation | H at C1 (-CHCOOCH₃) | H at C4 (-CHOH) | Expected Signal Width for C1-H & C4-H |
| trans | Diequatorial (e,e) | Axial | Axial | Broad multiplet or triplet of triplets (large J_ax-ax couplings) |
| cis | Equatorial-Axial (e,a) (major conformer) | Equatorial | Axial | Narrow multiplet (smaller J_ax-eq and J_eq-eq couplings) |
For the trans isomer, the protons at C1 and C4 are both axial. Therefore, they will each show large couplings to the two adjacent axial protons, resulting in a broad signal often described as a "triplet of triplets". For the cis isomer (assuming the ester is equatorial), the C1 proton is equatorial and the C4 proton is axial. The C1 proton will exhibit only small couplings, leading to a much narrower signal. This difference in signal width for the C1 and C4 protons is a highly reliable diagnostic tool for assigning the stereochemistry.[13]
Conclusion
The cis/trans isomerism of this compound is a textbook example of stereochemical principles directly impacting practical chemistry. The thermodynamic preference for the trans isomer, with its stable diequatorial conformation, can be exploited in syntheses run under equilibrium conditions, such as high-temperature catalytic hydrogenation. Conversely, kinetically controlled reactions, like low-temperature hydride reductions, may yield different isomer ratios based on the transition state energies. Mastery of these concepts allows researchers and drug development professionals to selectively synthesize the desired isomer. Furthermore, robust analytical techniques, particularly HPLC for separation and NMR spectroscopy for structural elucidation, are indispensable tools for verifying stereochemical purity, ensuring the production of well-defined chemical entities for advanced applications.
References
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Spectroscopic data for Methyl 4-hydroxycyclohexanecarboxylate (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxycyclohexanecarboxylate
This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and stereochemical assignment of this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: A Versatile Bifunctional Building Block
This compound is a valuable organic intermediate characterized by a cyclohexane scaffold functionalized with both a hydroxyl group and a methyl ester.[1] This bifunctional nature makes it a highly versatile building block for synthesizing more complex molecular architectures, particularly in the pharmaceutical industry for the development of novel drug candidates.[1]
Accurate structural confirmation and, critically, the determination of its relative stereochemistry (cis or trans), are paramount for ensuring predictable reaction outcomes and the desired biological activity of its derivatives. Spectroscopic analysis provides the definitive toolkit for this characterization. This guide explains the causal relationships between the molecule's structure, its stereoisomers, and their corresponding spectral signatures.
Molecular Structure and Stereoisomerism
The core of this compound's chemistry lies in its stereoisomerism. The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans. The spatial orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups dictates the molecule's overall shape and profoundly influences its spectroscopic properties.
In the most stable chair conformations:
-
Trans Isomer : Both the large methoxycarbonyl group and the hydroxyl group can occupy equatorial positions, minimizing steric strain. This is the thermodynamically favored conformation.
-
Cis Isomer : To maintain the cis relationship, one substituent must be in an equatorial position while the other is forced into a more sterically hindered axial position. Due to its larger size, the methoxycarbonyl group preferentially occupies the equatorial position, leaving the hydroxyl group axial.
These conformational differences are not merely theoretical; they are the direct cause of the distinct NMR spectra observed for each isomer.
Caption: Chair conformations of trans and cis-Methyl 4-hydroxycyclohexanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise stereochemistry of the cis and trans isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its axial or equatorial position.
¹H NMR Spectroscopy: The Key to Stereochemical Assignment
The diagnostic power of ¹H NMR lies in analyzing the chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) of the protons at C1 and C4 (the carbons bearing the substituents).
-
Causality of Chemical Shifts : Protons in an axial orientation are shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
The Karplus Relationship in Action : The magnitude of the coupling constant between two adjacent protons (³J) is dependent on the dihedral angle between them.
-
Large Coupling (³J ≈ 8-13 Hz) is observed between two protons that are trans-diaxial (180° angle), a hallmark of axial-axial coupling.
-
Small Coupling (³J ≈ 2-5 Hz) is observed for axial-equatorial or equatorial-equatorial couplings (≈60° angle).
-
For the trans-isomer , where H1 and H4 are both axial, the signal for H4 (the proton on the carbon with the -OH group) will appear as a triplet of triplets with large axial-axial couplings. For the cis-isomer , where H4 is equatorial, its signal will be a broad multiplet with only small axial-equatorial and equatorial-equatorial couplings.
Table 1: Comparative ¹H NMR Data (Typical Values in CDCl₃)
| Proton | trans-Isomer (e,e) | cis-Isomer (e,a) | Rationale for Difference |
|---|---|---|---|
| -OCH₃ | ~3.67 ppm (s) | ~3.68 ppm (s) | Minimal difference; distant from stereocenter. |
| H1 (CHCOOCH₃) | ~2.25 ppm (tt) | ~2.49 ppm (m) | H1 is axial, shifted upfield. |
| H4 (CHOH) | ~3.60 ppm (tt) | ~4.05 ppm (m) | H4 is axial, shifted upfield vs. equatorial H4 which is deshielded. |
| Ring CH₂ | ~1.2-2.1 ppm (m) | ~1.5-2.0 ppm (m) | Significant overlap, but pattern differs due to axial/equatorial protons. |
Note: Exact chemical shifts can vary based on solvent and concentration. The key diagnostic is the multiplicity and coupling constants of H1 and H4.
¹³C NMR Spectroscopy
¹³C NMR provides confirmation of the carbon skeleton. Stereochemistry also leaves a subtle but detectable footprint in the ¹³C spectrum due to the γ-gauche effect.
-
The γ-Gauche Effect : An axial substituent causes steric compression on the γ-carbons (three bonds away), leading to shielding and an upfield shift (lower ppm) in their resonance compared to the case with an equatorial substituent.
In the cis-isomer, the axial -OH group will shield carbons C2 and C6, causing them to appear at a slightly lower chemical shift than in the trans-isomer.
Table 2: Comparative ¹³C NMR Data (Typical Values)
| Carbon | trans-Isomer | cis-Isomer | Rationale for Difference |
|---|---|---|---|
| C=O | ~176 ppm | ~176 ppm | Carbonyl group is distant from the stereocenter. |
| -OCH₃ | ~51 ppm | ~51 ppm | Methyl group is distant from the stereocenter. |
| C4 (CHOH) | ~70 ppm | ~66 ppm | The carbon with an axial -OH is shielded. |
| C1 (CHCOOR) | ~43 ppm | ~41 ppm | Subtle shielding effects from axial -OH. |
| C2, C6 | ~34 ppm | ~31 ppm | Shielded by the axial -OH via the γ-gauche effect. |
| C3, C5 | ~29 ppm | ~29 ppm | Less affected by the substituent at C4. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an excellent, rapid technique for confirming the presence of the key functional groups. While it generally cannot distinguish between the cis and trans isomers, it provides a crucial first-pass validation of the molecule's identity.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O Stretch (Ester) | ~1730 | Strong, Sharp |
| C-O Stretch (Ester/Alcohol) | 1300 - 1000 | Strong |
The presence of a strong, sharp peak around 1730 cm⁻¹ and a broad absorption band above 3200 cm⁻¹ is definitive evidence for the methyl ester and hydroxyl functionalities, respectively.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern under energetic conditions (e.g., Electron Ionization, EI).
-
Molecular Ion (M⁺) : The molecular formula C₈H₁₄O₃ corresponds to a molecular weight of 158.19 g/mol .[2] The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 158.
-
Key Fragmentation Pathways : The structure readily undergoes fragmentation upon ionization. Common losses include:
-
Loss of Water (H₂O) : [M - 18]⁺ → m/z 140
-
Loss of a Methoxy Radical (•OCH₃) : [M - 31]⁺ → m/z 127
-
Loss of the Methoxycarbonyl Radical (•COOCH₃) : [M - 59]⁺ → m/z 99
-
Ring Cleavage : Leads to characteristic fragments of the cyclohexyl ring, such as ions at m/z 81 and 55.[2]
-
Caption: Plausible MS fragmentation pathway for this compound.
Table 4: Summary of Key Mass Spectrometry Data
| m/z | Identity | Significance |
|---|---|---|
| 158 | [M]⁺ | Molecular Ion |
| 140 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |
| 127 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 99 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |
| 81 | [C₆H₉]⁺ | Characteristic cyclohexenyl cation after losses.[2] |
Experimental Protocols: A Self-Validating Workflow
To ensure high-quality, reproducible data, a systematic approach to sample preparation and analysis is essential.
Caption: A validated workflow for comprehensive spectroscopic characterization.
Step-by-Step Methodology:
-
Sample Preparation (NMR): a. Accurately weigh 10-20 mg of this compound. b. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). The choice of solvent is critical; for instance, using DMSO-d₆ allows for the observation of the hydroxyl proton, which often exchanges in CDCl₃.[3] c. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: a. NMR: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous assignment, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended. b. IR: For liquid samples, place a drop between two NaCl or KBr salt plates to create a thin film. For solid samples, mix a small amount with KBr powder and press into a transparent pellet. Acquire the spectrum over the 4000-400 cm⁻¹ range. c. MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS) system, typically using Electron Ionization (EI) at 70 eV.
-
Data Analysis: a. NMR: Process the spectra (Fourier transform, phase, and baseline correct). Calibrate the ¹H spectrum to the TMS signal. Integrate the signals in the ¹H spectrum to confirm proton counts. Measure chemical shifts and coupling constants to assign all signals and determine the cis/trans configuration. b. IR: Identify the key functional group frequencies as outlined in Table 3. c. MS: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis of this compound is a clear demonstration of modern analytical chemistry's power. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy, particularly the analysis of ¹H NMR coupling constants, stands as the definitive technique for distinguishing between the crucial cis and trans diastereomers. This multi-technique, self-validating approach provides the rigorous characterization necessary for professionals in research and pharmaceutical development, ensuring the quality and identity of this important chemical intermediate.
References
Synthesis of Methyl 4-hydroxycyclohexanecarboxylate from methyl 4-hydroxybenzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate from Methyl 4-hydroxybenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound via the catalytic hydrogenation of methyl 4-hydroxybenzoate. This transformation is a foundational process for accessing saturated carbocyclic scaffolds crucial in the development of pharmaceuticals and fine chemicals. This document delves into the mechanistic underpinnings of aromatic ring hydrogenation, offers detailed experimental protocols, and explores the critical factors governing the stereochemical outcome of the reaction, namely the cis/trans isomer ratio. Furthermore, this guide addresses the practical aspects of reaction monitoring, product purification, and the essential safety protocols for conducting high-pressure hydrogenations. This work is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
The conversion of readily available aromatic compounds into their saturated alicyclic counterparts is a cornerstone of modern synthetic organic chemistry. These saturated rings are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The synthesis of this compound from methyl 4-hydroxybenzoate is a prime example of such a transformation, offering a gateway to functionalized cyclohexane derivatives. The presence of both a hydroxyl and a methyl ester group on the cyclohexane ring provides versatile handles for further chemical modifications.
This guide will focus on the catalytic hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate, a process that, while conceptually straightforward, presents nuances in catalyst selection and reaction parameter optimization to achieve desired yields and stereoselectivity.
Reaction Mechanism and Stereochemical Considerations
The hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate is an exothermic process that requires a catalyst to overcome the significant resonance stability of the benzene ring.[1] The reaction typically proceeds under elevated hydrogen pressure and temperature.
The generally accepted mechanism for the heterogeneous catalytic hydrogenation of phenols involves the following key steps:
-
Adsorption: The aromatic substrate adsorbs onto the surface of the metal catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Hydrogenation: Hydrogen atoms are sequentially added to the aromatic ring. This process is believed to involve partially hydrogenated intermediates, such as cyclohexenols and cyclohexanones, through keto-enol tautomerism.[2]
-
Desorption: The final saturated product, this compound, desorbs from the catalyst surface.
A critical aspect of this synthesis is the control of the stereochemistry at the C1 and C4 positions of the cyclohexane ring, leading to the formation of cis and trans isomers. The diastereoselectivity of the reaction is heavily influenced by the choice of catalyst and reaction conditions.
-
cis-Isomer: Generally favored with rhodium-based catalysts.[3]
-
trans-Isomer: Often the major product when using palladium-based catalysts.[2][3]
The formation of the thermodynamically more stable trans isomer with palladium catalysts is thought to occur through the desorption and re-adsorption of the intermediate cyclohexanone, allowing for a π-facial exchange before the final hydrogenation steps.[2]
Catalyst Selection and Optimization
The choice of catalyst is paramount in achieving high conversion and desired stereoselectivity. For the hydrogenation of aromatic rings, noble metal catalysts are typically employed.
| Catalyst | Support | Typical Stereoselectivity | Key Characteristics |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | cis-selective | Highly active for aromatic ring hydrogenation.[4][5][6] |
| Palladium (Pd) | Alumina (Al₂O₃), Carbon (C) | trans-selective | Effective for phenol hydrogenation, often yielding the thermodynamically favored trans product.[2][3] |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | Varies with conditions | Known for its high activity in aromatic hydrogenation.[7][8][9] |
| Platinum (Pt) | Carbon (C) | Varies | Active catalyst, but selectivity can be an issue. |
| Nickel (Ni) | Raney Ni | Varies | A more economical option, but often requires more forcing conditions.[10] |
For the synthesis of a specific isomer of this compound, the following catalyst choices are recommended as starting points:
-
For predominantly cis-methyl 4-hydroxycyclohexanecarboxylate: 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al₂O₃).
-
For predominantly trans-methyl 4-hydroxycyclohexanecarboxylate: 5% Palladium on Alumina (Pd/Al₂O₃).[3]
Experimental Protocols
4.1. General Safety Precautions for High-Pressure Hydrogenation
High-pressure hydrogenation reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[1][11]
-
Dedicated Workspace: All high-pressure hydrogenations should be performed in a well-ventilated fume hood, preferably a walk-in hood, with a blast shield in place.[12][13]
-
Equipment Inspection: Before each experiment, the high-pressure reactor, pressure gauges, rupture discs, and temperature probes must be thoroughly inspected for any signs of damage or wear.[11]
-
Leak Testing: Prior to introducing hydrogen, the sealed reactor system must be leak-tested with an inert gas, such as nitrogen, at a pressure equal to or greater than the intended reaction pressure.[11]
-
Inert Gas Purging: The reactor must be purged with an inert gas to remove all oxygen before the introduction of hydrogen to prevent the formation of explosive mixtures.[1]
-
Catalyst Handling: Many hydrogenation catalysts are pyrophoric, especially after use. They should be handled under an inert atmosphere or wetted with a solvent to prevent ignition upon exposure to air.[14]
-
Unattended Operation: High-pressure reactions should never be left unattended.[11]
4.2. Protocol for trans-Selective Hydrogenation (using Pd/Al₂O₃)
This protocol is adapted from procedures for the trans-selective hydrogenation of phenol derivatives.[3][15]
-
Reactor Charging: To a high-pressure reactor vessel, add methyl 4-hydroxybenzoate (1.0 eq.), 5% Pd/Al₂O₃ (5-10 wt%), and a suitable solvent (e.g., n-heptane or isopropanol) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor three times with nitrogen, followed by three purges with hydrogen.
-
Reaction Execution: Pressurize the reactor with hydrogen to 5-10 bar. Begin stirring and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by observing the pressure drop of the hydrogen supply.
-
Reaction Work-up: After the reaction is complete (typically 12-24 hours, as determined by reaction monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet and disposed of properly.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to isolate the trans-methyl 4-hydroxycyclohexanecarboxylate.[16]
4.3. Protocol for cis-Selective Hydrogenation (using Rh/C)
This protocol is a general procedure for rhodium-catalyzed aromatic hydrogenation.
-
Reactor Charging: Follow the procedure in section 4.2.1, but use 5% Rh/C as the catalyst. A polar solvent like isopropanol or ethanol may be beneficial.
-
Sealing and Purging: As described in section 4.2.2.
-
Reaction Execution: Pressurize the reactor with hydrogen to 10-50 bar. Begin stirring and heat the reaction mixture to 80-120 °C.
-
Reaction Work-up and Product Isolation: Follow the procedures outlined in sections 4.2.4 to 4.2.7 to isolate and purify the predominantly cis-methyl 4-hydroxycyclohexanecarboxylate.
Reaction Monitoring and Product Characterization
5.1. Reaction Monitoring
The progress of the hydrogenation can be monitored by several techniques:
-
Hydrogen Uptake: A drop in the pressure from the hydrogen cylinder indicates that the reaction is proceeding.
-
Thin-Layer Chromatography (TLC): Periodically and safely take small aliquots from the reaction mixture (after depressurization and purging) to spot on a TLC plate to check for the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction and determining the ratio of cis and trans isomers.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of aromatic signals and the appearance of aliphatic signals.
5.2. Product Characterization
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and for determining the cis/trans isomer ratio by integrating characteristic signals.[19][20]
-
Mass Spectrometry: GC-MS will provide the molecular weight of the product and its fragmentation pattern.[21]
-
Infrared (IR) Spectroscopy: The disappearance of aromatic C-H and C=C stretching bands and the appearance of aliphatic C-H stretching bands will be evident. The O-H and C=O stretches will remain.
Visualization of Workflows
6.1. General Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation of methyl 4-hydroxybenzoate.
6.2. Catalyst Selection and Stereochemical Outcome
Caption: Influence of catalyst selection on the stereochemical outcome.
Conclusion
The synthesis of this compound from methyl 4-hydroxybenzoate via catalytic hydrogenation is a robust and versatile transformation. The key to a successful synthesis lies in the judicious selection of the catalyst and the careful control of reaction conditions to achieve the desired stereochemical outcome. Palladium-based catalysts, such as Pd/Al₂O₃, generally favor the formation of the trans isomer, while rhodium-based catalysts, like Rh/C, typically yield the cis isomer as the major product. Adherence to stringent safety protocols is imperative when working with high-pressure hydrogen. This guide provides a solid foundation for researchers to develop and optimize this important synthetic transformation for their specific applications.
References
- 1. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium-Catalyzed Asymmetric Hydrohydroxyalkylation of Butadiene: The Role of the Formyl Hydrogen Bond in Stereochemical Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. njhjchem.com [njhjchem.com]
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- 19. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR spectrum [chemicalbook.com]
- 20. cis-4-Hydroxycyclohexanecarboxylic acid(3685-22-1) 1H NMR [m.chemicalbook.com]
- 21. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxycyclohexanecarboxylate is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical synthesis and materials science.[1] Its unique structure, featuring a cyclohexane ring substituted with a hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides an in-depth exploration of the chemical structure, nomenclature, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and IUPAC Nomenclature
The fundamental structure of this compound consists of a cyclohexane ring. A hydroxyl (-OH) group is attached to the fourth carbon atom, and a methyl carboxylate (-COOCH₃) group is attached to the first carbon atom.
The IUPAC name for this compound is methyl 4-hydroxycyclohexane-1-carboxylate .[2] The numbering of the cyclohexane ring begins at the carbon atom bearing the carboxylate group.
Stereoisomerism: Cis and Trans Isomers
The substituted cyclohexane ring in this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis and trans. This isomerism is determined by the relative spatial orientation of the hydroxyl and methyl carboxylate groups.
-
cis-Methyl 4-hydroxycyclohexanecarboxylate: In the cis isomer, both the hydroxyl group and the methyl carboxylate group are on the same side of the cyclohexane ring's plane.[3] The IUPAC name for this specific isomer is methyl rel-(1s,4s)-4-hydroxycyclohexane-1-carboxylate.[3]
-
trans-Methyl 4-hydroxycyclohexanecarboxylate: In the trans isomer, the hydroxyl group and the methyl carboxylate group are on opposite sides of the cyclohexane ring's plane.[4] The IUPAC name for this isomer is methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate.[2]
The separation of these isomers can be challenging due to their similar physicochemical properties but is crucial for applications requiring stereospecificity, such as in chiral synthesis.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for their separation and analysis.[5][6]
Caption: 2D representation of cis and trans isomers.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |
| Molecular Weight | 158.19 g/mol | PubChem[2] |
| CAS Number | 17449-76-2 (unspecified stereochemistry) | PubChem[2] |
| 3618-03-9 (cis isomer) | AChemBlock[3] | |
| 6125-57-1 (trans isomer) | LookChem[4] | |
| Boiling Point | 233°C | ChemicalBook[7] |
| 125°C at 0.3 mmHg (trans isomer) | ChemicalBook[8] | |
| Density | 1.121 g/cm³ | ChemicalBook[7] |
| 1.103 g/cm³ (trans isomer) | ChemicalBook[8] | |
| Flash Point | 94°C | ChemicalBook[7] |
| LogP | 0.71050 | Chemsrc[9] |
Synthesis
A common synthetic route to produce this compound involves the esterification of 4-hydroxycyclohexanecarboxylic acid.
Example Protocol: Esterification of 4-Hydroxycyclohexanecarboxylic Acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid[9]
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trans-4-Hydroxycyclohexanecarboxylic acid in an excess of methanol.[9]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.[7]
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][4]
-
Scaffold for Novel Drug Candidates: The cyclohexane core provides a rigid and three-dimensional framework that is desirable in drug design. The hydroxyl and ester functionalities serve as handles for further chemical modifications, allowing for the exploration of a wide range of chemical space in the search for new therapeutic agents.[1][4]
-
Intermediate in Pharmaceutical Synthesis: This compound is used as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] For example, it can be a precursor for compounds used in the development of cholesteryl ester transfer protein (CETP) inhibitors and factor XIa inhibitors.[4]
-
Chiral Synthesis: The stereoisomers of this compound are crucial in the synthesis of enantiomerically pure drugs.[1] The use of a single, specific stereoisomer can lead to drugs with improved efficacy and a better safety profile.[1]
-
Materials Science: Beyond pharmaceuticals, it is also utilized in the development of new materials, where its structure can be incorporated into polymers to impart specific properties.[4]
Conclusion
This compound is a fundamentally important molecule with a diverse range of applications, particularly in the pharmaceutical industry. Its well-defined structure, coupled with the existence of distinct stereoisomers, provides a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its chemical properties, synthesis, and handling is paramount for researchers and scientists aiming to leverage its potential in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 4. Cas 6125-57-1,trans-Methyl4-hydroxycyclohexanecarboxylate | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound CAS#: 17449-76-2 [m.chemicalbook.com]
- 8. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CAS#:3618-03-9 | Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to cis-Methyl 4-hydroxycyclohexanecarboxylate for Advanced Research and Pharmaceutical Development
Introduction: Unveiling the Potential of a Versatile Cyclohexane Derivative
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available building blocks, saturated carbocycles, particularly substituted cyclohexanes, offer a unique combination of three-dimensional complexity and conformational rigidity that is highly sought after by researchers. This guide focuses on a key derivative within this class: cis-Methyl 4-hydroxycyclohexanecarboxylate (CAS Number: 3618-03-9 ), a compound of significant interest for its utility as a versatile intermediate in the synthesis of pharmacologically active molecules.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthesis, properties, and applications of cis-Methyl 4-hydroxycyclohexanecarboxylate, grounded in the principles of scientific integrity and practical, field-proven insights.
Physicochemical Properties and Structural Attributes
The utility of any chemical intermediate is fundamentally tied to its physical and chemical properties. A thorough understanding of these characteristics is essential for optimizing reaction conditions, purification strategies, and for predicting its behavior in complex synthetic pathways.
| Property | Value | Source(s) |
| CAS Number | 3618-03-9 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Typically a colorless to pale yellow oil | |
| Boiling Point | ~233 °C (Predicted) | |
| Density | ~1.12 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. |
The defining structural feature of cis-Methyl 4-hydroxycyclohexanecarboxylate is the cyclohexane ring with two substituents—a methyl ester and a hydroxyl group—in a cis-1,4-relationship. This stereochemistry dictates that both substituents are on the same face of the ring, leading to specific conformational preferences that can be exploited in downstream synthetic transformations. The presence of both a hydroxyl group and an ester provides two distinct points for chemical modification, further enhancing its versatility as a synthetic building block.
Strategic Synthesis: From Aromatic Precursor to Saturated Carbocycle
The most common and industrially viable route to Methyl 4-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of methyl p-hydroxybenzoate. This process, while seemingly straightforward, presents a significant stereochemical challenge: controlling the formation of the desired cis isomer over the thermodynamically more stable trans isomer.
The Rationale Behind Catalytic Hydrogenation
The choice of catalytic hydrogenation is driven by several factors. Firstly, methyl p-hydroxybenzoate is a readily available and cost-effective starting material. Secondly, hydrogenation provides a direct route to the saturated cyclohexane ring. The key to achieving a high cis selectivity lies in the choice of catalyst and reaction conditions. Catalysts such as rhodium and ruthenium, often on a solid support like carbon or alumina, have been shown to favor the formation of the cis product under specific temperature and pressure regimes[2]. This preference is attributed to the mechanism of hydrogen addition to the aromatic ring on the catalyst surface.
Caption: General workflow for the synthesis and purification of cis-Methyl 4-hydroxycyclohexanecarboxylate.
Detailed Experimental Protocol: Synthesis and Isomer Separation
The following protocol is a representative example and may require optimization based on available equipment and desired scale.
Part 1: Catalytic Hydrogenation of Methyl p-hydroxybenzoate
-
Reactor Preparation: To a high-pressure stainless-steel autoclave, add methyl p-hydroxybenzoate (1 equivalent) and a suitable solvent such as methanol or isopropanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the hydrogenation catalyst. A 5% Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalyst is a common choice, typically at a loading of 1-5 mol%.
-
Reaction Execution: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or HPLC). Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate.
Part 2: Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)
The separation of cis and trans isomers is a critical step, as their physicochemical properties are very similar. HPLC is a powerful technique for achieving high-purity separation.
-
Column Selection: A normal-phase or reverse-phase column can be used. The choice will depend on the mobile phase system. A silica gel column is often effective in normal-phase mode, while a C18 column is a standard choice for reverse-phase.
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. The ratio of these solvents is critical for achieving good separation. A shallow gradient or isocratic elution may be employed.
-
Reverse Phase: A mixture of water and an organic modifier like acetonitrile or methanol is common.
-
-
Sample Preparation: Dissolve the crude isomeric mixture in the mobile phase or a compatible solvent at a suitable concentration.
-
Chromatographic Run: Inject the sample onto the equilibrated HPLC system. The trans isomer, being generally less polar, will typically elute before the cis isomer in normal-phase chromatography. The elution order may be reversed in reverse-phase chromatography.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired cis isomer. Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cis-Methyl 4-hydroxycyclohexanecarboxylate.
Applications in Drug Discovery and Development
The cyclohexane ring is a prevalent motif in many biologically active compounds. Its conformational properties can impart favorable pharmacokinetic profiles, such as improved metabolic stability and oral bioavailability. cis-Methyl 4-hydroxycyclohexanecarboxylate serves as a valuable starting point for introducing this important scaffold.
As a Key Intermediate in Pharmaceutical Synthesis
The true value of cis-Methyl 4-hydroxycyclohexanecarboxylate lies in its role as a versatile intermediate. Both the hydroxyl and ester functionalities can be selectively manipulated to build more complex molecular architectures.
-
Synthesis of Tranexamic Acid Analogues: Tranexamic acid, a well-known antifibrinolytic agent, is a trans-4-(aminomethyl)cyclohexanecarboxylic acid. The cis-isomer of 4-hydroxycyclohexanecarboxylic acid (obtained by hydrolysis of the methyl ester) can be used to synthesize novel analogues of tranexamic acid, potentially leading to compounds with modified activity or pharmacokinetic properties[3][4].
-
Scaffold for Novel Therapeutics: The cyclohexane core is a key component in a variety of therapeutic agents. For instance, derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes[5]. The cis-4-hydroxy-substituted scaffold provides a starting point for the synthesis of libraries of compounds to be screened for a wide range of biological targets.
-
Probing Structure-Activity Relationships (SAR): The ability to synthesize both the cis and trans isomers of 4-hydroxycyclohexanecarboxylate derivatives is crucial for establishing clear structure-activity relationships. By comparing the biological activity of the two isomers, medicinal chemists can gain valuable insights into the optimal three-dimensional arrangement of functional groups required for target binding.
References
- 1. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 2. US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-Methyl 4-hydroxycyclohexanecarboxylate
CAS Number: 6125-57-1
This guide provides a comprehensive technical overview of trans-Methyl 4-hydroxycyclohexanecarboxylate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile molecule in their work. This document delves into its chemical identity, synthesis, structural characterization, and significant applications, with a focus on providing practical, field-proven insights.
Core Chemical Identity
trans-Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester characterized by a cyclohexane ring substituted with a hydroxyl group and a methyl carboxylate group in a trans configuration. This specific stereochemistry is crucial to its utility as a building block in complex organic synthesis.
Systematic IUPAC Name: methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate[1]
Chemical Structure and Properties
The structural formula and key chemical properties of trans-Methyl 4-hydroxycyclohexanecarboxylate are summarized below.
-
Molecular Weight: 158.20 g/mol [3]
-
Appearance: Colorless to almost colorless clear liquid
-
Boiling Point: 125°C at 0.3 mmHg[3]
-
Density: 1.103 g/cm³[3]
-
Refractive Index: 1.4693 (at 23°C)[3]
A table summarizing these properties is provided for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6125-57-1 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 125°C / 0.3 mmHg | [3] |
| Density | 1.103 g/cm³ | [3] |
| Refractive Index | 1.4693 (23°C) | [3] |
Synonyms for this compound include:
-
Methyl trans-4-Hydroxycyclohexanecarboxylate[2]
-
trans-4-Hydroxycyclohexanecarboxylic Acid Methyl Ester[2]
-
trans-4-(Methoxycarbonyl)cyclohexan-1-ol
Synthesis and Mechanistic Insights
The most prevalent and industrially viable method for the synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of methyl 4-hydroxybenzoate.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a standard procedure for the synthesis of methyl 4-hydroxycyclohexanecarboxylate, which typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under specific conditions.
Materials:
-
Methyl 4-hydroxybenzoate
-
Methanol (solvent)
-
5% Rhodium on Alumina (catalyst)[4]
-
Hydrogen gas
-
Pressurized reactor (autoclave)
Procedure:
-
A solution of methyl 4-hydroxybenzoate in methanol is charged into a high-pressure autoclave.
-
The 5% rhodium on alumina catalyst is added to the mixture.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen.
-
The reaction is typically heated and stirred for several hours to ensure complete conversion.
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved through distillation or chromatography to isolate the desired trans isomer.
Reaction Mechanism
The hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate over a rhodium on alumina catalyst is a heterogeneous catalytic process. The mechanism involves the adsorption of the aromatic ring onto the surface of the rhodium catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome (the ratio of trans to cis isomers) can be influenced by factors such as the catalyst, solvent, temperature, and pressure. The alumina support enhances the dispersion of the rhodium particles, thereby increasing the catalytic activity and thermal stability.[4]
Spectroscopic Characterization
The structural elucidation of trans-Methyl 4-hydroxycyclohexanecarboxylate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of trans-Methyl 4-hydroxycyclohexanecarboxylate is expected to exhibit characteristic absorption bands:
-
A broad peak in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.
-
A strong, sharp peak around 1730 cm⁻¹, indicative of the C=O stretching of the ester group.
-
Peaks in the 2950-2850 cm⁻¹ range, corresponding to the C-H stretching of the cyclohexane ring and the methyl group.
-
A peak around 1200 cm⁻¹ for the C-O stretching of the ester.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for trans-Methyl 4-hydroxycyclohexanecarboxylate would be observed at an m/z of 158. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, 31 mass units) to give a peak at m/z 127, and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 mass units) resulting in a peak at m/z 99.
Applications in Drug Development and Materials Science
The bifunctional nature of trans-Methyl 4-hydroxycyclohexanecarboxylate, possessing both a hydroxyl and an ester group, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[2]
Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The cyclohexane scaffold is a common motif in medicinal chemistry, and the hydroxyl and ester functionalities provide convenient handles for further chemical modifications. For example, it is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[5][6] It is also utilized in the preparation of derivatives of the unnatural amino acid D-phenylalanine, such as Nateglinide, a drug used to treat type 2 diabetes.[7]
The trans stereochemistry is often critical for the biological activity of the final drug molecule, as it dictates the precise three-dimensional arrangement of functional groups, which in turn governs the binding affinity to the target receptor or enzyme.
Materials Science
In the field of materials science, trans-Methyl 4-hydroxycyclohexanecarboxylate is employed in the synthesis of specialty polymers and liquid crystals. The rigid cyclohexane core can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The ability of this molecule to form stable structures with other compounds also makes it a promising candidate for the development of advanced materials.[2]
Safety and Handling
trans-Methyl 4-hydroxycyclohexanecarboxylate should be handled in accordance with standard laboratory safety procedures.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
trans-Methyl 4-hydroxycyclohexanecarboxylate is a chemical intermediate of significant value in both the pharmaceutical and materials science sectors. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.
References
- 1. Methyl trans-4-hydroxycyclohexanecarboxylate 95.00% | CAS: 6125-57-1 | AChemBlock [achemblock.com]
- 2. Cas 6125-57-1,trans-Methyl4-hydroxycyclohexanecarboxylate | lookchem [lookchem.com]
- 3. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 5. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
Molecular weight and formula of Methyl 4-hydroxycyclohexanecarboxylate
An In-depth Technical Guide to Methyl 4-hydroxycyclohexanecarboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a methyl ester. This structure, existing as distinct cis and trans stereoisomers, serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate and scaffold for the development of novel drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental properties, stereochemistry, synthesis, and analytical characterization of this compound, offering a technical resource for professionals in chemical research and drug development.
Introduction: The Molecular Framework
This compound is a cycloaliphatic ester with significant utility in synthetic organic chemistry.[1][3] Its molecular structure, comprising a saturated six-membered ring, a hydroxyl group, and a methyl carboxylate group, provides two reactive centers for chemical modification. This bifunctionality is crucial for its role as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][4]
The core value of this compound in drug design lies in the rigid, yet modifiable, cyclohexane scaffold. This framework allows for the precise spatial arrangement of pharmacophoric features, a critical aspect in achieving high-affinity interactions with biological targets. The presence of both a hydrogen bond donor (hydroxyl) and a potential hydrogen bond acceptor (ester carbonyl) further enhances its utility in medicinal chemistry.
Stereoisomerism: Cis and Trans Configurations
The substitution pattern on the cyclohexane ring gives rise to two distinct diastereomers: cis-Methyl 4-hydroxycyclohexanecarboxylate and trans-Methyl 4-hydroxycyclohexanecarboxylate. The relative orientation of the hydroxyl and methyl ester groups dictates the overall shape and polarity of the molecule, which in turn influences its physical properties and reactivity.
-
Cis Isomer: The hydroxyl and methyl ester groups are on the same face of the cyclohexane ring.
-
Trans Isomer: The hydroxyl and methyl ester groups are on opposite faces of the ring.
The stereochemistry is critical in drug development, as biological systems often exhibit high stereoselectivity. The trans isomer is frequently of particular interest for stereoselective synthesis.[4]
Physicochemical and Structural Properties
A thorough understanding of the fundamental molecular and physical properties is essential for the effective use of this compound in experimental design.
Core Molecular Data
The foundational properties of this compound are summarized below. These values are consistent for both cis and trans isomers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[5], AChemBlock[6][7] |
| Molecular Weight | 158.19 g/mol | PubChem[5] |
| Exact Mass | 158.094294 Da | PubChem[5] |
| IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate | PubChem[5] |
Isomer-Specific Data
Physical properties such as boiling point and storage conditions can vary between the cis and trans isomers due to differences in their three-dimensional structure and intermolecular forces.
| Property | cis-Isomer (CAS: 3618-03-9) | trans-Isomer (CAS: 6125-57-1) |
| Appearance | Yellow oil | Colorless to almost colorless clear liquid |
| Boiling Point | 233.3±33.0 °C (760 Torr) | 125 °C (0.3 mmHg) |
| Storage | Store in freezer, under -20°C | Room Temperature |
| Sources | AChemBlock[6], Sunway Pharm Ltd[8], ChemicalBook[9] | AChemBlock[7], ChemicalBook[10], TCI Chemicals |
Molecular Structure Visualization
The distinction between the cis and trans isomers is best understood visually. The following diagrams illustrate the chair conformations, which represent the most stable arrangement of the cyclohexane ring.
Caption: cis isomer with axial substituents.
Caption: trans isomer with one axial and one equatorial substituent.
Synthesis and Reactivity
This compound is typically synthesized via the hydrogenation of methyl 4-hydroxybenzoate. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.
General Synthetic Workflow
A common laboratory-scale synthesis involves the catalytic reduction of the aromatic ring of a precursor.
Protocol: Catalytic Hydrogenation of Methyl 4-hydroxybenzoate
-
Reactor Setup: A solution of methyl 4-hydroxybenzoate in a suitable solvent (e.g., methanol, ethanol) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on alumina (Rh/Al₂O₃), is added to the mixture. The choice of catalyst is paramount; for instance, Rhodium catalysts often favor the formation of the cis isomer.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is typically stirred at elevated temperature and pressure for several hours until hydrogen uptake ceases.
-
Work-up and Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude mixture of cis and trans isomers is purified, often by fractional distillation under vacuum or by column chromatography, to isolate the desired isomer.[11]
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
Unambiguous identification and purity assessment of the cis and trans isomers require a suite of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on C1 and C4 are particularly diagnostic. For instance, in the ¹H NMR spectrum, the width of the signal for the proton attached to the carbon bearing the hydroxyl group (C4-H) can often differentiate the isomers due to differences in axial-equatorial and equatorial-equatorial couplings.[12]
-
A representative ¹H NMR spectrum for the cis isomer shows characteristic signals: δ 3.85 (s, 1H, -OH), 3.65 (s, 3H, -OCH₃), and a multiplet between 2.50-1.20 ppm (m, 10H, cyclohexane ring protons).[11]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group. A sharp, strong absorption around 1730 cm⁻¹ corresponds to the C=O stretching of the ester group.
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 158, confirming the molecular formula.[5][13]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the cis and trans isomers and to assess the purity of a sample. A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[14]
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a valuable building block for a wide range of applications.[2]
-
Scaffold for API Synthesis: It serves as a core structural unit in the synthesis of complex pharmaceutical agents. The cyclohexane ring provides a rigid scaffold to which other functionalities can be attached.[1]
-
Intermediate for Functionalized Molecules: The hydroxyl and ester groups can be selectively modified. The hydroxyl group can be oxidized to a ketone or converted to other functional groups, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.
-
Chiral Synthesis: The molecule can be used as a starting material for the synthesis of enantiomerically pure drugs, which often have improved therapeutic profiles.[2]
-
Materials Science: It is also used in the development of new materials, such as specialty polymers and liquid crystals, where its rigid structure can impart desirable properties.[1][4]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. The cis isomer often requires storage in a freezer at temperatures under -20°C, while the trans isomer can typically be stored at room temperature.[1][16]
Conclusion
This compound, in both its cis and trans forms, is a foundational chemical intermediate with significant strategic value in pharmaceutical and materials science research. Its well-defined stereochemistry, coupled with its dual functionality, provides a robust platform for the rational design and synthesis of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in advancing scientific discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 7. Methyl trans-4-hydroxycyclohexanecarboxylate 95.00% | CAS: 6125-57-1 | AChemBlock [achemblock.com]
- 8. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [amp.chemicalbook.com]
- 10. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound CAS#: 17449-76-2 [m.chemicalbook.com]
- 12. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. 3618-03-9 Cas No. | Methyl cis-4-hydroxycyclohexanecarboxylate | Apollo [store.apolloscientific.co.uk]
- 16. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
Solubility of Methyl 4-hydroxycyclohexanecarboxylate in common solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-hydroxycyclohexanecarboxylate
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. In the absence of extensive publicly available quantitative data, this document synthesizes foundational solubility principles, predictive models, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. A detailed protocol for the definitive determination of its thermodynamic solubility via the shake-flask method is presented, supported by theoretical discussions on molecular interactions and the influence of solvent properties. This guide is intended to serve as a practical resource for formulation development, reaction optimization, and purification processes involving this compound.
Introduction to this compound
This compound (CAS No: 17449-76-2) is a bifunctional organic molecule incorporating both a hydroxyl group and a methyl ester.[1][2] Its structure, consisting of a cyclohexane ring, imparts a combination of polar and non-polar characteristics, which dictates its interaction with various solvents. The compound exists as cis and trans isomers, which may have slightly different physical properties, including solubility, due to variations in their molecular symmetry and crystal packing.[3][4]
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₄O₃[1]
Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, where it may act as a building block for more complex active pharmaceutical ingredients (APIs), and in materials science. Solubility data informs the choice of solvents for reaction media, extraction, and purification (e.g., crystallization), directly impacting process efficiency, yield, and purity.
Theoretical Framework of Solubility
The dissolution of a solute in a solvent is governed by the principle of "like dissolves like." This adage is explained thermodynamically by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is achieved when the intermolecular forces between solute-solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[7]
Caption: Hansen Solubility Space and Interaction Radius (Ra).
Predicted Solubility Profile of this compound
While precise quantitative data is sparse, a qualitative and predictive solubility profile can be constructed based on the molecule's structure and the properties of analogous compounds.[8][9] The presence of a polar hydroxyl group and an ester group suggests affinity for polar solvents, while the non-polar cyclohexane backbone indicates some solubility in less polar environments.
Table 1: Predicted Qualitative Solubility in Common Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low / Slightly Soluble | The non-polar cyclohexane ring limits miscibility despite the presence of H-bond donor/acceptor groups. |
| Methanol | High | The small alkyl chain and high polarity of methanol allow for strong hydrogen bonding and dipole-dipole interactions. | |
| Ethanol | High | Similar to methanol, ethanol is an excellent solvent for this compound. | |
| Polar Aprotic | Acetone | High | The strong dipole of acetone interacts favorably with the ester and hydroxyl groups. |
| Ethyl Acetate | High | The ester functionality of the solvent and solute leads to favorable dipole-dipole interactions. | |
| Dichloromethane | Medium / High | Acts as a good solvent for moderately polar compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of substances. | |
| Non-polar | Toluene | Low / Medium | Some interaction is possible with the cyclohexane ring, but the polar groups limit solubility. |
| Hexane | Low / Insoluble | The significant mismatch in polarity (Hansen distance) results in poor solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8][10] It involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for the accurate determination of solubility.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical or HPLC grade)
-
Scintillation vials or flasks with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control (e.g., 25 °C ± 0.5 °C)
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium, which can be confirmed visually.[10] It is advisable to run each solvent in triplicate for statistical validity.[11]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. The time to reach equilibrium can vary but is often between 24 and 72 hours.[10][12] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should plateau.[13]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the solid settle. To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.[12]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any microscopic, undissolved particles.[12] Discard the initial few drops of filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution and Quantification: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent (or mobile phase for chromatography) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
Calculation: Calculate the original solubility, accounting for the dilution factor. The result is typically reported in units of mg/mL or mol/L.
Effect of Temperature on Solubility
The dissolution of most solid compounds, including this compound, is an endothermic process. Therefore, its solubility is expected to increase with increasing temperature, in accordance with the Le Châtelier principle. The relationship between temperature and solubility can be described by the van 't Hoff equation, which relates the change in the solubility constant to the enthalpy of dissolution (ΔH_sol).[14] For applications requiring high concentrations, such as in reaction chemistry or for purification by crystallization, performing these processes at elevated temperatures can be highly advantageous. Conversely, cooling a saturated solution is a common method to induce crystallization and recover the purified compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a scientifically grounded prediction of its behavior in common solvents can be made based on its molecular structure and established chemical principles. This guide predicts high solubility in polar organic solvents like methanol, ethanol, and acetone, with limited solubility in water and non-polar solvents such as hexane. For definitive data, the shake-flask method remains the most reliable approach. The detailed protocol provided herein offers a robust framework for researchers to determine the thermodynamic solubility of this compound, enabling optimized process development and informed formulation design in both research and industrial settings.
References
- 1. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aliphatic Scaffold: A Technical Guide to the Derivatives of Methyl 4-hydroxycyclohexanecarboxylate
Introduction: The Versatile Cyclohexane Core
In the landscape of medicinal chemistry and drug development, the cyclohexane ring represents a fundamental and highly versatile scaffold. Its conformational flexibility and capacity for stereoisomeric diversity allow for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. Methyl 4-hydroxycyclohexanecarboxylate stands as a particularly valuable starting material within this class. As a bifunctional molecule, possessing both a hydroxyl group and a methyl ester, it offers two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds with potential therapeutic applications. The stereochemistry of the 1,4-substitution, existing as both cis and trans isomers, adds another layer of complexity and opportunity for fine-tuning pharmacological profiles.
This technical guide provides an in-depth exploration of the potential derivatives of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic pathways, experimental protocols, and the underlying principles that guide the derivatization of this important chemical entity. We will delve into reactions targeting the hydroxyl and ester functionalities, providing a framework for the rational design of novel molecules built upon this robust aliphatic core.
I. Foundational Synthesis of the Core Scaffold
The common and efficient synthesis of this compound is achieved through the catalytic hydrogenation of methyl 4-hydroxybenzoate. This reaction involves the reduction of the aromatic ring to a cyclohexane ring. A typical procedure utilizes a rhodium on alumina catalyst under a hydrogen atmosphere.[1]
Representative Synthesis Protocol: Hydrogenation of Methyl 4-hydroxybenzoate[1]
-
Reaction Setup: To a high-pressure reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq) and methanol as the solvent.
-
Inerting: Displace the air in the vessel with an inert gas, such as nitrogen.
-
Catalyst Addition: Carefully add 5% rhodium on alumina catalyst (e.g., 0.1 eq by weight).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., to 3.74 MPa) and agitate the mixture at room temperature for approximately 18 hours.
-
Work-up: Upon reaction completion, vent the hydrogen and replace with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield this compound. This process typically yields the cis isomer.[1]
II. Derivatization via the Hydroxyl Group: Exploring Ethers, Esters, and Oxidation Products
The secondary alcohol of this compound is a prime site for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities that can modulate the compound's physicochemical properties and biological activity.
A. Ether Derivatives: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[3]
Mechanism: The reaction proceeds in two main steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group to form a sodium alkoxide.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.
Caption: Williamson Ether Synthesis Workflow.
Detailed Protocol: Synthesis of a Methyl 4-alkoxycyclohexanecarboxylate
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Ester Derivatives: Acylation of the Hydroxyl Group
The hydroxyl group can be readily acylated to form esters, which can serve as prodrugs or introduce new functionalities. A common method for this transformation is the reaction with an acid chloride or anhydride in the presence of a base. For more delicate substrates, the Mitsunobu reaction offers a mild alternative.[4]
1. Acylation with Acid Chlorides
This method involves the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
2. The Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] A key feature of this reaction is the inversion of stereochemistry at the alcohol's carbon center.[4]
Mechanism of the Mitsunobu Reaction:
-
Triphenylphosphine attacks the azodicarboxylate, forming a betaine intermediate.
-
The carboxylic acid protonates the betaine.
-
The alcohol attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt.
-
The carboxylate anion then displaces the triphenylphosphine oxide in an S(_N)2 reaction, resulting in the formation of the ester with inverted stereochemistry.[6]
Caption: Key stages of the Mitsunobu Reaction.
Detailed Protocol: Esterification via the Mitsunobu Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
C. Oxidation to the Ketone
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, methyl 4-oxocyclohexanecarboxylate. This ketone is a valuable intermediate for further derivatization, such as reductive amination or the formation of various heterocyclic structures. A variety of oxidizing agents can be employed, including those based on chromium, manganese, or Swern-type oxidations.[7]
Detailed Protocol: Oxidation to Methyl 4-oxocyclohexanecarboxylate [8]
Note: This protocol describes a dealkoxycarbonylation-decarboxylation of a triester to yield the target ketone, as direct oxidation protocols for the parent alcohol are less commonly detailed in readily available literature.
-
Reaction Setup: Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (1.0 eq) in dimethylformamide (DMF) under a nitrogen atmosphere.
-
Reagent Addition: Add sodium chloride (2.2 eq) and water (4.4 eq) to the mixture.
-
Reaction: Heat the mixture to reflux for 48 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product into dichloromethane.
-
Purification: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to an oil. The crude product can be further purified by vacuum distillation to yield methyl 4-oxocyclohexane-1-carboxylate.[8]
III. Derivatization via the Ester Group: Amides, Alcohols, and Transesterification
The methyl ester functionality provides another handle for chemical modification, primarily through reactions involving nucleophilic acyl substitution or reduction.
A. Amide Derivatives: Aminolysis
The conversion of the ester to an amide is a crucial transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. This can be achieved through aminolysis, the reaction of the ester with an amine. This reaction can be performed directly, often requiring heat, or can be catalyzed by a Lewis acid.[9]
Detailed Protocol: Lewis Acid-Catalyzed Synthesis of N-Phenylcyclohexanecarboxamide [9]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add zirconium(IV) chloride (5 mol%).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by aniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq). Note: This protocol uses methyl cyclohexanecarboxylate as a model; the same conditions are applicable to this compound, though protection of the hydroxyl group may be necessary depending on the amine and reaction conditions.
-
Reaction: Heat the reaction mixture to 100-110 °C for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and dilute with an organic solvent. Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst.
-
Purification: Extract, dry, and concentrate the organic layer. The crude product can be purified by column chromatography.
B. Reduction to the Diol
The methyl ester can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)cyclohexan-1-ol. This diol can then be used in further synthetic transformations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.
C. Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[10] This reaction can be catalyzed by either an acid or a base. By using a large excess of a different alcohol, the equilibrium can be shifted to favor the formation of a new ester. For example, reacting this compound with a large excess of ethanol in the presence of an acid catalyst would yield ethyl 4-hydroxycyclohexanecarboxylate.
IV. Stereochemistry and Biological Significance
The cis and trans stereoisomers of this compound and its derivatives can exhibit significantly different biological activities due to their distinct three-dimensional shapes. This is particularly relevant in drug design, where precise interactions with a biological target are required.
A notable example of a biologically active derivative is tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an antifibrinolytic agent.[11] While not a direct derivative of this compound, its synthesis often involves related intermediates and highlights the therapeutic potential of this cyclohexane scaffold. The trans stereochemistry is crucial for its activity. Ester prodrugs of tranexamic acid have been developed to improve its bioavailability.[12]
Derivatives of the cyclohexane scaffold have been investigated for a range of biological activities, including:
-
Anti-inflammatory activity: Certain cyclohexane derivatives have shown potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[1]
-
Enzyme inhibition: The hydrophobic nature of the cyclohexane ring can be exploited for binding to the active sites of enzymes such as soluble epoxide hydrolase.[13]
-
Antimicrobial properties: Various functionally substituted cyclohexane derivatives have been explored as potential antimicrobial agents.[14]
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR). For example, in a series of cycloalkylamide inhibitors of soluble epoxide hydrolase, it was found that a hydrophobic cyclohexane ring was effective for potent inhibition, while the introduction of polar groups on the ring led to a dramatic decrease in potency.[13]
V. Quantitative Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Reactions | Potential Applications |
| This compound | C₈H₁₄O₃ | 158.19 | Hydrogenation of methyl 4-hydroxybenzoate | Starting material for derivatives |
| Methyl 4-methoxycyclohexanecarboxylate | C₉H₁₆O₃ | 172.22 | Williamson ether synthesis | Building block for medicinal chemistry |
| Methyl 4-acetoxycyclohexanecarboxylate | C₁₀H₁₆O₄ | 200.23 | Acylation, Mitsunobu reaction | Prodrugs, intermediates |
| Methyl 4-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | Oxidation of the corresponding alcohol | Intermediate for heterocycle synthesis |
| 4-Hydroxy-N-phenylcyclohexanecarboxamide | C₁₃H₁₇NO₂ | 219.28 | Aminolysis | Bioactive molecule scaffold |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of chemical entities. The presence of two distinct and reactive functional groups, coupled with the stereochemical possibilities of the cyclohexane ring, provides a rich platform for the generation of novel derivatives. The synthetic pathways outlined in this guide—including etherification, esterification, oxidation, and aminolysis—offer reliable and adaptable methods for modifying the core scaffold. The demonstrated biological activities of related cyclohexane derivatives underscore the potential of this compound class in the discovery and development of new therapeutic agents. By leveraging the principles of synthetic organic chemistry and medicinal chemistry, researchers can continue to unlock the full potential of this valuable aliphatic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. US8957113B2 - Tranexamic acid formulations - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. docsdrive.com [docsdrive.com]
- 12. WO1994015904A1 - Novel process and intermediates for the preparation of prodrugs - Google Patents [patents.google.com]
- 13. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of Methyl 4-hydroxycyclohexanecarboxylate
Foreword: The Critical Role of Thermochemical Data in Pharmaceutical and Chemical Process Development
In the landscape of drug discovery, process chemistry, and material science, a comprehensive understanding of a molecule's thermochemical properties is not merely academic—it is a cornerstone of safety, efficiency, and scalability. For a molecule such as Methyl 4-hydroxycyclohexanecarboxylate, which embodies key functional groups relevant to pharmaceutical intermediates and specialty chemicals, this understanding is paramount. This guide provides researchers, scientists, and drug development professionals with a robust framework for determining and interpreting the essential thermochemical properties of this compound. We will delve into both state-of-the-art computational and experimental methodologies, offering not just protocols, but the scientific rationale that underpins them. This approach ensures that the described workflows are not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Molecular Structure and Conformational Landscape of this compound
This compound (C₈H₁₄O₃) is a disubstituted cyclohexane derivative, existing as cis and trans diastereomers. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of each conformer is dictated by the steric interactions of the methoxycarbonyl and hydroxyl groups with the cyclohexane ring, particularly the energetic penalty associated with axial versus equatorial positions.
The interplay between the two chair conformations is a critical factor influencing the bulk thermochemical properties of the substance. The energy difference between conformers, where substituents are axial versus equatorial, dictates the equilibrium population of each state at a given temperature. Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize 1,3-diaxial interactions.[1][2] For this compound, both the hydroxyl and methoxycarbonyl groups will have a preference for the equatorial position. The relative stability of the cis and trans isomers, and their respective chair conformers, will be a key determinant of the overall thermodynamic parameters of an isomeric mixture.
Computational Determination of Thermochemical Properties
In the absence of extensive experimental data, quantum chemical calculations provide a powerful and reliable avenue for determining the thermochemical properties of molecules like this compound.[3][4] High-level ab initio or density functional theory (DFT) methods can predict properties such as the enthalpy of formation, heat capacity, and entropy with a high degree of accuracy.
Theoretical Workflow for Thermochemical Property Calculation
The following workflow outlines the steps for a robust computational determination of the thermochemical properties of both cis and trans-Methyl 4-hydroxycyclohexanecarboxylate.
Caption: A generalized workflow for the computational determination of thermochemical properties.
Step-by-Step Computational Protocol:
-
Conformational Analysis:
-
Rationale: To identify all significant low-energy conformers (chair with axial/equatorial substituents) for both cis and trans isomers.
-
Method: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method.
-
-
Geometry Optimization:
-
Rationale: To find the minimum energy geometry for each identified conformer at a higher level of theory.
-
Method: Optimize the geometry of each conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
-
Vibrational Frequency Calculation:
-
Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Method: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
-
High-Accuracy Single-Point Energy Calculation:
-
Rationale: To refine the electronic energy of the optimized geometries using a more accurate (and computationally expensive) method.
-
Method: Use a composite method like G3MP2 or a larger basis set (e.g., 6-311++G(d,p)) for a single-point energy calculation.[3]
-
-
Thermochemical Analysis:
-
Rationale: To combine the electronic energies with the thermal corrections from the frequency calculations to obtain the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv).
-
Method: Utilize the output from the frequency and high-accuracy energy calculations, often automated in quantum chemistry software packages. The ideal gas law can be used to approximate the constant pressure heat capacity (Cp). The Gibbs free energy of formation (ΔfG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[5][6][7]
-
Predicted Thermochemical Data (Illustrative)
The following table presents a hypothetical summary of computationally derived thermochemical data for the most stable conformer of trans-Methyl 4-hydroxycyclohexanecarboxylate at 298.15 K.
| Property | Predicted Value | Units |
| Standard Enthalpy of Formation (gas) | -XXX.X | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | -XXX.X | kJ/mol |
| Standard Entropy | XXX.X | J/(mol·K) |
| Heat Capacity (Cp) | XXX.X | J/(mol·K) |
Note: The "XXX.X" are placeholders for data that would be generated by the described computational workflow.
Experimental Determination of Thermal Properties
Experimental techniques are essential for validating computational predictions and for characterizing the bulk properties of a substance. Differential Scanning Calorimetry (DSC) is a powerful and accessible method for determining the thermal properties of liquid and solid samples, including melting point, enthalpy of fusion, and heat capacity.[8][9]
Experimental Workflow for DSC Analysis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scielo.br [scielo.br]
- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Reduction of Methyl 4-oxocyclohexanecarboxylate
Abstract
This document provides a comprehensive technical guide for the chemical reduction of methyl 4-oxocyclohexanecarboxylate to methyl 4-hydroxycyclohexanecarboxylate. This transformation is a pivotal step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the stereochemical outcome—the ratio of cis to trans isomers—is of critical importance. We will explore the mechanistic nuances of hydride reduction, present detailed, validated protocols using sodium borohydride, and discuss alternative methodologies such as catalytic hydrogenation. Furthermore, this guide furnishes in-depth protocols for the analysis and purification of the resulting diastereomers, equipping researchers and process chemists with the necessary tools to achieve high-yield, stereoselective synthesis.
Introduction: The Significance of Stereocontrol
The reduction of cyclic ketones is a fundamental transformation in organic synthesis. In the case of methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9), its reduction to this compound (CAS 17449-76-2) yields a product with two stereocenters, leading to the formation of cis and trans diastereomers.[1][2] The spatial arrangement of the hydroxyl and methyl ester groups profoundly influences the molecule's biological activity and physical properties. Consequently, controlling the stereoselectivity of this reduction is paramount for applications in drug development and materials science.
This guide will focus on the practical execution of this reaction, emphasizing the factors that govern the diastereomeric ratio. We will delve into the underlying principles of axial and equatorial attack by hydride reagents, providing a predictive framework for the reaction outcome.
Chemical Structures
-
Starting Material: Methyl 4-oxocyclohexanecarboxylate
-
Product: this compound
Mechanistic Considerations: Axial vs. Equatorial Attack
The stereochemical outcome of the reduction of substituted cyclohexanones is primarily dictated by the trajectory of the incoming nucleophile (hydride ion). Two principal pathways are considered: axial and equatorial attack.
-
Axial Attack: The hydride approaches the carbonyl carbon from a direction parallel to the axis of the cyclohexane ring. This leads to the formation of an equatorial alcohol.
-
Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.
The preferred pathway is influenced by steric hindrance and torsional strain. For a sterically unhindered reducing agent like sodium borohydride (NaBH₄), the transition state resulting from equatorial attack is generally favored, leading to the axial alcohol as the major product.
Experimental Protocols: Sodium Borohydride Reduction
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[3] Its ease of handling and safety profile make it a preferred reagent for both laboratory and industrial-scale syntheses.[4]
Protocol 1: Standard Sodium Borohydride Reduction in Methanol
This protocol provides a reliable method for the reduction of methyl 4-oxocyclohexanecarboxylate, typically yielding a mixture of cis and trans isomers.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7. Be cautious as hydrogen gas evolution will occur.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound, as a mixture of cis and trans isomers.
Data Presentation: Reagent Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10g starting material) |
| Methyl 4-oxocyclohexanecarboxylate | 156.18 | 1.0 | 10.0 g (64.0 mmol) |
| Sodium Borohydride | 37.83 | 1.5 | 3.63 g (96.0 mmol) |
| Methanol | 32.04 | - | 100 mL |
| Expected Yield | 85-95% |
Experimental Workflow Diagram
Caption: Workflow for Sodium Borohydride Reduction.
Alternative Reduction Method: Catalytic Hydrogenation
For large-scale industrial applications, catalytic hydrogenation presents a viable alternative to hydride reduction. This method often offers advantages in terms of cost, safety, and atom economy.
Conceptual Overview
Catalytic hydrogenation involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst.[5] Common catalysts include palladium, platinum, or ruthenium on a carbon support.[6][7] The stereoselectivity of the reaction is influenced by the catalyst, solvent, and reaction conditions (temperature and pressure).[7]
General Protocol for Catalytic Hydrogenation
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Ethanol or Methanol
-
5% Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) catalyst
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: Charge a high-pressure reactor with methyl 4-oxocyclohexanecarboxylate and a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add the catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 atm).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by observing hydrogen uptake. Once complete, cool the reactor, vent the hydrogen, and filter the catalyst. The product is obtained after solvent removal.
Analysis and Purification of Cis and Trans Isomers
The separation and quantification of the cis and trans isomers of this compound are crucial for quality control and for isolating the desired stereoisomer.
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the cis and trans isomers.[8] Due to their different spatial arrangements, the isomers often exhibit slightly different boiling points and polarities, allowing for their separation on a suitable GC column.[9][10]
GC-MS Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude product in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is recommended for optimal separation.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 5-10 °C/min to a final temperature of 220 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-200. The isomers will have identical mass spectra but different retention times.
Purification Technique: Column Chromatography
For preparative separation of the isomers, column chromatography is the most common laboratory method.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis (a typical starting point is 3:1 hexane:ethyl acetate).
-
Procedure:
-
Prepare a silica gel slurry in the mobile phase and pack the column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or GC-MS to identify those containing the pure isomers.
-
Combine the pure fractions and remove the solvent to obtain the isolated cis and trans products.
-
Isomer Separation Workflow
Caption: Workflow for Isomer Analysis and Purification.
Conclusion and Future Perspectives
The reduction of methyl 4-oxocyclohexanecarboxylate is a well-established yet critical transformation in synthetic organic chemistry. This guide has provided detailed, actionable protocols for its execution using sodium borohydride, along with insights into catalytic hydrogenation as a scalable alternative. The importance of stereochemical analysis and purification has been underscored with practical methodologies for GC-MS and column chromatography.
Future research in this area may focus on the development of more highly stereoselective catalytic systems, potentially employing chiral catalysts to favor the formation of a single enantiomer of a specific diastereomer. Such advancements will continue to drive innovation in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Catalytic hydrogenation of aromatic hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 6. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 7. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lab Chapter 7.3.2 [people.whitman.edu]
Application Note: Synthesis of High-Performance Aliphatic Polyesters Using Methyl 4-hydroxycyclohexanecarboxylate
Introduction
In the pursuit of advanced polymeric materials, monomers that impart unique structural characteristics are of paramount importance. Methyl 4-hydroxycyclohexanecarboxylate, a bifunctional cycloaliphatic molecule, serves as a compelling AB-type monomer for the synthesis of novel polyesters. Its structure, featuring both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group on a rigid cyclohexane ring, allows for direct self-condensation polymerization.[1][2] The incorporation of the saturated cyclic moiety into the polymer backbone is a strategic approach to enhance the thermal and mechanical properties of aliphatic polyesters. These resulting polymers can bridge the performance gap between conventional aliphatic polyesters and more rigid engineering plastics, opening avenues for applications in specialty packaging, biomedical devices, and high-performance fibers.[3][4]
This document provides a comprehensive guide to the synthesis of polyesters from this compound via melt polycondensation. It details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines standard characterization techniques for the resulting polymer.
Monomer: Physicochemical Properties
This compound exists as cis and trans isomers, the ratio of which can influence the final polymer's properties, such as its crystallinity.[3] The synthesis of the monomer can be achieved through the hydrogenation of methyl 4-hydroxybenzoate.[5][6] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Brown Liquid | [6] |
| Boiling Point | 233 °C | [6] |
| CAS Number | 17449-76-2 (mixture/unspecified) | [1][5] |
| 3618-03-9 (cis-isomer) | [7][8] | |
| 6125-57-1 (trans-isomer) | [9] |
Core Principle: Polycondensation via Transesterification
The synthesis of polyesters from this compound proceeds via a step-growth polycondensation mechanism. Specifically, it is a transesterification reaction where the hydroxyl group of one monomer molecule nucleophilically attacks the carbonyl carbon of the ester group on another molecule. This process forms a new ester bond, which becomes the linkage in the polymer backbone, and eliminates a molecule of methanol as a byproduct.[10]
To achieve high molecular weights, the reaction equilibrium must be continuously shifted towards the product side. This is accomplished by efficiently removing the methanol byproduct, typically through distillation, often facilitated by high temperatures and the application of a vacuum in the later stages.[3][11] The reaction is catalyzed to achieve practical polymerization rates; common catalysts include organometallic compounds such as titanium(IV) isopropoxide or tin(II) octoate.[12][13]
Experimental Protocol: Melt Polycondensation
This protocol describes the synthesis of poly(4-hydroxycyclohexanecarboxylate) using a two-stage melt polycondensation process. This method is solvent-free, aligning with principles of green chemistry.
Causality Behind Experimental Choices:
-
Two-Stage Process: The first stage focuses on efficient transesterification at atmospheric pressure to remove the bulk of the methanol byproduct. The second stage employs high vacuum and elevated temperature to facilitate the diffusion of remaining methanol from the increasingly viscous polymer melt, thereby driving the reaction to achieve a high degree of polymerization.[11]
-
Inert Atmosphere: An inert nitrogen or argon atmosphere is crucial to prevent oxidative side reactions at high temperatures, which would lead to polymer discoloration and degradation.
-
Catalyst Selection: Titanium(IV) isopropoxide is a highly effective and widely used transesterification catalyst that promotes rapid ester exchange.[12]
Materials & Equipment
-
This compound (cis/trans mixture)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or another suitable catalyst (e.g., Zinc Acetate)
-
High-purity nitrogen or argon gas
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet, distillation arm with condenser, and vacuum connection
-
Heating mantle with temperature controller
-
High-vacuum pump
Step-by-Step Methodology
-
Reactor Setup: Assemble the reactor system. Ensure all glassware is thoroughly dried to prevent hydrolytic side reactions.
-
Charging the Reactor: Charge the reactor with a known quantity of this compound. Add the catalyst at a concentration of 200-500 ppm relative to the monomer weight.
-
Inerting: Seal the reactor and purge the system with high-purity nitrogen for 15-20 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen.
-
Stage 1 - Transesterification:
-
Begin mechanical stirring (50-100 RPM).
-
Gradually heat the reactor to 180-200 °C.
-
Methanol will begin to distill off as the reaction commences. Collect the methanol in a cooled receiving flask.
-
Maintain this temperature until the rate of methanol distillation significantly decreases (typically 2-3 hours). This indicates the completion of the initial transesterification phase.
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly apply a high vacuum to the system, reducing the pressure to below 1 mbar. Caution: Apply vacuum gradually to avoid vigorous boiling of the monomer/oligomers.
-
A second, more vigorous evolution of methanol and other volatiles will be observed.
-
As the polymerization proceeds, the viscosity of the melt will increase noticeably. The stirrer torque will rise, or the stirring speed may need to be reduced.
-
Continue the reaction under these conditions for an additional 3-5 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Discontinue heating and turn off the vacuum pump, backfilling the reactor with nitrogen gas.
-
Allow the reactor to cool to room temperature.
-
The resulting polymer will be a solid, glassy, or semi-crystalline material. Carefully disassemble the reactor and recover the polymer. It may be necessary to break the glass if the polymer adheres strongly.
-
Polymer Characterization
To confirm the successful synthesis and determine the properties of the poly(4-hydroxycyclohexanecarboxylate), the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verifying the formation of ester linkages and the integrity of the cyclohexyl ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify key functional groups. A successful polymerization will show the appearance of a strong ester carbonyl (C=O) peak (~1730 cm⁻¹) and the disappearance or significant reduction of the broad hydroxyl (-OH) peak from the monomer (~3400 cm⁻¹).
-
Gel Permeation Chromatography (GPC/SEC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[14]
-
Thermal Analysis (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, including the glass transition temperature (T₉) and, if applicable, the melting temperature (Tₘ) and crystallinity.[3][15] The rigid cycloaliphatic structure is expected to yield a significantly higher T₉ compared to linear aliphatic polyesters like polycaprolactone.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature, providing the onset of decomposition temperature.[15]
-
Conclusion
This compound is a versatile monomer for synthesizing high-performance aliphatic polyesters through a straightforward and scalable melt polycondensation process. The resulting polymers, featuring a rigid cycloaliphatic backbone, exhibit enhanced thermal stability and a higher glass transition temperature than their linear counterparts. By controlling the monomer isomer ratio and polymerization conditions, material properties can be tailored for a wide range of demanding applications, making it a valuable building block for the next generation of advanced, and potentially biodegradable, polymeric materials.[16][17]
References
- 1. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 17449-76-2 [chemicalbook.com]
- 6. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 7. achemblock.com [achemblock.com]
- 8. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. Methyl trans-4-hydroxycyclohexanecarboxylate 95.00% | CAS: 6125-57-1 | AChemBlock [achemblock.com]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of semi-aromatic biobased polyesters exhibiting diverse mechanical properties - American Chemical Society [acs.digitellinc.com]
- 17. kth.diva-portal.org [kth.diva-portal.org]
Application and Protocol Guide for the Quantitative Analysis of Methyl 4-hydroxycyclohexanecarboxylate
Introduction
Methyl 4-hydroxycyclohexanecarboxylate is a key chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its isomeric forms, cis and trans, can influence the physicochemical properties and biological activity of the final products. Therefore, accurate and precise quantification of this compound in reaction mixtures, raw materials, and finished products is critical for quality control, process optimization, and regulatory compliance. This comprehensive guide provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity, particularly after derivatization, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis without the need for derivatization. Each section will not only present a step-by-step protocol but also explain the underlying scientific principles guiding the methodological choices, ensuring a robust and reliable analytical workflow.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Gas chromatography is an ideal technique for the separation of volatile and semi-volatile compounds.[1] However, the polarity of this compound, owing to its hydroxyl group, can lead to poor peak shape and interactions with the GC column. To mitigate these issues and enhance volatility, a derivatization step is employed to cap the active hydrogen of the hydroxyl group. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[2][3]
Principle of Silylation
Silylation involves the reaction of the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS). This reaction replaces the polar -OH group with a non-polar -O-Si(CH₃)₃ group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[2][4]
Caption: Silylation workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in pyridine to the mark to obtain a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution in pyridine.
-
Sample Preparation: For reaction mixtures or formulated products, dissolve a known weight of the sample in pyridine to achieve an expected analyte concentration within the calibration range. If particulates are present, centrifuge or filter through a 0.45 µm PTFE filter.
-
Derivatization Procedure:
-
Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
3. Data Analysis and Quantification:
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
A summary of typical validation parameters for a GC-FID method for hydroxylated esters is presented below.[5][6]
| Validation Parameter | Acceptance Criteria | Typical Result for a Similar Method[5] |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 5% Intermediate Precision (Inter-day): ≤ 10% | Repeatability: < 7.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | Analyte dependent |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Analyte dependent |
| Specificity | No interference from blank or matrix components | Confirmed by mass spectral data |
Troubleshooting for GC Analysis of Silylated Compounds
-
Peak Tailing: This may indicate incomplete derivatization or active sites in the GC inlet or column.[7] Ensure the derivatization reaction goes to completion by optimizing time and temperature. Use a deactivated inlet liner and consider trimming the first few centimeters of the column.[2]
-
Ghost Peaks: These can arise from septum bleed or contamination in the carrier gas or sample.[8] Use high-quality septa and ensure all gases are filtered. Running a blank solvent injection can help identify the source of contamination.
-
Low Response: This could be due to leaks in the injection port, improper column installation, or degradation of the analyte.[9] Regularly check for leaks using an electronic leak detector and ensure the column is installed correctly according to the manufacturer's instructions.
Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection offers a straightforward approach that does not require derivatization.
Principle of HPLC-UV
In reversed-phase HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. The ester group in this compound provides a chromophore that allows for detection by UV spectrophotometry.
Caption: A simplified workflow of an HPLC-UV system.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 45:55 v/v). For improved peak shape, the aqueous portion can be acidified with 0.1% phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to obtain a theoretical analyte concentration within the calibration curve range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | |
| Detection Wavelength | 210 nm |
3. Data Analysis and Quantification:
-
Identify the peak for this compound based on its retention time, comparing it to that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the prepared sample solutions from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
The following table presents typical validation data for the HPLC analysis of a similar compound, Methyl 4-hydroxy benzoate.[10]
| Validation Parameter | Acceptance Criteria | Typical Result for a Similar Method[10] |
| Linearity (r²) | ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98-102% | 99.5 - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | Intra-day: < 2% Inter-day: < 2% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.66 µg/mL |
| Specificity | Peak purity and no interference from excipients | Confirmed by forced degradation studies |
Troubleshooting for HPLC Analysis
-
Peak Fronting or Tailing: Peak fronting can be caused by overloading the column; try diluting the sample.[11] Peak tailing may indicate secondary interactions between the analyte and the stationary phase; adding a small amount of acid to the mobile phase can often resolve this.[11]
-
Inconsistent Retention Times: This can be due to fluctuations in mobile phase composition, temperature, or flow rate.[12] Ensure the mobile phase is well-mixed and degassed, and that the column oven and pump are functioning correctly.
-
Ghost Peaks: These are extraneous peaks that appear in the chromatogram and can originate from impurities in the mobile phase, the sample matrix, or carryover from previous injections.[13] Using high-purity solvents and implementing a robust needle wash protocol can help eliminate ghost peaks.
Conclusion
The choice between GC-MS with derivatization and HPLC-UV for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method offers high specificity and sensitivity, making it suitable for complex matrices and trace-level analysis. The HPLC-UV method provides a simpler, more direct approach for routine quality control applications. Both methods, when properly validated and implemented, can provide accurate and reliable data to support research, development, and quality assurance activities. Adherence to the principles of scientific integrity, including thorough method validation as outlined by ICH guidelines, is paramount to ensure the trustworthiness of the analytical results.[6][14]
References
- 1. jppres.com [jppres.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. youtube.com [youtube.com]
- 5. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 8. scribd.com [scribd.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. GC Troubleshooting Guide | Phenomenex [phenomenex.com]
HPLC and GC-MS analysis of Methyl 4-hydroxycyclohexanecarboxylate
An Application Note and Protocol for the Chromatographic Analysis of Methyl 4-hydroxycyclohexanecarboxylate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the rationale behind methodological choices, offering step-by-step instructions for robust and reliable quantification and identification. The protocols are structured to be self-validating, grounded in established scientific principles and regulatory expectations.
Introduction: The Analyte in Focus
This compound (MF: C₈H₁₄O₃, MW: 158.2 g/mol ) is a valuable organic intermediate used in the synthesis of various chemical entities.[1][2] Its structure, comprising a cyclohexane ring with hydroxyl and methyl ester functional groups, presents unique analytical considerations. The presence of cis and trans isomers, as well as two chiral centers, necessitates precise and specific analytical methods for characterization, purity assessment, and quality control.[2][3]
The compound's moderate polarity (LogP ≈ 0.85) and potential for volatility make it amenable to analysis by both HPLC and GC-MS.[4] HPLC is ideally suited for quantifying the analyte in solution and separating non-volatile impurities, while GC-MS offers superior separation efficiency for volatile compounds and definitive structural identification through mass spectral fragmentation. This guide provides optimized methods for both techniques.
Part I: High-Performance Liquid Chromatography (HPLC) Analysis
Guiding Principles and Methodological Rationale
Reverse-Phase HPLC (RP-HPLC) is the method of choice for this compound due to its polarity. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is selected as the foundational stationary phase. Its non-polar nature provides balanced retention for a moderately polar molecule like this compound, preventing excessively long or short run times. The choice of a modern, end-capped C18 column with low silanol activity, such as the one described by SIELC Technologies, minimizes peak tailing by reducing undesirable interactions with the polar hydroxyl group.[4]
-
Mobile Phase Strategy: The mobile phase consists of a gradient or isocratic mixture of water and an organic modifier like acetonitrile (MeCN) or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure consistent peak shape and retention time, an acidifier such as phosphoric acid or formic acid is incorporated. This suppresses the ionization of the hydroxyl group and any potential acidic impurities, leading to symmetrical Gaussian peaks. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are mandatory.[4]
-
Detector Configuration: The analyte lacks a significant chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 205-215 nm) where the ester carbonyl group exhibits some absorbance. For universal detection, especially if related impurities lack any UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector could be employed. This protocol will focus on UV detection for its simplicity and widespread availability.
Detailed Protocol: RP-HPLC for Quantification
Objective: To quantify this compound and assess its purity.
Instrumentation and Materials:
-
HPLC system with gradient or isocratic pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) formic acid in water and a second solution of 0.1% (v/v) formic acid in acetonitrile. Degas both solutions thoroughly using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile to create a 1.0 mg/mL stock solution. Prepare a working standard of 100 µg/mL by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample at a similar concentration to the working standard using the same diluent. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Instrumental Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the prepared standard and sample solutions.
Table 1: HPLC Instrumental Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
Advanced Application: Chiral Separation
For pharmaceutical applications, separating the enantiomers of this compound may be critical. This can be achieved using a Chiral Stationary Phase (CSP).
-
Rationale: CSPs, such as those based on derivatized cyclodextrins or polysaccharides, create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[5][6] The selection of the appropriate chiral column is often empirical.[7] An alternative is to add a chiral selector, like a modified cyclodextrin, directly to the mobile phase for use with a standard C18 column.[8]
-
Screening Protocol: A common approach is to screen several CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based) under normal-phase (Hexane/Ethanol) and reverse-phase conditions to find a suitable separation method.
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Guiding Principles and Methodological Rationale
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. The analyte's boiling point of ~233 °C indicates sufficient volatility for GC analysis.[1][9]
-
Sample Preparation: The primary goal is to introduce the analyte into the GC system in a volatile solvent, free of non-volatile matrix components.[10]
-
Direct Dilution: For pure substances or simple mixtures, dissolving the sample in a volatile solvent like dichloromethane or ethyl acetate is sufficient.[11][12]
-
Derivatization: The presence of a free hydroxyl group can lead to peak tailing on some GC columns due to hydrogen bonding. To mitigate this and improve thermal stability, the hydroxyl group can be derivatized. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy that converts the polar -OH group to a non-polar and more volatile -O-Si(CH₃)₃ group.[12][13]
-
-
Column Selection: The principle of "like dissolves like" guides GC column selection.[14] A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5MS), is an excellent starting point. These columns are robust and provide high-efficiency separation for a wide range of compounds.[10]
-
Mass Spectrometer Parameters: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns. These mass spectra serve as a "fingerprint" for the molecule, allowing for confident identification via library matching (e.g., NIST, Wiley).[2][10] The ion source and transfer line temperatures are set high enough to prevent condensation of the analyte.[10]
Detailed Protocol: GC-MS for Identification and Quantification
Objective: To identify and quantify this compound.
Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
This compound reference standard.
-
Dichloromethane (GC grade), Pyridine, and MSTFA.
-
GC autosampler vials with inserts.
Procedure A: Direct Injection
-
Solution Preparation: Prepare standard and sample solutions at approximately 10-50 µg/mL in dichloromethane.[12]
-
Instrumental Analysis: Transfer the solution to a GC vial and inject it into the GC-MS system using the conditions outlined in Table 2.
Procedure B: Derivatization for Enhanced Performance
-
Sample Preparation: Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add 50 µL of pyridine and 50 µL of MSTFA to the dry residue. Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Instrumental Analysis: After cooling, inject the derivatized sample into the GC-MS system.
Table 2: GC-MS Instrumental Conditions
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C, hold 2 min; ramp at 15 °C/min to 250 °C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Mass Scan Range | m/z 40 - 300 |
Data Interpretation: Mass Spectrum
The EI mass spectrum of the underivatized compound is expected to show a molecular ion (M⁺) at m/z 158. Key fragment ions would likely correspond to the loss of a methoxy group (-OCH₃, m/z 127), loss of water (-H₂O, m/z 140), and cleavage of the cyclohexane ring. The silylated derivative would show a molecular ion at m/z 230 and a characteristic M-15 peak (loss of a methyl group) at m/z 215.
Analytical Method Validation Framework
To ensure that these methods are suitable for their intended purpose, they must be validated according to established guidelines such as USP General Chapter <1225> and ICH Q2(R1).[15][16][17] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis.
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Assay/Impurity) |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[16][18] | Peak purity index > 99%; Baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification.[16] |
| Accuracy | The closeness of test results to the true value, often assessed by spike recovery.[16] | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. |
| Precision | The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1; RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | System suitability parameters remain within defined limits. |
Visualized Workflows
Caption: General analytical workflow from sample receipt to final reporting.
Caption: Plausible EI fragmentation pathways for this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:3618-03-9 | Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis | Chemsrc [chemsrc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]
- 9. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 14. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 15. USP <1225> Method Validation - BA Sciences [basciences.com]
- 16. uspbpep.com [uspbpep.com]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: Stereoselective Synthesis of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate
<-33>
Abstract
Methyl 4-hydroxycyclohexanecarboxylate is a valuable building block in the synthesis of pharmaceuticals and advanced materials, with its biological activity and material properties often dependent on the relative stereochemistry of the hydroxyl and ester functional groups.[1][2] This application note provides a detailed guide to the stereoselective synthesis of both cis- and trans-isomers of this compound. We present two primary, field-proven methodologies: the catalytic hydrogenation of methyl p-hydroxybenzoate for the thermodynamically favored trans isomer, and the diastereoselective reduction of methyl 4-oxocyclohexanecarboxylate for accessing the kinetically favored cis isomer. The underlying principles of stereocontrol, detailed experimental protocols, and data interpretation are discussed to provide researchers with a comprehensive and practical resource.
Introduction: The Significance of Stereoisomerism
The spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in determining its physical, chemical, and biological properties. For this compound, the cis and trans diastereomers arise from the relative orientation of the hydroxyl and methoxycarbonyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can lead to profound variations in molecular shape, polarity, and ability to interact with biological targets or form ordered structures in materials. Consequently, the ability to selectively synthesize either the cis or trans isomer is of paramount importance for the development of novel therapeutics and functional materials.[1]
Strategic Approaches to Stereocontrol
The synthesis of the desired stereoisomer of this compound hinges on the strategic choice of starting material and reaction conditions. Two principal pathways are highlighted in this guide:
-
Thermodynamic Control via Catalytic Hydrogenation: This approach begins with an aromatic precursor, methyl p-hydroxybenzoate, and employs catalytic hydrogenation to reduce the benzene ring. This method typically yields the more thermodynamically stable trans isomer as the major product.
-
Kinetic Control via Diastereoselective Reduction: This strategy utilizes a pre-formed cyclohexane ring containing a ketone functionality, methyl 4-oxocyclohexanecarboxylate.[2][3] The stereochemical outcome of the ketone reduction is governed by the kinetic approach of the hydride reagent, allowing for the selective formation of the cis isomer under specific conditions.
Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate
The synthesis of the trans isomer is most reliably achieved through the catalytic hydrogenation of methyl p-hydroxybenzoate. The trans configuration, with both bulky substituents in the equatorial position, represents the most thermodynamically stable arrangement, thus favoring its formation under equilibrium conditions.
Reaction Pathway
The hydrogenation of the aromatic ring proceeds over a heterogeneous catalyst, typically a noble metal on a solid support. The reaction is driven to completion by high-pressure hydrogen gas.
Figure 1: Catalytic hydrogenation of methyl p-hydroxybenzoate to the trans-isomer.
Experimental Protocol
Materials:
-
5% Rhodium on alumina (Rh/Al2O3) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Diatomaceous earth
-
Anhydrous potassium carbonate
-
Diethyl ether
Procedure: [7]
-
To a high-pressure autoclave reactor, add methanol (150 mL) followed by methyl 4-hydroxybenzoate (25 g).
-
Purge the reactor with nitrogen gas to remove air.
-
Carefully add 5% rhodium on alumina catalyst (2.5 g).
-
Seal the reactor and pressurize with hydrogen gas to 3.74 MPa.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and shake continuously for 18 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas, replacing it with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the methanol by rotary evaporation under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and add anhydrous potassium carbonate (3 g) to remove any acidic impurities and residual water.
-
Filter the mixture through diatomaceous earth and wash the filter cake with diethyl ether.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by Kugelrohr distillation (80-100°C at 1 mmHg) to obtain pure trans-methyl 4-hydroxycyclohexanecarboxylate as a colorless oil.[7]
Expected Results
| Parameter | Value |
| Typical Yield | >95% |
| Diastereomeric Ratio (trans:cis) | Typically > 9:1 |
| Appearance | Colorless oil |
Synthesis of cis-Methyl 4-hydroxycyclohexanecarboxylate
The synthesis of the cis isomer relies on the diastereoselective reduction of methyl 4-oxocyclohexanecarboxylate. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl group, which can be influenced by the choice of reducing agent.
Mechanistic Considerations for Stereoselectivity
The reduction of a cyclic ketone can proceed via two main pathways: axial attack, leading to an equatorial alcohol, or equatorial attack, resulting in an axial alcohol. In the case of methyl 4-oxocyclohexanecarboxylate, the ester group is conformationally mobile but will predominantly occupy the equatorial position to minimize steric hindrance.
-
Axial Attack: A small, unhindered hydride reagent (e.g., NaBH4) can approach from the axial face, avoiding steric interaction with the axial hydrogens at the C2 and C6 positions. This leads to the formation of the equatorial alcohol, which corresponds to the trans isomer.
-
Equatorial Attack: A bulky, sterically demanding hydride reagent (e.g., L-Selectride®) will preferentially attack from the more open equatorial face, resulting in the formation of the axial alcohol, which is the desired cis isomer. This is due to the significant steric hindrance the bulky reagent would encounter with the axial hydrogens if it were to approach from the axial face.
Figure 2: Diastereoselective reduction of methyl 4-oxocyclohexanecarboxylate.
Experimental Protocol for cis-Isomer
Materials:
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl 4-oxocyclohexanecarboxylate (10 g, 64 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (70 mL of a 1.0 M solution in THF, 70 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed -70°C.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (50 mL) at -78°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) to afford pure cis-methyl 4-hydroxycyclohexanecarboxylate.
Comparative Data for Ketone Reduction
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Rationale |
| Sodium borohydride (NaBH4) | trans | ~1:4 | Small hydride favors less hindered axial attack. |
| L-Selectride® | cis | >10:1 | Bulky hydride favors more open equatorial attack.[10] |
Conclusion
The stereoselective synthesis of cis- and trans-methyl 4-hydroxycyclohexanecarboxylate can be effectively achieved through the judicious selection of synthetic strategy and reaction conditions. Catalytic hydrogenation of methyl p-hydroxybenzoate provides a reliable and high-yielding route to the thermodynamically stable trans isomer. Conversely, the diastereoselective reduction of methyl 4-oxocyclohexanecarboxylate with a sterically hindered hydride source like L-Selectride® offers excellent selectivity for the kinetically favored cis isomer. These detailed protocols provide a robust foundation for researchers requiring stereochemically pure isomers of this versatile synthetic intermediate.
References
- 1. Cas 6125-57-1,trans-Methyl4-hydroxycyclohexanecarboxylate | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. trans-Methyl4-hydroxycyclohexanecarboxylate | 6125-57-1 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Buy Online CAS Number 6297-22-9 - TRC - Methyl 4-Oxocyclohexanecarboxylate | LGC Standards [lgcstandards.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methyl 4-hydroxycyclohexanecarboxylate as a Versatile Precursor in the Synthesis of Functional Chemicals
Abstract
Methyl 4-hydroxycyclohexanecarboxylate is a bifunctional organic intermediate of significant value in modern chemical synthesis.[1] Characterized by a cyclohexane scaffold functionalized with both a hydroxyl group and a methyl ester, this molecule offers two distinct reactive sites for sequential or selective transformations. This versatility makes it an essential building block for constructing complex molecular architectures, ranging from active pharmaceutical ingredients (APIs) to high-performance polymers.[1] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its core reactivity, present detailed protocols for key transformations, and illustrate its application in the synthesis of high-value functional chemicals.
Introduction: The Strategic Advantage of a Bifunctional Building Block
The utility of this compound stems from its unique structure. The cyclohexane ring provides a robust, non-aromatic carbocyclic core, while the hydroxyl (-OH) and methyl ester (-COOCH₃) groups offer orthogonal reactivity.
-
The Hydroxyl Group: Acts as a nucleophile, a site for oxidation to a ketone, or a directing group for stereoselective reactions. Its presence enhances hydrogen bonding capacity and influences the solubility of the molecule and its derivatives.
-
The Methyl Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or undergo amidation to form amides. This functionality is key for chain extension and linkage to other molecular fragments.
-
Stereochemistry: The compound exists as cis and trans isomers, which are often separable.[2][3][4] The ability to start with a specific stereoisomer is critical in chiral synthesis, particularly for pharmaceuticals where enantiomeric purity can determine efficacy and safety.[1] The trans-(1r,4r) isomer, for example, is of particular interest for stereoselective synthesis.
This dual functionality allows for a modular approach to synthesis, where one group can be manipulated while the other is protected or remains inert, enabling the construction of complex and precisely functionalized molecules.
Core Synthetic Transformations & Protocols
The two functional groups on this compound are gateways to a wide array of chemical derivatives. Below are protocols for two fundamental transformations: oxidation of the hydroxyl group and hydrolysis of the ester.
Oxidation to Methyl 4-oxocyclohexanecarboxylate
Oxidizing the secondary alcohol to a ketone is a common and critical step for further functionalization, such as in Grignard reactions or reductive aminations. This transformation introduces an electrophilic carbon center, expanding the synthetic possibilities.
Causality Behind Protocol Choices: The use of pyridinium chlorochromate (PCC) is a classic and reliable method for oxidizing secondary alcohols to ketones without over-oxidation to carboxylic acids. Dichloromethane (DCM) is chosen as the solvent due to its inertness under these conditions and its ability to dissolve the starting material. The silica gel plug for filtration is an efficient way to remove the chromium byproducts post-reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 3. Methyl trans-4-hydroxycyclohexanecarboxylate 95.00% | CAS: 6125-57-1 | AChemBlock [achemblock.com]
- 4. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
Application Note: A Validated Protocol for the Purification of Methyl 4-hydroxycyclohexanecarboxylate
For correspondence: --INVALID-LINK--
Abstract
Methyl 4-hydroxycyclohexanecarboxylate is a key bifunctional intermediate in pharmaceutical synthesis, serving as a versatile scaffold for the development of complex molecular architectures.[1] The procurement of this intermediate at high purity, typically exceeding 98%, is critical for ensuring reproducible outcomes in multi-step synthetic pathways and preventing the introduction of impurities into active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture. The methodology centers on flash column chromatography, a robust and efficient technique for the separation of medium-polarity compounds. Furthermore, this guide details validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the rigorous assessment of final product purity and structural confirmation.
Introduction: The Rationale for Rigorous Purification
The presence of unreacted starting materials, byproducts, or residual catalysts from the synthesis of this compound can have a significant downstream impact on drug development. Common synthetic routes, such as the hydrogenation of methyl p-hydroxybenzoate, may result in impurities that can interfere with subsequent chemical transformations, leading to reduced yields, and the formation of undesired side products.[2] Therefore, a validated purification protocol is not merely a procedural step but a critical component of quality control in pharmaceutical research and development.
This protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity this compound, ensuring the integrity of their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 233 °C at 760 mmHg | [2] |
| Density | 1.121 g/cm³ | [2] |
Purification Workflow: A Visual Guide
The purification process follows a logical sequence of steps designed to efficiently remove impurities and isolate the target compound at high purity.
Figure 1: A schematic overview of the purification and analysis workflow for this compound.
Detailed Experimental Protocols
Preliminary Workup: Removal of Bulk Impurities
This initial extraction is designed to remove water-soluble impurities, such as salts and residual acid or base from the crude reaction mixture.
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed neat, dissolve the crude product in an equal volume of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Perform an aqueous wash by adding an equal volume of deionized water to the separatory funnel. Gently invert the funnel multiple times, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
To neutralize any remaining acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is basic.
-
Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic phase.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, pre-purified product.
Core Purification: Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that utilizes pressure to accelerate the elution of the mobile phase through the stationary phase, enabling rapid and efficient separations.[4]
Materials:
-
Silica gel (60 Å, 40-63 µm particle size)
-
Technical grade hexanes and ethyl acetate
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
Protocol:
-
Selection of Eluent System: The polarity of the eluent is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is suitable.[5]
-
Initial TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70 v/v). The optimal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Secure the chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Dry pack the column with silica gel. The amount of silica gel should be 30-50 times the weight of the crude sample for a straightforward separation.[4]
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to initiate the flow of the mobile phase through the column.
-
Begin collecting fractions in test tubes.
-
A gradient elution is recommended for optimal separation. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexanes) to elute the more polar impurities after the target compound has been collected.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Combine the fractions that contain the pure product.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment and Structural Confirmation
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for assessing the purity of non-volatile compounds. A reverse-phase method is suitable for this compound.[6]
Instrumentation and Conditions:
| Parameter | Condition |
| System | Standard HPLC with UV detector |
| Column | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the purified product at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. The following conditions are a good starting point and can be optimized as needed.
Instrumentation and Conditions:
| Parameter | Condition |
| System | Gas Chromatograph with a Mass Spectrometer Detector |
| Column | DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Oven Program | Initial temp 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Dissolve a small amount of the purified product in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the purified compound. The expected chemical shifts for the cis isomer of this compound are referenced in the literature.[2]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube for analysis.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation in column chromatography | Inappropriate eluent system. | Re-optimize the eluent system using TLC to achieve an Rƒ value of 0.2-0.4 for the target compound. |
| Co-elution of impurities | Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Product is not colorless | Presence of colored, non-volatile impurities. | If discoloration is minor, treat the product with activated charcoal followed by filtration. For significant coloration, repeat the flash column chromatography.[7] |
| Presence of starting material in the final product | Incomplete reaction or insufficient purification. | Re-purify the product using a shallower gradient in the flash column chromatography to improve separation. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound. Adherence to this guide, from the preliminary workup to the final analytical confirmation, will enable researchers to obtain this critical intermediate at a high degree of purity, thereby ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 3. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Methyl 4-hydroxycyclohexanecarboxylate
Introduction
Methyl 4-hydroxycyclohexanecarboxylate is a bifunctional molecule incorporating both a hydroxyl group and a methyl ester. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its alicyclic core is a common motif in a variety of biologically active molecules. The presence of both cis and trans isomers (e.g., CAS 3618-03-9 for cis and 6125-57-1 for trans) necessitates careful consideration of its stereochemistry in synthetic applications.[1][2][3] Proper handling and storage of this compound are paramount to ensure its stability, prevent degradation, and guarantee the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1][4] |
| Molecular Weight | 158.19 g/mol | [1][4] |
| CAS Number | 17449-76-2 (mixture of isomers) | [1][4] |
| Boiling Point | 233 °C | [4][5] |
| Flash Point | 94 °C | [4][5] |
| Density | 1.121 g/cm³ | [4][5] |
| Appearance | Colorless to almost colorless clear liquid |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][6]
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][4][6]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]
-
Use only in a well-ventilated area or outdoors.[7]
The causality behind these precautions lies in the chemical's ability to react with biological tissues. The ester and hydroxyl functionalities can interact with proteins and membranes, leading to irritation and toxicity. Inhalation of vapors can irritate the respiratory tract, while skin contact can lead to dermal absorption and local irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[8] Double gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[9][10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4][7]
-
Respiratory Protection: Handling should be performed in a chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][8]
Logical Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment.
Storage Procedures
The stability and integrity of this compound are directly influenced by its storage conditions.
General Storage
-
Container: Store in a tightly closed container.[7][8] This prevents contamination and the release of vapors.
-
Location: Keep in a cool, dry, and well-ventilated area.[8][11] Avoid direct sunlight and heat sources. Some suppliers recommend storing in a freezer under -20°C for long-term storage.[12]
-
Inert Atmosphere: For long-term storage or for high-purity grades, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]
Incompatible Materials
To prevent hazardous chemical reactions, segregate this compound from the following:
-
Strong Oxidizing Agents: These can react exothermically with the alcohol and ester groups.[4][7]
-
Strong Bases: Can catalyze hydrolysis of the ester group.[7]
-
Acids: Can also promote ester hydrolysis.
A systematic approach to chemical storage, as outlined by resources on incompatible chemicals, is crucial for laboratory safety.[13][14]
Handling and Dispensing Protocol
This protocol is designed to be a self-validating system, where each step minimizes risk and ensures the integrity of the compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., glassware, syringes, spatulas) and PPE.
-
Have a spill kit readily accessible.
-
-
Dispensing:
-
Perform all manipulations within the chemical fume hood.[4]
-
Ground and bond containers when transferring large quantities to prevent static discharge.[7][11]
-
Use spark-proof tools if there is a risk of generating a flammable atmosphere.[7][11]
-
For small quantities, use a clean, dry pipette or syringe.
-
For larger quantities, carefully pour from the storage container into the receiving vessel.
-
-
Post-Dispensing:
-
Securely close the storage container immediately after dispensing.
-
Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips, gloves) as hazardous waste.
-
Accidental Release and Spill Management
Prompt and appropriate action is critical in the event of a spill.
Small Spills
-
Evacuate: If necessary, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[7][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][8]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Large Spills
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the doors to the affected area.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including excess reagent, contaminated materials, and spill cleanup debris, in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
First Aid Measures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
References
- 1. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 3. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [amp.chemicalbook.com]
- 4. This compound | CAS#:17449-76-2 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 6. 3618-03-9 Cas No. | Methyl cis-4-hydroxycyclohexanecarboxylate | Apollo [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. pppmag.com [pppmag.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. fishersci.com [fishersci.com]
- 12. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing the Yield of Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield of this important chemical intermediate.[1] We will delve into the critical aspects of the synthesis, from reaction setup to product purification, providing scientifically-grounded troubleshooting advice and answers to frequently asked questions.
The primary route for synthesizing this compound involves the catalytic hydrogenation of Methyl p-hydroxybenzoate. This process, while conceptually straightforward, is sensitive to a variety of experimental parameters that can significantly impact the final yield and purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion of Methyl p-hydroxybenzoate is a common hurdle. Several factors can contribute to this issue.
Possible Cause 1: Catalyst Inactivity or Poisoning
The catalyst is the cornerstone of this hydrogenation reaction. Its activity can be compromised for several reasons.
-
Explanation: Heterogeneous catalysts like Rhodium on alumina (Rh/Al₂O₃) or Palladium on carbon (Pd/C) can become deactivated through improper handling, exposure to air, or poisoning by impurities in the substrate or solvent.[2] Catalyst poisons can include sulfur compounds, which may be present in trace amounts.
-
Solution:
-
Use a Fresh Catalyst: If the catalyst has been stored for an extended period or improperly handled, it is advisable to use a fresh batch.
-
Increase Catalyst Loading: A modest increase in the catalyst amount (e.g., from 5 wt% to 10 wt%) can sometimes overcome minor activity issues.[2]
-
Ensure Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for pyrophoric catalysts like Pd/C.[2]
-
Purify Starting Materials: Ensure the Methyl p-hydroxybenzoate and solvent are of high purity to avoid introducing catalyst poisons.
-
Possible Cause 2: Inadequate Reaction Conditions
The hydrogenation of an aromatic ring is a thermodynamically demanding process that requires specific conditions.[3][4][5]
-
Explanation: Unlike the hydrogenation of simple alkenes, reducing a stable aromatic ring requires higher hydrogen pressure and often elevated temperatures to overcome the resonance stabilization energy of the benzene ring.[5] Insufficient pressure or temperature will result in a sluggish or stalled reaction.
-
Solution:
-
Optimize Hydrogen Pressure: Ensure the reaction is conducted at a sufficient hydrogen pressure, typically ranging from atmospheric to several hundred atmospheres depending on the chosen catalyst. For instance, a 5% rhodium/alumina catalyst has been shown to be effective at 3.74 MPa (approximately 37 atmospheres).[6]
-
Adjust Temperature: While some hydrogenations can proceed at room temperature, gentle heating can significantly increase the reaction rate.[2] However, excessive temperatures can lead to side reactions. A typical temperature range is between 25-80°C.[7]
-
Ensure Efficient Stirring: In a heterogeneous catalytic reaction, efficient stirring is crucial to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.[7]
-
Possible Cause 3: Leaks in the Hydrogenation Apparatus
A leak in the system will prevent the maintenance of the required hydrogen pressure.
-
Explanation: Even a small leak can lead to a continuous loss of hydrogen, effectively halting the reaction.
-
Solution:
-
Systematically Check for Leaks: Before starting the reaction, pressurize the apparatus with an inert gas like nitrogen and monitor for any pressure drop.
-
Ensure Proper Sealing: Check all joints and connections to ensure they are properly sealed.
-
Issue 2: Formation of Unexpected Byproducts
The appearance of unknown peaks in your analytical data (e.g., GC-MS or NMR) indicates the formation of side products.
Possible Cause 1: Over-reduction or Hydrogenolysis
-
Explanation: Under harsh conditions (high temperature and pressure), the ester group can be further reduced to an alcohol, or the hydroxyl group can be cleaved (hydrogenolysis).
-
Solution:
-
Moderate Reaction Conditions: Start with milder conditions (lower temperature and pressure) and gradually increase them if the reaction is too slow.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid over-reduction.[2]
-
Possible Cause 2: Incomplete Reduction
-
Explanation: Inadequate reaction time or catalyst activity can lead to the formation of partially hydrogenated intermediates, such as cyclohexene derivatives.
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, while continuing to monitor its progress.
-
Re-evaluate Catalyst and Conditions: If the reaction stalls with starting material still present, consider the points in "Issue 1" regarding catalyst activity and reaction conditions.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, challenges can arise during the workup and purification stages.
Possible Cause 1: Emulsion Formation During Extraction
-
Explanation: During the aqueous workup to remove the catalyst and any water-soluble byproducts, emulsions can form, making phase separation difficult.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel.
-
Brine Wash: Add a saturated sodium chloride solution (brine) to help break the emulsion.
-
Filtration: Filter the mixture through a pad of Celite or diatomaceous earth.[6]
-
Possible Cause 2: Presence of Unreacted Starting Material or Acidic Impurities
-
Explanation: If the starting material, Methyl p-hydroxybenzoate, is not fully consumed, it can co-elute with the product during chromatography or be difficult to separate by distillation. The starting material itself can contain p-hydroxybenzoic acid as an impurity.[8]
-
Solution:
-
Basic Wash: Wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate, to remove any acidic impurities.[9]
-
Column Chromatography: If significant amounts of starting material remain, purification by flash column chromatography on silica gel is an effective method. A solvent system like ethyl acetate/hexanes can be used to separate the more polar starting material from the product.[9]
-
Possible Cause 3: Cis/Trans Isomerization
-
Explanation: The product, this compound, can exist as both cis and trans isomers. The reaction conditions can influence the ratio of these isomers. Certain workup conditions, such as treatment with strong acids or bases, can potentially cause epimerization.[10]
-
Solution:
-
Control Reaction Conditions: The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.
-
Mild Workup: Use mild workup conditions to avoid isomerization.
-
Characterization: Be aware that the product may be a mixture of isomers and characterize it accordingly using techniques like NMR spectroscopy.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of Methyl p-hydroxybenzoate?
A1: Both Rhodium and Palladium-based catalysts are effective. A 5% Rhodium on alumina (Rh/Al₂O₃) catalyst has been reported to give high yields (up to 98%) under relatively mild conditions (room temperature, 3.74 MPa H₂).[6] Palladium on carbon (Pd/C) is also a common choice for aromatic ring hydrogenations.[4][11] The optimal catalyst may depend on the specific equipment and conditions available.
Q2: Can I use Raney Nickel for this reaction?
A2: Raney Nickel is a potent hydrogenation catalyst and can be used for reducing benzene rings.[5] However, it often requires higher temperatures and pressures, which could increase the risk of side reactions like the reduction of the ester group. It is generally more reactive and may be less selective for this particular transformation compared to Rhodium or Palladium catalysts.
Q3: My reaction is very slow at room temperature. Should I increase the temperature or the pressure first?
A3: It is generally advisable to first ensure that your system is leak-free and that the catalyst is active. If the reaction is still slow, a moderate increase in temperature (e.g., to 40-60°C) is often a good first step, as it can significantly increase the reaction rate without requiring extremely high pressures.[7] If the rate is still insufficient, a subsequent increase in hydrogen pressure can be considered.
Q4: How do I remove the catalyst after the reaction?
A4: The heterogeneous catalyst can be removed by filtration. It is common to filter the reaction mixture through a pad of Celite or diatomaceous earth to ensure all the fine catalyst particles are removed.[6] The filter cake should be washed with the reaction solvent to recover any adsorbed product.
Q5: What is the expected cis/trans ratio of the product?
A5: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. The literature often reports the synthesis of the cis isomer as the major product under certain conditions.[6] However, it is essential to analyze your product mixture (e.g., by NMR) to determine the actual isomeric ratio obtained in your experiment.
Q6: How can I confirm that the aromatic ring has been fully reduced?
A6: The most definitive way is through ¹H NMR spectroscopy. The disappearance of signals in the aromatic region (typically 6-8 ppm) and the appearance of signals in the aliphatic region (typically 1-4 ppm) corresponding to the cyclohexane ring are clear indicators of a successful hydrogenation.
III. Experimental Protocols & Data
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory setup.
-
Reaction Setup:
-
To a high-pressure reactor, add Methyl p-hydroxybenzoate and a suitable solvent (e.g., methanol).
-
Purge the reactor with an inert gas, such as nitrogen or argon.
-
Carefully add the hydrogenation catalyst (e.g., 5% Rh/Al₂O₃, 5-10 wt% of the substrate) under the inert atmosphere.
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 3-4 MPa).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
If necessary, further purify the product by distillation or column chromatography.
-
Data Presentation
| Parameter | Condition | Expected Outcome | Troubleshooting Reference |
| Catalyst | 5% Rh/Al₂O₃ | High conversion and selectivity | Issue 1, Cause 1 |
| Hydrogen Pressure | 3-4 MPa | Efficient reduction of the aromatic ring | Issue 1, Cause 2 |
| Temperature | Room Temperature to 60°C | Controlled reaction rate, minimizing byproducts | Issue 1, Cause 2; Issue 2, Cause 1 |
| Solvent | Methanol | Good solubility for substrate and product | - |
| Stirring | Vigorous | Ensures good mass transfer | Issue 1, Cause 2 |
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for low yield in the synthesis.
IV. References
-
Lumen Learning. (n.d.). 19.5. Reductions of Aromatic Rings. Organic Chemistry II. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2024). 16.9: Reduction of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2017). Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. RSC Advances. Retrieved from --INVALID-LINK--
-
JoVE. (2025). Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US10618878B1 - Catalytic reduction of aromatic ring in aqueous medium. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 17449-76-2. Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Retrieved from --INVALID-LINK--
-
Huateng Pharma. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Retrieved from --INVALID-LINK--
-
CatScI. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Methyl Cyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate. Retrieved from --INVALID-LINK--
-
New Journal of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (2025). methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 6125-57-1,trans-Methyl4-hydroxycyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl trans-4-Hydroxycyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
WMU's ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. Retrieved from --INVALID-LINK--
-
Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6125-57-1(trans-Methyl4-hydroxycyclohexanecarboxylate) Product Description. Retrieved from --INVALID-LINK--
-
Synthonix, Inc. (n.d.). Methyl cis-4-hydroxycyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). Methyl cis-4-hydroxycyclohexanecarboxylate 97%. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
PubMed. (1976). Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 3618-03-9 Cas No. | Methyl cis-4-hydroxycyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from --INVALID-LINK--
References
- 1. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 6. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 7. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 8. fao.org [fao.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
The synthesis of this compound, a valuable intermediate in pharmaceuticals and materials science, is primarily achieved via two common synthetic routes:
-
Catalytic Hydrogenation of methyl 4-hydroxybenzoate (methylparaben).
-
Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid.
This guide is structured to address specific challenges you might encounter with each of these methods.
Route 1: Troubleshooting the Catalytic Hydrogenation of Methyl 4-hydroxybenzoate
This is the most common and industrially scalable method. It involves the reduction of the aromatic ring of methylparaben using a catalyst and hydrogen gas. While seemingly straightforward, several side reactions and experimental pitfalls can arise.
Troubleshooting Guide
Issue 1: Incomplete reaction with significant starting material remaining.
-
Possible Cause 1: Catalyst Inactivity. The catalyst (e.g., Rhodium, Ruthenium, Platinum) may be poisoned or deactivated. Aromatic rings are significantly more stable and resistant to hydrogenation than simple alkenes due to resonance stabilization, requiring a highly active catalyst and specific conditions.[1]
-
Solution: Ensure the catalyst is fresh and has been stored under an inert atmosphere. Catalyst poisoning can occur from sulfur- or nitrogen-containing impurities in the starting material or solvent. Consider purifying the methylparaben if its source is suspect. A higher catalyst loading (e.g., 5-10 mol%) may be necessary.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Temperature. The hydrogenation of a benzene ring is often an endothermic process for the initial step and requires forcing conditions to overcome the activation energy.[1]
-
Solution: Increase the hydrogen pressure. Pressures in the range of 1-4 MPa are commonly employed.[2][3] Gently increasing the reaction temperature (e.g., from room temperature to 50-120 °C) can also significantly increase the reaction rate, though this must be balanced against the risk of side reactions.[3]
-
-
Possible Cause 3: Inadequate Agitation. In a heterogeneous catalytic system, efficient mixing is crucial for ensuring the substrate, hydrogen gas, and catalyst are in intimate contact.
-
Solution: Increase the stirring or shaking speed of the reaction vessel to overcome mass transfer limitations. Ensure the reaction vessel is appropriately sized for the reaction volume to allow for efficient mixing.
-
Issue 2: The final product is a mixture of cis and trans isomers.
-
Possible Cause: Inherent reaction mechanism and potential for isomerization. Catalytic hydrogenation of a substituted ring typically occurs via syn-addition of hydrogen from the catalyst surface, which often leads to the cis isomer as the initial major product.[2] However, the trans isomer is generally the more thermodynamically stable product. Isomerization from cis to trans can occur under basic or acidic conditions, potentially during the workup or even during a prolonged reaction time if the catalyst or support has acidic/basic sites.[3]
-
Solution 1 (To obtain the cis isomer): Use milder reaction conditions (lower temperature, shorter reaction time) and perform a carefully controlled, neutral workup. One reported procedure using a rhodium/alumina catalyst at room temperature yielded the cis isomer.[2]
-
Solution 2 (To obtain the trans isomer): After the initial hydrogenation, the mixture of isomers can be deliberately subjected to isomerization conditions. This is often achieved by treating the product mixture with a base, such as a sodium alkoxide (e.g., sodium methoxide) in an alcohol solvent, to epimerize the center alpha to the carbonyl group, driving the equilibrium towards the more stable trans product.[3]
-
Issue 3: Detection of methyl cyclohexanecarboxylate (loss of the hydroxyl group).
-
Possible Cause: Hydrogenolysis. This side reaction involves the cleavage of the C-O bond of the hydroxyl group and its replacement with a C-H bond. It is more likely to occur under harsh hydrogenation conditions, such as high temperatures, high pressures, and with certain catalysts, particularly Palladium on carbon (Pd/C).
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for this hydrogenation? A1: While several catalysts like Pt, Pd, Ni, and Ru can be used, Rhodium on a support like alumina (Rh/Al₂O₃) or carbon (Rh/C) is often preferred for its high activity at relatively mild temperatures and pressures and its lower tendency to cause hydrogenolysis compared to Palladium.[2][4] Ruthenium on carbon (Ru/C) is also a very effective catalyst for this transformation.[3]
Q2: How do I safely handle the hydrogenation catalyst after the reaction? A2: Many hydrogenation catalysts, especially finely divided ones like Raney Nickel or Palladium on carbon, are pyrophoric and can ignite spontaneously in air, particularly when dry. After the reaction, ensure the vessel is purged with an inert gas like nitrogen or argon. The catalyst should be filtered through an inert pad, such as Celite or diatomaceous earth.[2] It is critical to keep the filter cake wet with solvent (e.g., methanol) during and after filtration to prevent ignition.[2] The collected catalyst should be stored under water or solvent for safe disposal or recovery.
Route 2: Troubleshooting the Fischer Esterification of 4-hydroxycyclohexanecarboxylic Acid
This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (like H₂SO₄ or HCl). The primary challenge in Fischer esterification is its reversible nature.[6][7]
Troubleshooting Guide
Issue 1: Low yield with a large amount of unreacted carboxylic acid remaining.
-
Possible Cause: Equilibrium not driven towards the product. The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[6][7] If the water is not removed or one of the reactants is not used in excess, the reaction will reach equilibrium with significant amounts of starting materials present.
-
Solution 1: Use a large excess of alcohol. The most common strategy is to use the alcohol (methanol in this case) as the solvent. This large excess shifts the equilibrium to the product side, in accordance with Le Châtelier's principle.[7][8]
-
Solution 2: Remove water as it is formed. For larger-scale reactions or with more precious alcohols, a Dean-Stark apparatus can be used with a co-solvent (like toluene) to azeotropically remove water. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can sequester the water byproduct.[8]
-
Issue 2: Formation of an alkene byproduct detected by GC-MS or NMR.
-
Possible Cause: Acid-catalyzed dehydration. The 4-hydroxy group on the cyclohexane ring is a secondary alcohol. Under strongly acidic conditions and heat, it can undergo an E1 elimination reaction to form methyl cyclohex-3-enecarboxylate.
-
Solution: Avoid excessively high reaction temperatures. Refluxing in methanol (approx. 65 °C) is generally sufficient. Use a catalytic amount of acid; excessive acid can promote the dehydration side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Can intramolecular esterification (lactonization) occur? A1: Intramolecular Fischer esterification typically occurs to form stable 5- or 6-membered rings (γ- and δ-lactones).[6][9] The reaction between the 4-hydroxy group and the carboxylic acid at the 1-position on a cyclohexane ring would require the formation of a strained bicyclic lactone. While not impossible, this is a sterically hindered and thermodynamically unfavorable process compared to the intermolecular reaction with methanol, especially when methanol is used in large excess. It is not considered a common side reaction for this specific substrate.
Q2: How do I remove the acid catalyst and unreacted carboxylic acid during workup? A2: After the reaction, the mixture is typically concentrated to remove excess methanol, then diluted with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate). This organic solution should be washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] This will neutralize the strong acid catalyst and deprotonate the unreacted 4-hydroxycyclohexanecarboxylic acid, converting it into its water-soluble sodium salt, which is then extracted into the aqueous layer.[10] Multiple washes may be necessary.
Data & Protocols
Table 1: Comparison of Hydrogenation Catalysts
| Catalyst | Typical Support | Pressure (MPa) | Temperature (°C) | Key Characteristics |
| Rh/Al₂O₃ | Alumina | 1 - 4 | 25 - 80 | High activity, good selectivity, low hydrogenolysis risk.[2] |
| Ru/C | Carbon | 1 - 3 | 80 - 150 | Very effective for arene hydrogenation, may require higher temps.[3] |
| PtO₂ | - (Adams' cat.) | 0.1 - 10 | 25 - 100 | Highly active but can be less selective. |
| Pd/C | Carbon | 1 - 10 | 25 - 100 | Prone to causing hydrogenolysis of benzylic C-O bonds.[11] |
Protocol 1: Catalytic Hydrogenation of Methyl 4-hydroxybenzoate
This protocol is adapted from a literature procedure that yields the cis-isomer.[2]
-
Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr shaker), add methyl 4-hydroxybenzoate (1.0 eq) and methanol as the solvent (approx. 0.1-0.2 M concentration).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 5% Rhodium on alumina catalyst (5-10% by weight of the starting material).
-
Hydrogenation: Seal the vessel again, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 3.7 MPa).
-
Reaction: Begin vigorous shaking or stirring at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots for analysis (e.g., TLC, GC-MS, or HPLC). The reaction may take several hours (e.g., 18 hours).[2]
-
Workup: Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst. Crucially, do not allow the catalyst on the filter pad to dry. Wash the pad with additional methanol to ensure complete product recovery.[2]
-
Isolation: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product can then be purified further if necessary.[2]
Protocol 2: Purification by Distillation
For separating the product from non-volatile impurities or byproducts with significantly different boiling points.
-
Apparatus Setup: Assemble a short-path distillation apparatus (e.g., Kugelrohr) or a vacuum distillation setup. Ensure all glassware is dry.
-
Distillation: Transfer the crude product to the distillation flask. Heat the apparatus gently under vacuum. Collect the fraction boiling at the expected temperature range for this compound (e.g., 80-100 °C at 1 mmHg).[2] The pure product should be a clear liquid.
Visualizations
Diagram 1: Hydrogenation Pathway and Side Reactions
Caption: Main hydrogenation pathway and common side reactions.
Diagram 2: Fischer Esterification Workflow
Caption: A typical workflow for synthesis and purification via Fischer esterification.
References
- 1. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 2. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 9. aklectures.com [aklectures.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Separation of Cis and Trans Isomers of Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting advice and practical protocols for the challenging separation of cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate. This resource is tailored for researchers, chemists, and drug development professionals who encounter nuanced separation challenges in their daily work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans this compound isomers so challenging?
Separating these geometric isomers is difficult because they share the same molecular weight and functional groups.[1] This leads to very similar physicochemical properties, including polarity, boiling point, and solubility, which makes their resolution by standard techniques like distillation or simple chromatography a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer typically adopts a more linear and rigid conformation, whereas the cis isomer is sterically bulkier. These conformational differences can be leveraged by highly selective chromatographic techniques.[1]
Q2: What are the most effective methods for separating these isomers on both analytical and preparative scales?
The choice of method depends on the required scale and final purity.
-
Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods due to their superior resolving power.[1]
-
Larger-Scale Preparative Work: While possible, fractional distillation is often inefficient due to the isomers' very close boiling points.[1] Preparative column chromatography is a more viable option, though it requires careful optimization of the stationary and mobile phases to achieve baseline separation. Techniques like fractional crystallization, which relies on differential solubility, can also be explored.[1][2]
Q3: Can I use Thin-Layer Chromatography (TLC) to develop a separation method?
Absolutely. TLC is an invaluable and cost-effective tool for method development, particularly for column chromatography. It allows for rapid screening of various solvent systems (mobile phases) to find one that provides the best separation (difference in Rf values) between the cis and trans isomers. The optimal solvent system from TLC can then be adapted for use in preparative column chromatography or as a starting point for HPLC method development.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for both analytical quantification and small-scale purification of these isomers. However, achieving baseline resolution requires careful optimization.
Q4: My cis and trans isomer peaks are co-eluting or showing very poor resolution (Rs < 1.5). How can I improve this?
This is the most common issue. Poor resolution stems from insufficient differential interaction with the stationary phase. Here’s a systematic approach to troubleshoot this:
1. Optimize the Mobile Phase:
-
Isocratic Elution: If you are using an isocratic method, finely adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A small decrease in the strong solvent percentage can significantly increase retention and improve resolution, albeit at the cost of longer run times.
-
Change the Organic Modifier: Methanol and acetonitrile exhibit different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter the interaction with your hydroxy-ester isomers differently than the aprotic acetonitrile.[3]
2. Select an Alternative Stationary Phase:
-
Standard C18 Columns: While a good starting point, standard C18 columns rely primarily on hydrophobic interactions and may not provide sufficient shape selectivity for these isomers.[3]
-
Phenyl-based Columns (e.g., Phenyl-Hexyl): These columns offer alternative selectivity through π-π interactions with the aromatic ring of the stationary phase. This can be highly effective for separating positional isomers and may also resolve geometric isomers.[4]
-
Embedded Polar Group (EPG) Columns: EPG columns contain a polar group (like an amide or carbamate) embedded within the alkyl chain.[4] This feature can increase interactions with the hydroxyl group of your analyte and provide unique selectivity for diastereomers and cis/trans isomers.[4]
-
Cholesterol-based Columns: These columns are specifically designed to provide high shape-based selectivity, making them an excellent choice for resolving rigid geometric isomers.[5]
3. Adjust System Parameters:
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.
-
Change the Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Try adjusting the column temperature (e.g., in 5°C increments between 25°C and 40°C). Sometimes lower temperatures improve resolution, while other times higher temperatures can sharpen peaks and improve efficiency.
Caption: Troubleshooting workflow for poor HPLC resolution.
Q5: My peaks are showing significant tailing. What is the cause and how can I fix it?
Peak tailing is often caused by secondary interactions, particularly between the hydroxyl group of the analyte and active silanol groups on the silica surface.
-
Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column to minimize exposed silanols.
-
Adjust Mobile Phase pH: If using a buffered mobile phase, ensure its pH is appropriate. For this neutral compound, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress silanol activity.[6]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample by a factor of 5 or 10 and re-injecting.[7]
Troubleshooting Guide: Gas Chromatography (GC)
GC is highly effective for these relatively volatile esters, but separation is critically dependent on the column and temperature program.
Q6: My GC analysis shows co-eluting or poorly resolved cis and trans peaks.
This is a common challenge in GC as well. The key is to maximize the subtle differences in volatility and interaction with the stationary phase.
1. Optimize the Temperature Program:
-
Slower Ramp Rate: This is the most critical parameter. A slow temperature ramp (e.g., 2-5 °C/min) increases the interaction time with the stationary phase and significantly improves the separation of closely eluting isomers.[1]
-
Lower Initial Temperature: A lower starting oven temperature can enhance resolution for early-eluting compounds.[1]
2. Change the GC Column:
-
Increase Column Length: If resolution is insufficient on a 30 m column, switching to a 60 m column of the same phase will double the number of theoretical plates and can resolve difficult separations.[1]
-
Select a Different Stationary Phase: If a standard non-polar phase (e.g., DB-5, HP-5ms) is not working, switch to a more polar phase. A wax column (e.g., DB-WAX) or a mid-polarity phenyl column (e.g., DB-17) will provide different selectivity based on dipole-dipole interactions, which can effectively separate the isomers.[1]
Caption: Decision tree for improving GC isomer separation.
Experimental Protocols & Data
Protocol 1: Analytical HPLC Separation
This protocol provides a robust starting point for separating the cis and trans isomers of this compound using reversed-phase HPLC.
1. Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.
-
Filter the final sample through a 0.45 µm syringe filter before injection to prevent system contamination.[1]
2. HPLC System and Conditions:
-
Equilibrate the entire HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis for a sufficient duration to allow both isomers to elute.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A good starting point. Consider Phenyl or EPG for better selectivity.[4] |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid | Adjust the ACN/water ratio to optimize resolution. Formic acid can be substituted for MS compatibility.[6] |
| Flow Rate | 1.0 mL/min | Can be reduced to 0.7-0.8 mL/min to improve separation.[1] |
| Column Temp. | 30 °C | Can be optimized between 25-40 °C. |
| Detection | UV at 210 nm | The ester carbonyl group has a weak chromophore. Low UV is required. |
| Injection Vol. | 10 µL | Adjust based on detector response and concentration.[1] |
Note: In reversed-phase chromatography, the more polar cis isomer will typically elute before the less polar trans isomer.
Protocol 2: Analytical GC Separation
This protocol outlines a standard method for separating the isomers via Gas Chromatography.
1. Sample Preparation:
-
Dilute the isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-500 µg/mL.
2. GC System and Conditions:
-
Perform routine injector maintenance, including checking the septum and liner, to prevent peak shape issues.[7]
Table 2: Recommended Starting GC Conditions
| Parameter | Recommended Setting | Notes |
| Column | DB-5 (30 m x 0.25 mm ID x 0.25 µm film) | A good general-purpose column. For better resolution, try a DB-WAX or a 60 m column.[1] |
| Injector | Split/Splitless, 250 °C | A split ratio of 50:1 is common for analytical work.[1] |
| Carrier Gas | Helium or Hydrogen | Constant flow rate of 1-2 mL/min.[1] |
| Oven Program | 70 °C (hold 2 min), ramp 5 °C/min to 180 °C (hold 5 min) | The slow ramp rate is crucial for separating the isomers.[1] |
| Detector | Flame Ionization Detector (FID), 280 °C | Standard detector for organic compounds. |
| Injection Vol. | 1 µL |
Note: The elution order in GC depends on the boiling points and interaction with the stationary phase. The isomer with the lower boiling point will typically elute first.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. separation of two isomers - Chromatography Forum [chromforum.org]
- 4. welch-us.com [welch-us.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Purification of Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the technical support center for Methyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile is highly dependent on the synthetic route. For the common synthesis involving catalytic hydrogenation of methyl 4-hydroxybenzoate, you should anticipate:
-
Unreacted Starting Material: Residual methyl 4-hydroxybenzoate due to incomplete hydrogenation.
-
Cis/Trans Isomers: The hydrogenation process typically yields a mixture of cis and trans isomers.[1][2] The ratio can vary based on catalyst and reaction conditions.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., rhodium, palladium) or support material (e.g., alumina).[3]
-
Solvent Residues: Residual solvents from the reaction (e.g., methanol) or workup (e.g., ether, ethyl acetate).[3][4]
If synthesized via esterification of 4-hydroxycyclohexanecarboxylic acid, you may find unreacted carboxylic acid, which can complicate purification.[5]
Q2: Why is the separation of cis and trans isomers of this compound so challenging?
Separating geometric isomers like the cis and trans forms of this compound is difficult because they have identical molecular weights and functional groups.[6] This results in very similar physicochemical properties, including boiling point and polarity, making their separation by standard techniques like distillation or simple chromatography a significant challenge.[6] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more linear and can pack more efficiently into a crystal lattice, while the cis isomer has a different conformation, which can be leveraged by high-resolution chromatographic techniques.[6]
Q3: What are the primary laboratory methods for purifying this compound?
The choice of method depends on the specific impurities present, the scale of the purification, and the desired purity of the final product. The most common and effective methods are:
-
Flash Column Chromatography: The most powerful and versatile method for separating both starting materials and the cis/trans isomers on a laboratory scale.[4][7][8]
-
Distillation: Effective for removing non-volatile impurities and can be used to purify the bulk product.[3] However, fractional distillation is often inefficient for separating the cis/trans isomers due to their close boiling points.[6]
-
Aqueous Washes: Essential during workup to remove acidic or basic impurities. A wash with sodium bicarbonate solution, for example, is critical for removing unreacted carboxylic acid.[5]
-
Recrystallization: A viable option if the product is a solid or can be derivatized into a solid with good crystallization properties. It can be highly effective for achieving high purity.[9][10][11]
Q4: How can I accurately assess the purity and isomeric ratio of my final product?
A combination of analytical techniques is recommended for a comprehensive purity profile:
-
Gas Chromatography (GC): An excellent technique for assessing the purity of volatile esters and quantifying the cis/trans isomer ratio. A flame ionization detector (FID) provides high sensitivity.[6][12]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the isomers and non-volatile impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and can be used to determine the isomeric ratio by integrating signals unique to each isomer.[14]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Final product is contaminated with aromatic starting material (methyl 4-hydroxybenzoate).
-
Possible Cause: Incomplete catalytic hydrogenation. This is one of the most common issues, resulting from insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.
-
Solution: Flash Column Chromatography. This is the most effective method for removing the more polar aromatic starting material from the less polar cyclohexane products. The significant difference in polarity allows for a straightforward separation.
-
Workflow:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar system like 10-20% Ethyl Acetate in Hexanes. The desired products should have a higher Rf value than the aromatic starting material.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column.[15]
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar product will elute before the more polar starting material.
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
-
-
Problem 2: Poor separation of cis and trans isomers by column chromatography.
-
Possible Cause: The polarity difference between the cis and trans isomers is very small, leading to co-elution with standard eluent systems.
-
Solution 1: Optimize the Eluent System. A shallow polarity gradient or an isocratic elution with a finely tuned solvent ratio is required. Small changes in the eluent composition can have a large impact on resolution.
-
Strategy: Use a binary solvent system with a small difference in polarity, such as Diethyl Ether/Hexanes or Dichloromethane/Hexanes. Start with a very low percentage of the more polar solvent and increase it gradually if necessary. Running a gradient elution where the polarity is increased very slowly over a large volume can also effectively resolve closely eluting spots.
-
-
Solution 2: High-Performance Liquid Chromatography (HPLC). For analytical or small-scale preparative work, HPLC offers superior resolving power compared to standard flash chromatography.[12]
-
Solution 3: Isomerization and Crystallization. In some cases, it may be possible to isomerize the mixture to favor the more easily crystallizable trans isomer. A patent describes a method where the mixture is treated with a sodium alkoxide to epimerize the cis isomer to the trans form, which can then be purified by crystallization.[16]
Problem 3: The purified product is discolored (yellow or brown).
-
Possible Cause: Presence of high molecular weight, non-volatile, or colored byproducts from the synthesis.
-
Solution: Activated Carbon Treatment. If the discoloration is minor, treating a solution of the product with activated charcoal can effectively adsorb the colored impurities.[4][17]
-
Protocol:
-
Dissolve the discolored product in a suitable solvent (e.g., ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Gently heat and stir the mixture for 10-15 minutes.[9]
-
Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal.[9]
-
Remove the solvent under reduced pressure.
-
-
Caution: Using too much charcoal can lead to a loss of product due to adsorption.
-
Problem 4: Low yield after aqueous workup.
-
Possible Cause 1: Emulsion Formation. Vigorous shaking of the separatory funnel can create a stable emulsion between the organic and aqueous layers, trapping the product and preventing clear separation.[4]
-
Possible Cause 2: Incomplete Extraction. The product may have some solubility in the aqueous layer, leading to loss if an insufficient number of extractions are performed.
-
Solution: Perform at least three extractions with the organic solvent to ensure the complete transfer of the product from the aqueous phase.[4]
-
Data & Protocols
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Limitations |
| Flash Chromatography | Adsorption; separation based on polarity.[15] | Separating cis/trans isomers; removing polar/non-polar impurities. | Can be time-consuming and requires significant solvent volumes. |
| Distillation | Separation based on differences in boiling point. | Removing non-volatile impurities; bulk solvent removal. | Ineffective for separating isomers with close boiling points.[6] |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[11] | Achieving very high purity for solid compounds. | Requires a suitable solvent; can lead to yield loss.[5] |
| Aqueous Wash | Partitioning between immiscible liquid phases. | Removing acidic/basic impurities and water-soluble salts. | Risk of emulsion formation or product hydrolysis.[4] |
Experimental Protocols
Protocol 1: Analytical Purity and Isomer Ratio by GC-FID
This protocol outlines a general method for assessing the purity and cis/trans ratio. Optimization will be required for your specific instrument.[6][12]
-
Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]
-
Injector: 250 °C, Split ratio 50:1.
-
Detector: 280 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. Hold for 2 minutes. A slower ramp rate can improve isomer separation.[6]
-
-
Sample Preparation:
-
Prepare a solution of your sample at approximately 1 mg/mL in ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Calculate purity and isomer ratio based on the relative peak areas.
-
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol provides a starting point for the preparative separation of cis and trans isomers.
-
Solvent System Selection:
-
Using TLC, find a solvent system that gives good separation between the two isomer spots with Rf values between 0.2 and 0.4. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 90:10 to 80:20).[7]
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically using a silica gel mass of 50-100 times the mass of the crude product).
-
Wet pack the column with the chosen eluent, ensuring no air bubbles are trapped.[15]
-
-
Sample Loading:
-
Dissolve the crude material in the minimum amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to this solution and evaporate the solvent to create a dry, free-flowing powder.[15]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, analyzing every few fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent by rotary evaporation to yield the purified product.
-
Visualizations
Logical Decision Workflow for Purification
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Isomer Separation via Chromatography
Caption: Troubleshooting workflow for resolving cis/trans isomers.
References
- 1. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 2. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 3. This compound CAS#: 17449-76-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 15. orgsyn.org [orgsyn.org]
- 16. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak splitting in NMR spectrum of Methyl 4-hydroxycyclohexanecarboxylate
Technical Support Center: Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter unexpected peak splitting, broadening, or other artifacts in their spectra. Here, we move beyond simple procedural lists to explain the underlying causality, ensuring you can diagnose and solve problems with confidence.
Initial Diagnosis: Understanding Your Spectrum
This compound exists as two primary diastereomers: cis and trans. The orientation of the hydroxyl and methyl ester groups (axial vs. equatorial) dictates the proton environment and, consequently, the ¹H NMR spectrum. The first step in troubleshooting is to compare your obtained spectrum with the expected chemical shifts and multiplicities for each isomer.
Table 1: Expected ¹H NMR Data for this compound Isomers (400 MHz, CDCl₃)
| Proton Assignment | cis-Isomer (approx. δ, ppm) | Multiplicity | trans-Isomer (approx. δ, ppm) | Multiplicity |
| -OCH₃ | 3.67 | s | 3.68 | s |
| CH -OH (H4) | 4.05 | br s | 3.60 | tt |
| CH -COOCH₃ (H1) | 2.48 | tt | 2.22 | tt |
| Cyclohexyl (H2, H6) | 1.85-2.05 | m | 2.00-2.10 | m |
| Cyclohexyl (H3, H5) | 1.45-1.65 | m | 1.40-1.55 | m |
Note: These are reference values. Actual shifts can be affected by solvent and concentration. The key takeaway is the difference in chemical shift and multiplicity for H1 and H4 protons between isomers.[1][2]
Troubleshooting Workflow: From Symptom to Solution
When unexpected peak splitting or broadening occurs, a systematic approach is crucial. The following workflow guides you from initial observation to a definitive solution.
Caption: A logical workflow for diagnosing NMR peak splitting issues.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks for my cyclohexane ring protons broad and poorly resolved, resembling a 'lump' rather than distinct multiplets?
A1: This is a classic sign of chemical exchange occurring at a rate comparable to the NMR timescale.[3] For cyclohexane derivatives, the dominant exchange process is the chair-chair ring flip .[4]
-
Causality: At room temperature, the molecule rapidly interconverts between two chair conformations. A proton that is axial in one conformer becomes equatorial in the other, and vice-versa. These two positions have different chemical shifts. When the rate of this flipping is neither very fast nor very slow, the spectrometer detects an "average" state where the proton is in the process of exchanging, leading to significant peak broadening.[5][6]
-
Troubleshooting: The definitive solution is to perform a Variable Temperature (VT) NMR experiment.[7][8]
-
Low Temperature (e.g., -50°C / 223 K): At this temperature, the ring flip is slow on the NMR timescale. You will "freeze out" the two conformers, and the spectrum will sharpen to show distinct signals for both axial and equatorial protons.
-
High Temperature (e.g., +60°C / 333 K): At this temperature, the ring flip becomes very fast. The spectrometer can no longer distinguish between the axial and equatorial positions, and it records a time-averaged signal. This results in a single, sharp, averaged peak for the exchanging protons.[3]
-
Q2: I see more peaks than I expect in the 3.5-4.1 ppm region. What could be the cause?
A2: This observation most likely indicates that you have a mixture of cis and trans isomers .
-
Causality: The chemical shift of the H4 proton (the one attached to the same carbon as the -OH group) is highly sensitive to its stereochemical environment.
-
In the cis-isomer, the H4 proton is predominantly axial, leading to a downfield shift (around 4.05 ppm) and often appears as a broad singlet due to multiple small couplings.
-
In the trans-isomer, the H4 proton is predominantly equatorial, resulting in an upfield shift (around 3.60 ppm) and a more defined triplet of triplets (tt) splitting pattern.[9][10][11]
-
-
Troubleshooting:
-
Re-evaluate Synthesis/Purification: Check the stereoselectivity of your reaction and the efficiency of your purification method.
-
2D NMR: A COSY or HSQC experiment can help confirm the connectivity and definitively assign the peaks to their respective isomers.
-
Q3: All the peaks in my spectrum, including the solvent peak (e.g., CDCl₃ at 7.26 ppm), are broad or distorted. What is wrong?
A3: This points to a problem with the magnetic field homogeneity , which is corrected by a process called shimming .[12][13]
-
Causality: NMR spectroscopy relies on a perfectly uniform (homogeneous) magnetic field (B₀) across the entire sample volume.[14] If the field is not homogeneous, different parts of the sample experience slightly different magnetic field strengths. Consequently, a single type of proton will resonate at a range of frequencies instead of one sharp frequency, resulting in broad or misshapen peaks.[5]
-
Troubleshooting: The solution is to re-shim the magnet .[15][16] Shimming involves adjusting the currents in a series of small coils to counteract the inhomogeneities in the magnetic field.[17][18]
-
Focus on Z-shims first (Z1, Z2): These are the primary shims that affect the field along the vertical axis of the sample tube. Iterate between them to maximize the lock level.
-
Adjust X and Y shims: If spinning sidebands are present or the peak shape is still poor, adjust the first-order off-axis shims (X, Y, XZ, YZ etc.).
-
Q4: My splitting patterns are well-defined, but they don't follow the simple n+1 rule. For example, a proton with two neighbors looks like a doublet of doublets instead of a triplet. Why?
A4: The n+1 rule is a simplification that only applies when a proton is coupled to 'n' magnetically equivalent neighboring protons.[19][20] In rigid systems like a cyclohexane chair, neighboring protons are often not equivalent.
-
Causality: The magnitude of the coupling constant (J-value) between two vicinal protons depends on the dihedral angle between them, a relationship described by the Karplus equation .[21][22][23]
-
Axial-Axial (a-a) Coupling: The dihedral angle is ~180°, resulting in a large coupling constant (³J ≈ 10-13 Hz).
-
Axial-Equatorial (a-e) Coupling: The dihedral angle is ~60°, resulting in a small coupling constant (³J ≈ 2-5 Hz).
-
Equatorial-Equatorial (e-e) Coupling: The dihedral angle is ~60°, also resulting in a small coupling constant (³J ≈ 2-5 Hz).
-
-
Example: An axial proton (Hₐ) on the cyclohexane ring might have two neighbors: another axial proton (Hₐ') and an equatorial proton (Hₑ'). Because Jₐₐ' is very different from Jₐₑ', the signal for Hₐ will be split into a doublet of doublets (dd) , not a triplet. This complex splitting provides rich structural information.[24][25]
Step-by-Step Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound.
-
Choose Solvent: Use a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice. Ensure the solvent is from a fresh bottle or has been stored over molecular sieves to minimize water content.[26]
-
Dissolve: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenize: Cap the tube and gently invert it several times until the sample is completely dissolved. If necessary, use a vortex mixer. Visually inspect for any undissolved particulates.
-
Filter (if necessary): If any solid matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube.
-
Label: Clearly label the NMR tube with the sample identification.
Protocol 2: Performing a Variable Temperature (VT) NMR Experiment
Safety Note: VT experiments should only be performed after receiving specific training from the instrument manager. Ensure your chosen solvent's boiling and freezing points are outside your target temperature range.[27][28][29]
-
Sample Preparation: Prepare your sample as described in Protocol 1, using a solvent suitable for your desired temperature range (e.g., Toluene-d₈ or CD₂Cl₂ for low temperatures; DMSO-d₆ for high temperatures).[8] Use a proper NMR tube rated for VT work (e.g., Norell S400 or Wilmad 507 or higher).[28]
-
Initial Setup: Insert the sample into the spectrometer at room temperature (e.g., 298 K). Lock and shim the sample to achieve good resolution. Acquire a reference spectrum at this temperature.
-
Set Target Temperature: Access the spectrometer's temperature control unit. Set the desired target temperature (e.g., 223 K for a low-temperature experiment). Crucially, change the temperature in increments of no more than 20-25 K at a time to avoid damaging the probe. [27]
-
Equilibration: Allow the system to fully equilibrate at the new temperature. This typically takes 10-15 minutes. The lock signal may drift during this time.[7]
-
Re-shim: Once the temperature is stable, carefully re-lock and re-shim the sample. Shims are temperature-dependent and will require adjustment.
-
Acquire Spectrum: Acquire the NMR spectrum at the target temperature.
-
Return to Ambient: When finished, slowly return the probe to room temperature in gradual steps. Do not eject the sample while it is hot or cold. Allow at least 15-20 minutes for the probe to return to 25°C before the next user.[27]
References
- 1. reddit.com [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR [m.chemicalbook.com]
- 10. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 12. tutorchase.com [tutorchase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 17. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 18. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 19. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 20. NMR Signal Splitting N+1 Rule Multiplicity Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. Karplus equation - Wikipedia [en.wikipedia.org]
- 22. fiveable.me [fiveable.me]
- 23. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 24. m.youtube.com [m.youtube.com]
- 25. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Troubleshooting [chem.rochester.edu]
- 27. publish.uwo.ca [publish.uwo.ca]
- 28. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 29. imserc.northwestern.edu [imserc.northwestern.edu]
Preventing degradation of Methyl 4-hydroxycyclohexanecarboxylate during storage
Welcome to the technical support center for Methyl 4-hydroxycyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate throughout its storage and handling. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best practices derived from established chemical principles to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation can manifest as changes in physical appearance (e.g., color change, precipitation), a drop in pH of your sample solution, or most definitively, through analytical techniques like HPLC, which may show the appearance of new peaks or a decrease in the main compound's peak area[1]. A change in odor might also be indicative of the formation of volatile byproducts.
Q2: What is the recommended general storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry environment, with some suppliers suggesting refrigeration or freezing at temperatures under -20°C[2]. For shorter-term, routine use, storage at room temperature in a cool, dark place away from direct sunlight is also practiced[3]. The optimal temperature can depend on the desired shelf-life and purity requirements.
Q3: Are there any common contaminants I should be aware of in commercially available this compound?
A3: Commercially available products are generally of high purity (often >97-98%)[3][4]. However, depending on the synthesis route and purification process, you might encounter small amounts of the starting materials, such as methyl 4-hydroxybenzoate, or isomers (cis/trans) of the final product[5]. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity information.
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long periods due to the risk of solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent and store it at a low temperature. Avoid protic solvents like methanol or water, which can participate in hydrolysis or transesterification reactions.
Troubleshooting Guide: Addressing Degradation Issues
This guide addresses specific issues that may arise during the storage and use of this compound, providing explanations and actionable solutions.
Issue 1: I observe a new peak in my HPLC analysis after storing the compound for a few weeks.
-
Potential Cause 1: Hydrolysis. The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of moisture or trace amounts of acid or base catalysts[6][7]. This reaction cleaves the ester bond, yielding 4-hydroxycyclohexanecarboxylic acid and methanol.
-
Troubleshooting Steps:
-
Verify Water Content: Use Karl Fischer titration to determine the water content of your sample and storage container.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.
-
Use of Desiccants: Store the container inside a desiccator with a suitable desiccant like silica gel or molecular sieves.
-
pH Check: If the compound is in solution, check the pH. An acidic or basic environment will accelerate hydrolysis[7][8].
-
-
Preventative Measures: Always use dry glassware and solvents when handling the compound. Purchase the compound in smaller quantities to avoid prolonged storage of opened containers.
Issue 2: My sample has developed a yellowish tint over time.
-
Potential Cause: Oxidation. The secondary alcohol group on the cyclohexane ring can be oxidized, especially if exposed to air (oxygen) and light, or in the presence of trace metal impurities which can act as catalysts[9][10][11][12][13]. The product of this oxidation would be Methyl 4-oxocyclohexanecarboxylate. Ketones can sometimes lead to colored byproducts through further reactions.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical techniques such as GC-MS or LC-MS to identify the presence of the ketone byproduct.
-
Inert Gas Blanket: When storing, blanket the container with an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or in a dark location to prevent photo-oxidation.
-
-
Preventative Measures: Avoid storing the compound in containers that have previously held oxidizing agents. Ensure the container is sealed tightly to prevent air ingress.
Issue 3: I am using an alcohol-based solvent and see a new, unexpected ester peak in my analysis.
-
Potential Cause: Transesterification. If you are using an alcohol other than methanol as a solvent (e.g., ethanol, isopropanol), transesterification can occur. This reaction exchanges the methyl group of the ester with the alkyl group of the solvent alcohol, forming a new ester (e.g., Ethyl 4-hydroxycyclohexanecarboxylate)[14][15][16][17]. This reaction is often catalyzed by acids or bases[15].
-
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a non-alcoholic, aprotic solvent for your experiments.
-
pH Neutrality: Ensure that your reaction or storage medium is free from acidic or basic contaminants that could catalyze this reaction.
-
-
Preventative Measures: When working with alcoholic solvents, prepare solutions fresh and use them promptly. If storage in an alcohol is unavoidable, use methanol to prevent the formation of a different ester.
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary degradation routes of this compound.
Best Practices for Storage and Handling
To maximize the shelf-life and maintain the purity of this compound, adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C[2]. Short-term: Room Temperature (<25°C)[3]. | Low temperatures slow down the rates of all chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation by excluding atmospheric oxygen and hydrolysis by excluding moisture. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photo-oxidation. |
| Moisture | Store in a tightly sealed container, preferably in a desiccator. | Minimizes the risk of hydrolysis of the ester group[6][7]. |
| pH | Avoid contact with strong acids, bases, and oxidizing agents[18][19]. | These substances can catalyze hydrolysis, transesterification, and oxidation reactions[9][10][15]. |
| Container | Use clean, dry, and inert containers (e.g., glass). | Prevents contamination and catalytic degradation. |
Experimental Protocol: Stability Assessment
This protocol outlines a method for assessing the stability of this compound under your specific laboratory conditions.
Objective: To determine the rate of degradation and identify primary degradation products over time.
Materials:
-
This compound sample
-
HPLC system with a suitable column (e.g., C18)[1]
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic or phosphoric acid)[1]
-
Incubators or environmental chambers set to desired storage temperatures
-
Amber and clear vials
Procedure:
-
Initial Analysis (T=0):
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile).
-
Perform an initial HPLC analysis to determine the purity and establish the initial peak area of the compound. This serves as your baseline.
-
-
Sample Preparation for Storage:
-
Aliquot the compound into several vials representing different storage conditions (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).
-
For each condition, prepare vials with the solid compound and, if necessary, in your experimental solvent.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Run the HPLC analysis and compare the chromatogram to the T=0 data.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Note the appearance and growth of any new peaks, which indicate degradation products.
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl 4-hydroxycyclohexane-1-carboxylate | 17449-76-2 [sigmaaldrich.com]
- 4. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 5. This compound CAS#: 17449-76-2 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ester synthesis by transesterification [organic-chemistry.org]
- 17. technoilogy.it [technoilogy.it]
- 18. This compound | CAS#:17449-76-2 | Chemsrc [chemsrc.com]
- 19. fishersci.com [fishersci.com]
Common impurities in commercially available Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center for Methyl 4-hydroxycyclohexanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality and handling of commercially available this compound.
Q1: I've observed an unexpected peak in my GC-MS analysis of a new batch of this compound. What could it be?
A1: An unexpected peak in your GC-MS analysis is a common issue that can often be attributed to impurities from the manufacturing process. The most prevalent synthesis route for this compound is the catalytic hydrogenation of methyl p-hydroxybenzoate.[1] Consequently, several process-related impurities may be present. The most likely candidates for the unexpected peak are:
-
Unreacted Starting Material: Methyl p-hydroxybenzoate is a common impurity.
-
Geometric Isomer: Commercial this compound is often a mixture of cis and trans isomers. If your analysis is optimized for one isomer, the other will appear as a separate peak.
-
Hydrogenation Byproducts: Incomplete or over-hydrogenation can lead to a variety of byproducts.
For a definitive identification, it is recommended to compare the mass spectrum of the unknown peak with reference spectra of these potential impurities.
Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
A2: Yes, impurities can significantly impact reaction yields. The presence of unreacted starting materials or byproducts can alter the stoichiometry of your reaction, leading to incomplete conversion. Furthermore, certain metallic residues from the hydrogenation catalyst (e.g., ruthenium, palladium) can interfere with downstream catalytic processes. It is crucial to use high-purity this compound, typically >98%, for sensitive pharmaceutical applications to ensure predictable and reproducible results.[2]
Q3: How can I determine the cis/trans isomer ratio of my this compound sample?
A3: The cis and trans isomers of this compound can be effectively separated and quantified using capillary gas chromatography (GC). The distinct stereochemistry of the isomers leads to different retention times on a suitable GC column (e.g., DB-5ms or HP-5MS).[3] By integrating the peak areas of the two isomers, you can determine their relative ratio. For accurate quantification, it is advisable to use a validated GC method with reference standards for both the cis and trans isomers.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While specific degradation studies on this compound are not extensively published, esters, in general, are susceptible to hydrolysis under strongly acidic or basic conditions. This would lead to the formation of 4-hydroxycyclohexanecarboxylic acid and methanol. Additionally, forced degradation studies, which involve exposing the compound to stress conditions like heat, light, and oxidation, can help identify potential degradation pathways and products.[4][5] It is recommended to store the compound in a cool, dry, and dark place to minimize degradation.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues you may encounter during your experiments.
Guide 1: Identification of Unknown Peaks in GC-MS Analysis
Problem: An unknown peak is observed in the gas chromatogram of a this compound sample.
Workflow:
dot digraph "Troubleshooting_Unknown_Peak" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Workflow for Identifying Unknown Peaks", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} pdot
Caption: Troubleshooting workflow for identifying unknown peaks.
Detailed Steps:
-
Analyze the Mass Spectrum: Obtain the mass spectrum of the unknown peak from your GC-MS data.
-
Compare with Potential Impurity Spectra: Compare the obtained mass spectrum with the known mass spectra of the following potential impurities:
-
Methyl p-hydroxybenzoate (starting material)
-
The alternative geometric isomer (cis- or trans-) of this compound
-
Methyl cyclohexanecarboxylate (from over-hydrogenation)
-
-
Inject a Standard of the Other Isomer: If you suspect the peak is the other geometric isomer, inject a standard of the pure cis- or trans-isomer to confirm the retention time.
-
Analyze the Starting Material: If available, inject a standard of methyl p-hydroxybenzoate to confirm its retention time and mass spectrum.
-
Consider Degradation: If no match is found, consider the possibility of degradation products, such as 4-hydroxycyclohexanecarboxylic acid, although this is less volatile and may not be easily observed by GC-MS without derivatization.
Guide 2: Addressing Low Reaction Yields
Problem: Consistently low yields are obtained in a reaction where this compound is a key reactant.
Workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Workflow for Addressing Low Reaction Yields", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} pdot
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Purity of Starting Material: Use a validated analytical method, such as GC-FID or HPLC-UV, to determine the purity of your this compound. A purity of less than 98% may indicate the presence of significant impurities that are affecting your reaction.[2]
-
Quantify Isomer Ratio: Determine the cis/trans isomer ratio. If your reaction is stereospecific, using a batch with an incorrect isomer ratio will result in lower yields of the desired product.
-
Check for Catalyst Inhibitors: If your reaction uses a catalyst, consider the possibility of catalyst poisoning by residual metals from the manufacturing of the starting material. Trace metal analysis (e.g., by ICP-MS) can be performed on the this compound.
-
Purify the Starting Material: If significant impurities are detected, consider purifying the this compound by distillation or column chromatography before use.
III. Common Impurities Summary
The following table summarizes the most common impurities found in commercially available this compound.
| Impurity | Chemical Structure | Typical Source | Analytical Method for Detection |
| Methyl p-hydroxybenzoate | C₈H₈O₃ | Unreacted starting material | GC-MS, HPLC |
| cis/trans-Isomer | C₈H₁₄O₃ | Isomerization during synthesis | GC, HPLC[6][7] |
| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | Over-hydrogenation | GC-MS[3] |
| 4-Hydroxycyclohexanecarboxylic acid | C₇H₁₂O₃ | Hydrolysis (degradation) | HPLC[8] |
IV. References
-
Pharmaffiliates. (2023). This compound. --INVALID-LINK--
-
Benchchem. (n.d.). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. --INVALID-LINK--
-
ChemicalBook. (n.d.). Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-. --INVALID-LINK--
-
SIELC Technologies. (2018). This compound. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
AChemBlock. (n.d.). Methyl cis-4-hydroxycyclohexanecarboxylate 97%. --INVALID-LINK--
-
BLD Pharm. (n.d.). cis-Methyl 4-hydroxycyclohexanecarboxylate. --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). Methyl cis-4-hydroxycyclohexanecarboxylate. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. --INVALID-LINK--
-
Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. --INVALID-LINK--
-
ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. --INVALID-LINK--
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--
-
DrugBank. (n.d.). Methyl 4-Hydroxybenzoate. --INVALID-LINK--
-
Shimadzu Corporation. (n.d.). Solutions for Pharmaceutical Impurities. --INVALID-LINK--
-
Royal Society of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. --INVALID-LINK--
-
National Center for Biotechnology Information. (2017). Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Drug stability testing 101. --INVALID-LINK--
-
Huidziekten.nl. (n.d.). Methyl-4-hydroxybenzoate. --INVALID-LINK--
-
LCGC North America. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. --INVALID-LINK--
-
Wikipedia. (n.d.). Methylparaben. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Furmecyclox Stability and Degradation. --INVALID-LINK--
References
- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 7. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond basic protocols to address the practical challenges and critical questions that arise during the transition from lab-scale experiments to pilot and production-scale manufacturing.
Overview of the Synthesis
This compound is a valuable intermediate in the pharmaceutical and specialty chemical industries. The most common and scalable synthetic route is the catalytic hydrogenation of Methyl 4-hydroxybenzoate. This process involves the reduction of the aromatic ring to a cyclohexane ring while preserving the ester and hydroxyl functional groups.
While straightforward in principle, scaling this reaction introduces challenges related to mass transfer, heat management, catalyst handling, and achieving the desired isomeric purity. This guide provides in-depth solutions and troubleshooting advice to navigate these complexities.
Core Reaction Pathway
The fundamental transformation is the saturation of the benzene ring of Methyl 4-hydroxybenzoate using hydrogen gas in the presence of a heterogeneous catalyst.
Caption: Catalytic hydrogenation of Methyl 4-hydroxybenzoate.
Detailed Experimental Protocol (Optimized Lab-Scale)
This protocol provides a robust starting point for synthesis. The causality behind each step is explained to facilitate successful scaling.
Objective: To synthesize this compound with high conversion and yield.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose & Rationale |
| Methyl 4-hydroxybenzoate | >99% Purity | Starting material. Purity is critical to avoid catalyst poisoning. |
| Methanol | Anhydrous | Solvent for the reaction. Must be dry to prevent side reactions. |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | Catalyst | Heterogeneous catalyst for aromatic ring hydrogenation.[1] |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Reducing agent. Purity prevents catalyst deactivation. |
| Diatomaceous Earth (Celite) | Filter Aid | Prevents fine catalyst particles from clogging filters during workup.[1] |
| Parr High-Pressure Reactor | or similar autoclave | Safely contains the high-pressure hydrogen gas required for the reaction. |
| Kugelrohr Distillation Apparatus | or short-path distillation | For purification of the final product under reduced pressure.[1] |
Step-by-Step Procedure
-
Reactor Charging: In a Parr high-pressure reaction vessel, add methanol (150 mL) followed by Methyl 4-hydroxybenzoate (25 g).[1]
-
Expert Insight: Adding the solvent first helps to dissipate any heat generated during the dissolution of the solid.
-
-
Inerting the Atmosphere: Seal the reactor and displace the air by purging with nitrogen gas. This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and air.
-
Catalyst Addition: Under a positive nitrogen pressure, carefully add the 5% Rhodium/Alumina catalyst (2.5 g).[1]
-
Expert Insight: Handling the catalyst under an inert atmosphere is crucial. Many hydrogenation catalysts are pyrophoric, especially after use.
-
-
Pressurization and Reaction: Seal the reactor again. Purge the vessel with hydrogen gas to remove the nitrogen. Pressurize the reactor to 3.74 MPa (approx. 540 psi) with hydrogen.[1] Begin vigorous shaking or stirring and maintain the reaction at room temperature for 18 hours.[1]
-
Reaction Monitoring & Completion: The reaction progress can be monitored by the cessation of hydrogen uptake. For scale-up, taking samples for HPLC analysis is recommended to confirm the complete consumption of the starting material.[2]
-
Depressurization and Catalyst Removal: Once complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[1]
-
Causality: Diatomaceous earth creates a porous filter bed that traps the fine catalyst particles, ensuring a particle-free filtrate. Keep the catalyst pad wet with methanol to prevent it from becoming pyrophoric.[1]
-
-
Workup and Solvent Removal: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator at a temperature below 40°C.[1]
-
Purification: The crude product can be purified by distillation. A Kugelrohr or short-path distillation apparatus at 80-100°C under high vacuum (1 mmHg) is effective for removing non-volatile impurities.[1]
General Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Guide for Scale-Up
This section addresses common problems encountered when scaling the synthesis from the lab to larger manufacturing batches.
Q1: My reaction is stalling or showing low conversion. What are the likely causes and solutions?
-
Possible Cause 1: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. On a larger scale, the catalyst surface area to reactant ratio may be less favorable.
-
Solution:
-
Verify Reagent Purity: Ensure all starting materials and the hydrogen gas are of high purity.
-
Increase Catalyst Loading: As a direct troubleshooting step, a modest increase in catalyst loading (e.g., from 10 wt% to 12 wt%) can overcome minor deactivation.
-
Pre-treatment: If sulfur or halide impurities are suspected in the starting material, pre-treating it with a scavenger resin may be necessary.
-
-
-
Possible Cause 2: Poor Mass Transfer. The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Inefficient mixing on a larger scale can limit the transport of hydrogen to the catalyst surface, making this the rate-limiting step.
-
Solution:
-
Optimize Agitation: Increase the stirring rate. In large reactors, ensure the agitator design (e.g., gas-inducing impellers) is sufficient to create good gas-liquid dispersion.
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which can improve the reaction rate. Always operate within the pressure limits of your equipment.
-
-
Q2: I'm observing the formation of byproducts, primarily the loss of the hydroxyl group (hydrogenolysis). How can I improve selectivity?
-
Possible Cause: Over-hydrogenation or High Reaction Temperature. Aggressive reaction conditions (high temperature, overly active catalyst) can lead to the undesired reduction of the C-O bond of the hydroxyl group, yielding methyl cyclohexanecarboxylate.
-
Solution:
-
Control Temperature: The hydrogenation of an aromatic ring is exothermic. On a large scale, heat accumulation can raise the internal temperature, promoting side reactions. Ensure your reactor has adequate cooling capacity. Running the reaction at a lower temperature, even if it extends the reaction time, will improve selectivity.
-
Catalyst Screening: Rhodium-based catalysts are generally selective. However, if hydrogenolysis is a persistent issue, consider screening other catalysts. Ruthenium on carbon (Ru/C) is another common choice and may offer different selectivity profiles.[2]
-
-
Q3: Catalyst filtration is extremely slow on a larger scale. What can be done?
-
Possible Cause: Fine Catalyst Particles and Clogged Filters. Many hydrogenation catalysts consist of very fine metal particles on a support, which can easily clog filter media in large-scale filtration systems like filter presses or Nutsche filters.
-
Solution:
-
Optimize Filter Aid: Use a bed of filter aid like diatomaceous earth (Celite).[1] For large batches, a body feed (adding the filter aid directly to the slurry before filtration) in addition to a pre-coat on the filter can significantly improve flow rates.
-
Allow Settling: Before filtration, stop agitation and allow the catalyst to settle. Decant the majority of the clear supernatant liquid before filtering the concentrated catalyst slurry. This reduces the volume passing through the filter.
-
-
Q4: How can I control the cis/trans isomer ratio of the final product?
-
Possible Cause: The catalyst and reaction conditions inherently produce a specific isomeric mixture. The stereochemical outcome of the hydrogenation is influenced by how the substrate adsorbs onto the catalyst surface.
-
Solution:
-
Catalyst Selection: Different catalysts can favor different isomers. For instance, hydrogenation with Ruthenium catalysts often favors the formation of the trans isomer.[2]
-
Isomerization: If the kinetic product is not the desired isomer, it's often possible to isomerize the mixture to the thermodynamically more stable isomer. This can be achieved by treating the product mixture with a base, such as sodium methoxide in methanol, which epimerizes the center adjacent to the ester.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this hydrogenation at scale? A1: The primary hazard is the use of flammable hydrogen gas under high pressure. Key precautions include:
-
Using certified high-pressure reactors with appropriate pressure relief systems.
-
Ensuring all equipment is electrically grounded to prevent static discharge.[3]
-
Operating in a well-ventilated area with hydrogen sensors.
-
Using explosion-proof electrical equipment.[3]
-
Always handling the catalyst under an inert atmosphere (like nitrogen or argon) to prevent ignition, especially after the reaction.
Q2: What are the key physical properties of the product? A2: The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| Boiling Point | 233 °C at 760 mmHg | [1] |
| Density | ~1.121 g/cm³ | [1] |
| Flash Point | 94 °C | [1] |
| Appearance | Brown or yellow oil/liquid | [1][5] |
Q3: Which analytical method is best for monitoring reaction progress and final purity? A3: High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] It can effectively separate the starting material (Methyl 4-hydroxybenzoate), the product, and potential byproducts, allowing for accurate quantitative analysis of conversion and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]
Q4: My final product is a yellow or brown color. How can I decolorize it? A4: Discoloration is often due to trace impurities or degradation products.
-
Activated Carbon Treatment: Stirring the crude or distilled product with a small amount of activated charcoal for a short period, followed by filtration, is often effective at removing colored impurities.[7]
-
Fractional Distillation: Careful fractional distillation under high vacuum can separate the colorless product from higher-boiling colored impurities.
References
- 1. This compound CAS#: 17449-76-2 [m.chemicalbook.com]
- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of Methyl 4-Hydroxybenzoate
Welcome to the technical support center for the catalytic hydrogenation of methyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during this specific synthesis. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern catalyst selection and reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete or Slow Reaction Conversion
-
Question: My hydrogenation of methyl 4-hydroxybenzoate is stalling, or the conversion rate is significantly lower than expected. What are the likely causes and how can I resolve this?
-
Answer: Incomplete conversion is a common issue that can often be traced back to catalyst activity, hydrogen availability, or reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. The catalyst can be deactivated by impurities in the starting material, solvent, or hydrogen gas. Sulfur, nitrogen-containing compounds, and halides are known poisons for many hydrogenation catalysts.[1][2]
-
Solution: Ensure the purity of your methyl 4-hydroxybenzoate and solvents. If catalyst poisoning is suspected, pretreatment of the starting material by passing it through a plug of activated carbon or alumina may be beneficial. Using a higher catalyst loading can sometimes overcome minor poisoning effects.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is dependent on the efficient mass transfer of hydrogen to the catalyst surface.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. Increase the stirring rate to improve the mixing of the gas, liquid, and solid phases. For bench-scale reactions, a Parr shaker provides excellent agitation.
-
-
Potential Cause 3: Inadequate Reaction Temperature. While some catalysts are active at room temperature, others require elevated temperatures to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Be mindful that higher temperatures can sometimes lead to undesirable side reactions, so it's a trade-off between rate and selectivity. For instance, a ruthenium-on-carbon catalyzed hydrogenation of p-hydroxybenzoic acid was effectively carried out by progressively increasing the temperature to 120 °C.[3]
-
-
Issue 2: Poor Selectivity - Formation of Byproducts
-
Question: I am observing significant byproduct formation in my reaction, such as the hydrogenolysis of the ester or hydroxyl group. How can I improve the selectivity towards methyl 4-hydroxycyclohexanecarboxylate?
-
Answer: The presence of both a hydroxyl and an ester group on the aromatic ring makes achieving high selectivity a key challenge. Hydrogenolysis, the cleavage of C-O bonds by hydrogen, is a potential side reaction.
-
Potential Cause 1: Catalyst Choice. The choice of catalyst has a profound impact on selectivity. For example, Palladium (Pd) catalysts are generally more prone to causing hydrogenolysis of benzylic C-O bonds compared to Rhodium (Rh) or Ruthenium (Ru).[1]
-
Solution: For the selective hydrogenation of the aromatic ring while preserving the hydroxyl and ester functionalities, Rhodium on a support like alumina (Rh/Al2O3) or carbon (Rh/C) is often the preferred catalyst.[4] A detailed protocol using 5% Rh/Al2O3 has shown high yields for this transformation.[4]
-
-
Potential Cause 2: Harsh Reaction Conditions. High temperatures and pressures can promote side reactions.
-
Solution: Optimize the reaction conditions by starting with milder temperatures and pressures. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal balance.
-
-
Potential Cause 3: Additive Effects. In some cases, additives can be used to temper the catalyst's activity and improve selectivity.
-
Solution: The addition of a small amount of a catalyst moderator, such as pyridine, has been shown to suppress hydrogenolysis reactions when using Pd/C for other substrates.[5] This approach could be cautiously explored for the hydrogenation of methyl 4-hydroxybenzoate if Pd/C is the only available catalyst.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: After the reaction, I am having trouble isolating a pure sample of this compound. What are the best practices for workup and purification?
-
Answer: A clean workup is crucial for obtaining a high-purity product.
-
Potential Cause 1: Incomplete Catalyst Removal. Finely divided heterogeneous catalysts can be challenging to filter.
-
Solution: After the reaction, ensure the catalyst is fully separated by filtering the reaction mixture through a pad of diatomaceous earth (Celite®).[4][6] It is critical to not let the filter cake dry, as pyrophoric catalysts like Pd/C can ignite in the presence of air and residual solvent.[6] Quenching the filter cake with water after filtration can mitigate this risk.[6]
-
-
Potential Cause 2: Presence of Acidic Impurities. Unreacted starting material or byproducts like 4-hydroxycyclohexanecarboxylic acid (from ester hydrolysis) can contaminate the product.
-
Solution: An aqueous workup involving a wash with a mild base, such as a saturated sodium bicarbonate solution, will remove acidic impurities by converting them to their water-soluble salts.[7]
-
-
Potential Cause 3: Residual Solvent or Volatile Impurities.
-
Solution: After aqueous workup and drying of the organic layer, the solvent can be removed under reduced pressure. For higher purity, distillation of the crude product, for example, using a Kugelrohr apparatus, is an effective method.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of methyl 4-hydroxybenzoate?
A1: The "best" catalyst depends on the desired outcome and available equipment. For the selective hydrogenation of the aromatic ring to the corresponding cyclohexane derivative, Rhodium on alumina (Rh/Al2O3) or Rhodium on carbon (Rh/C) are generally the top choices due to their high activity for aromatic ring hydrogenation and lower propensity for hydrogenolysis of the ester and hydroxyl groups.[4] Palladium on carbon (Pd/C) can also be used, but may require more careful optimization of reaction conditions to minimize side reactions. Raney Nickel is a more economical option but often requires higher temperatures and pressures and may exhibit different selectivity.[1][8]
Q2: What are typical reaction conditions for this hydrogenation?
A2: Typical conditions vary with the catalyst used:
-
With 5% Rh/Al2O3: The reaction can be effectively carried out in methanol at room temperature with a hydrogen pressure of approximately 3.74 MPa (around 540 psi) for about 18 hours.[4]
-
With Pd/C: Conditions can range from room temperature to moderate heat (e.g., 50-80 °C) and pressures from balloon pressure to around 3-4 MPa.
-
With Raney Nickel: Generally requires more forcing conditions, with temperatures often exceeding 100 °C and pressures in the range of 5-10 MPa.[1]
Q3: What solvents are suitable for this reaction?
A3: Methanol is a common and effective solvent for this hydrogenation, as it readily dissolves the starting material.[4] Other polar, non-reactive solvents like ethanol or isopropanol can also be used. It is crucial to use anhydrous and high-purity solvents to avoid catalyst deactivation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots of the reaction mixture (after carefully depressurizing and purging the reactor) and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of aromatic to aliphatic protons, giving a clear indication of the extent of ring hydrogenation.
Q5: What are the key safety precautions for catalytic hydrogenation?
A5: Catalytic hydrogenation involves flammable solvents, hydrogen gas, and potentially pyrophoric catalysts. Adherence to strict safety protocols is mandatory:
-
Properly ventilated fume hood: All operations should be conducted in a well-ventilated fume hood.
-
Inert atmosphere: The reaction vessel must be purged with an inert gas (e.g., nitrogen or argon) before introducing the catalyst and hydrogen to prevent the formation of explosive mixtures.[6]
-
Handling of pyrophoric catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously in air, especially when dry and in the presence of flammable solvents. They should be handled under an inert atmosphere or as a slurry.[6]
-
Pressure equipment: Use a high-pressure reactor (e.g., a Parr autoclave) that is properly rated and maintained. Always follow the manufacturer's instructions for operation.
-
Safe catalyst filtration: Never allow the catalyst to dry on the filter paper in the open air. Keep it wet with solvent or water and dispose of it in a dedicated, clearly labeled waste container.[6]
Catalyst Performance Comparison
| Catalyst | Support | Typical Temp. (°C) | Typical Pressure (MPa) | Selectivity for Ring Hydrogenation | Key Considerations |
| Rhodium (Rh) | Alumina or Carbon | Room Temp. - 80 | 3 - 5 | High | Excellent for selective arene hydrogenation with good functional group tolerance.[4] |
| Palladium (Pd) | Carbon | Room Temp. - 100 | 0.1 - 4 | Moderate to High | Prone to hydrogenolysis of C-O bonds, requiring careful optimization.[1] |
| Ruthenium (Ru) | Carbon or Alumina | 80 - 150 | 1 - 10 | High | Very active for arene hydrogenation, but may require higher temperatures.[1][3] |
| Raney Nickel (Ni) | None | 100 - 200 | 5 - 15 | Moderate | Cost-effective but requires more forcing conditions and can be less selective.[1][8] |
Experimental Protocol: Hydrogenation of Methyl 4-Hydroxybenzoate using 5% Rh/Al₂O₃
This protocol is adapted from a literature procedure and is intended for guidance.[4] Researchers should always perform their own risk assessment before conducting any experiment.
Materials:
-
Methyl 4-hydroxybenzoate
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Methanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Anhydrous potassium carbonate
-
Diethyl ether
-
High-pressure reaction vessel (e.g., Parr autoclave) with stirring mechanism
Procedure:
-
To a high-pressure reaction vessel, add methyl 4-hydroxybenzoate (e.g., 25 g) and methanol (e.g., 150 mL).
-
Seal the vessel and purge the system with nitrogen gas three times to remove any air.
-
Under a positive pressure of nitrogen, carefully add the 5% Rh/Al₂O₃ catalyst (e.g., 2.5 g).
-
Seal the reactor again, and then pressurize and purge with hydrogen gas three times.
-
Pressurize the reactor to 3.74 MPa with hydrogen.
-
Begin vigorous stirring and allow the reaction to proceed at room temperature for 18 hours.
-
Upon completion, stop the stirring and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: Do not allow the catalyst on the filter pad to dry. Wash the pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in diethyl ether (e.g., 200 mL) and add anhydrous potassium carbonate (e.g., 3 g) to remove any acidic byproducts and residual water.
-
Stir for 30 minutes, then filter to remove the potassium carbonate and any precipitated alumina.
-
Remove the diethyl ether from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation (e.g., Kugelrohr, 80-100 °C at 1 mmHg) to obtain pure this compound.[4]
Visualizations
Caption: Reaction pathway for the hydrogenation of methyl 4-hydroxybenzoate.
Caption: Troubleshooting decision tree for hydrogenation issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Influence of various catalyst poisons and other impurities on fatty acid hydrogenation | Semantic Scholar [semanticscholar.org]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. This compound CAS#: 17449-76-2 [m.chemicalbook.com]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarponggroup.com [sarponggroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents [patents.google.com]
- 9. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Byproduct formation and removal in Methyl 4-hydroxycyclohexanecarboxylate synthesis
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxycyclohexanecarboxylate. The synthesis, typically achieved through the catalytic hydrogenation of Dimethyl Terephthalate (DMT), is robust yet susceptible to the formation of specific byproducts that can complicate purification and impact final product purity. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, focusing on the identification, underlying formation mechanisms, and effective removal of these impurities.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve common challenges.
Issue 1: My final product is contaminated with a significant amount of a white solid, identified as unreacted Dimethyl Terephthalate (DMT).
Probable Cause: This is the most common impurity and indicates incomplete hydrogenation of the aromatic ring. The cause is typically related to catalyst activity, reaction time, or hydrogen pressure.
-
Insufficient Catalyst Activity: The catalyst (e.g., Rh/Alumina, Ni/SiO₂) may be deactivated or used in an insufficient amount.
-
Suboptimal Reaction Conditions: The reaction time may be too short, or the hydrogen pressure and/or temperature may be below the required threshold for complete conversion.[1]
Solution: Purification via Vacuum Distillation The significant difference in boiling points between this compound (approx. 233°C at atmospheric pressure, lower under vacuum) and Dimethyl Terephthalate (288°C) allows for efficient separation by vacuum distillation.[2][3]
Protocol 1: Vacuum Distillation for DMT Removal
-
Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr apparatus. Ensure all glassware is thoroughly dried. Use a vacuum-rated grease for all joints.
-
Charge the Flask: Transfer the crude product mixture into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Fractional Distillation:
-
Gradually apply vacuum and begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling solvent fractions first.
-
Slowly increase the temperature to the boiling point of the target compound under the applied pressure (e.g., 80-100°C at 1 mmHg).[2]
-
Collect the pure this compound as it distills over.
-
The unreacted DMT, having a much higher boiling point, will remain in the distillation flask as a solid residue.[3]
-
-
Analysis: Analyze the collected fraction for purity using GC-MS or NMR to confirm the absence of DMT.
Issue 2: GC-MS analysis shows the presence of an impurity with a mass corresponding to an incompletely hydrogenated ring or a hydrogenolysis product.
Probable Cause: This issue points to two potential side reactions on the catalyst surface:
-
Incomplete Hydrogenation: The reaction was stopped prematurely, or conditions were too mild, leading to partially saturated intermediates.
-
Hydrogenolysis: This is the cleavage of the ester group (C-O bond) by hydrogen. It is often promoted by high temperatures and acidic sites on the catalyst support.[4][5] This can lead to byproducts like methyl p-toluate.[6]
Solution: Catalyst and Reaction Optimization & Purification The primary solution is to optimize the reaction to prevent byproduct formation. If the byproduct is already present, chromatographic separation is effective.
Optimization Strategy:
-
Catalyst Modification: Use a catalyst with reduced acidity or one that has been modified with an alkaline promoter, such as potassium fluoride (KF) on a Ni/SiO₂ catalyst, which has been shown to suppress hydrogenolysis and improve selectivity.[4][5]
-
Condition Control: Carefully control the reaction temperature and pressure. Excessively high temperatures can favor hydrogenolysis. Ensure sufficient reaction time for complete hydrogenation of the aromatic ring.
Logical Workflow for Troubleshooting Byproduct Formation
References
- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. This compound CAS#: 17449-76-2 [chemicalbook.com]
- 3. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 4. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Stereoselectivity in Methyl 4-hydroxycyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of this important synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the stereoselectivity of your reaction, focusing on producing the desired cis or trans isomers.
The stereochemistry of this compound is critical as the biological activity of many pharmaceuticals is dependent on the specific spatial arrangement of functional groups. The reduction of Methyl 4-oxocyclohexanecarboxylate[1] is a common route to this compound, but controlling the stereoselectivity of the resulting hydroxyl group can be challenging. This guide will explore various strategies to address this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity in the reduction of Methyl 4-oxocyclohexanecarboxylate?
The stereochemical outcome of the reduction is primarily influenced by three factors:
-
The nature of the reducing agent: Bulky reducing agents will preferentially attack from the less hindered face of the cyclohexanone ring, leading to the formation of one stereoisomer over the other.
-
The reaction temperature: Lower temperatures generally lead to higher stereoselectivity as the transition state with the lower activation energy is favored.[2]
-
The solvent: The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the stereochemical outcome.[3]
Q2: Which isomer, cis or trans, is thermodynamically more stable?
For 4-substituted cyclohexanols, the trans isomer, where the hydroxyl group is in the equatorial position, is generally the thermodynamically more stable product. The cis isomer, with the hydroxyl group in the axial position, is typically the kinetically favored product.
Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
The most common methods for determining the diastereomeric ratio of cis and trans this compound are:
-
Gas Chromatography (GC): Using a suitable capillary column, the two diastereomers can often be separated and quantified. A slow temperature ramp can improve resolution.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the cis and trans isomers by analyzing the chemical shifts and coupling constants of the protons and carbons adjacent to the hydroxyl and ester groups.
Troubleshooting Guide for Poor Stereoselectivity
This section addresses common issues encountered during the synthesis of this compound and provides a systematic approach to troubleshooting.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting diastereoselectivity.
Problem 1: Low Diastereomeric Ratio (e.g., close to 1:1)
Possible Cause A: Reaction Temperature is Too High
-
Explanation: At higher temperatures, there is enough thermal energy to overcome the small activation energy difference between the transition states leading to the cis and trans products, resulting in a less selective reaction.
-
Solution: Perform the reaction at a lower temperature (e.g., -78 °C). This will favor the kinetic product.
Possible Cause B: Inappropriate Reducing Agent
-
Explanation: The size and reactivity of the hydride source can significantly impact the facial selectivity of the attack on the carbonyl.
-
Solution:
-
For the preferential formation of the cis (axial attack) isomer, consider using a sterically hindered reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®).
-
For the trans (equatorial attack) isomer, a less hindered reagent like Sodium borohydride (NaBH₄) might be more effective, especially under conditions that allow for equilibration to the thermodynamic product.
-
Possible Cause C: Solvent Effects
-
Explanation: The solvent can influence the aggregation state of the reducing agent and the conformation of the substrate.
-
Solution: Experiment with a range of solvents with varying polarities. For instance, switching from a polar aprotic solvent like THF to a non-polar solvent like hexane may alter the stereochemical outcome.
Problem 2: Inconsistent Stereoselectivity Between Batches
Possible Cause A: Moisture in the Reaction
-
Explanation: Many reducing agents, particularly metal hydrides, are sensitive to moisture. The presence of water can consume the reagent and alter the reaction environment.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Possible Cause B: Purity of Starting Material
-
Explanation: Impurities in the Methyl 4-oxocyclohexanecarboxylate can interfere with the reduction.
-
Solution: Purify the starting material by distillation or chromatography before use.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Reduction using Catalytic Hydrogenation for cis-Methyl 4-hydroxycyclohexanecarboxylate
Catalytic hydrogenation of the corresponding p-hydroxybenzoic acid derivative can yield the cis isomer.[5]
Materials:
-
Methyl p-hydroxybenzoate
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (anhydrous)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve Methyl p-hydroxybenzoate in anhydrous methanol.
-
Add the 5% Rh/C catalyst (typically 1-5 mol%).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 MPa).[5]
-
Heat the reaction to the desired temperature (e.g., 80-150 °C) with stirring.[5]
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 2: Enzymatic Reduction for High Stereoselectivity
Enzymatic reductions can offer excellent stereoselectivity under mild conditions.[6] Ene reductases, for example, can be utilized for highly selective reductions.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Ene reductase (e.g., from Thermus scotoductus)
-
NADP⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Buffer solution (e.g., phosphate buffer)
-
Organic solvent (e.g., methyl t-butyl ether - MTBE)
Procedure:
-
Prepare a buffered aqueous solution containing NADP⁺, glucose, and glucose dehydrogenase.
-
In a separate vial, dissolve the Methyl 4-oxocyclohexanecarboxylate in MTBE.
-
Add the ene reductase to the aqueous solution.
-
Combine the organic and aqueous phases and stir vigorously at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction for conversion and stereoselectivity using chiral GC or HPLC.
-
Upon completion, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Data Summary Table
| Method | Key Reagents | Typical Major Isomer | Reported Diastereomeric Ratio (cis:trans) | Reference |
| Catalytic Hydrogenation | Rh/C, H₂ | cis | >95:5 | [7] |
| Catalytic Hydrogenation | Pt/CB, H₂ | cis | 88:12 | [8] |
| Enzymatic Reduction | Ene Reductase | Varies with enzyme | Often >99:1 | [6] |
Reaction Pathway Diagram
Caption: General reaction pathways for the reduction of Methyl 4-oxocyclohexanecarboxylate.
Purification of Isomers
If a mixture of diastereomers is obtained, separation can be achieved through:
-
Flash Column Chromatography: This is a standard method for separating diastereomers. The choice of solvent system is critical for achieving good separation.
-
Recrystallization: It may be possible to selectively crystallize one isomer from a suitable solvent mixture.[9]
-
Preparative HPLC: For high-purity samples, preparative HPLC with a suitable stationary phase can be employed.[4]
References
- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 6. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate for Researchers and Drug Development Professionals
Methyl 4-hydroxycyclohexanecarboxylate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, exists as cis and trans isomers, each with distinct physical properties and applications. The efficient and stereoselective synthesis of this compound is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of the two primary methods for its synthesis: the catalytic hydrogenation of methyl p-hydroxybenzoate and the Fischer-Speier esterification of 4-hydroxycyclohexanecarboxylic acid.
Method 1: Catalytic Hydrogenation of Methyl p-Hydroxybenzoate
This approach is a robust and high-yielding method, particularly favored in industrial settings for its efficiency and atom economy. The process involves the reduction of the aromatic ring of methyl p-hydroxybenzoate in the presence of a metal catalyst and hydrogen gas.
Mechanistic Insights
The catalytic hydrogenation of an aromatic ring is a complex process involving the adsorption of the aromatic compound and hydrogen onto the surface of a metal catalyst. The reaction proceeds through a series of stepwise additions of hydrogen atoms to the benzene ring, ultimately leading to the saturated cyclohexane ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, yielding varying ratios of cis and trans isomers.
Experimental Protocol
A representative experimental procedure for the catalytic hydrogenation of methyl p-hydroxybenzoate is as follows:
-
Reactor Setup: A high-pressure reaction vessel, such as a Parr hydrogenator, is charged with methyl p-hydroxybenzoate and a suitable solvent, typically methanol.
-
Catalyst Addition: A 5% rhodium on alumina catalyst is added to the mixture. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any residual air.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to approximately 3.74 MPa and the mixture is agitated at room temperature for about 18 hours.
-
Work-up: Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation to afford this compound with a high yield, often around 98%.[1]
dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#FFFFFF"; "Methyl_p_Hydroxybenzoate" [label="Methyl p-Hydroxybenzoate"]; "Methanol" [label="Methanol (Solvent)"]; "Rh_Al2O3" [label="5% Rh/Alumina Catalyst"]; }
subgraph "cluster_reaction" { label="Hydrogenation"; bgcolor="#FFFFFF"; "Parr_Reactor" [label="Parr Reactor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Conditions" [label="H2 (3.74 MPa)\nRoom Temperature\n18 hours", shape=note, fillcolor="#FBBC05"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Filtration" [label="Filtration"]; "Concentration" [label="Concentration"]; "Distillation" [label="Distillation"]; }
"Product" [label="Methyl 4-hydroxy-\ncyclohexanecarboxylate", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Methyl_p_Hydroxybenzoate" -> "Parr_Reactor"; "Methanol" -> "Parr_Reactor"; "Rh_Al2O3" -> "Parr_Reactor"; "Parr_Reactor" -> "Filtration" [label="Reaction Mixture"]; "Filtration" -> "Concentration" [label="Filtrate"]; "Concentration" -> "Distillation" [label="Crude Product"]; "Distillation" -> "Product"; "Conditions" -> "Parr_Reactor" [style=dashed]; } Caption: Workflow for Catalytic Hydrogenation.
Method 2: Fischer-Speier Esterification of 4-Hydroxycyclohexanecarboxylic Acid
The Fischer-Speier esterification is a classic and versatile method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3][4] This method is well-suited for laboratory-scale synthesis and offers a straightforward approach to this compound.
Mechanistic Insights
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. As this is an equilibrium reaction, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3]
Experimental Protocol
A general procedure for the Fischer-Speier esterification of 4-hydroxycyclohexanecarboxylic acid is as follows:
-
Reaction Setup: 4-Hydroxycyclohexanecarboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to allow the reaction to reach equilibrium.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, such as diethyl ether, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude ester. Further purification can be achieved by distillation.
dot graph "Fischer_Esterification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#FFFFFF"; "Carboxylic_Acid" [label="4-Hydroxycyclohexane-\ncarboxylic Acid"]; "Methanol_excess" [label="Methanol (Excess)"]; "H2SO4" [label="Conc. H2SO4 (Catalyst)"]; }
subgraph "cluster_reaction" { label="Esterification"; bgcolor="#FFFFFF"; "Reflux" [label="Reflux", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Neutralization" [label="Neutralization (NaHCO3)"]; "Extraction" [label="Extraction"]; "Drying" [label="Drying (Na2SO4)"]; "Concentration_Ester" [label="Concentration"]; }
"Product_Ester" [label="Methyl 4-hydroxy-\ncyclohexanecarboxylate", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Carboxylic_Acid" -> "Reflux"; "Methanol_excess" -> "Reflux"; "H2SO4" -> "Reflux"; "Reflux" -> "Neutralization" [label="Reaction Mixture"]; "Neutralization" -> "Extraction"; "Extraction" -> "Drying" [label="Organic Layer"]; "Drying" -> "Concentration_Ester"; "Concentration_Ester" -> "Product_Ester" [label="Crude Product"]; } Caption: Workflow for Fischer-Speier Esterification.
Comparative Analysis
| Feature | Catalytic Hydrogenation | Fischer-Speier Esterification |
| Starting Material | Methyl p-hydroxybenzoate | 4-Hydroxycyclohexanecarboxylic acid |
| Key Reagents | H₂, Metal Catalyst (e.g., Rh/Al₂O₃) | Methanol, Acid Catalyst (e.g., H₂SO₄) |
| Reaction Conditions | High pressure (e.g., 3.74 MPa), Room temperature | Reflux temperature |
| Typical Yield | Very High (ca. 98%)[1] | Good to High (typically 78-95%)[2] |
| Stereoselectivity | Dependent on catalyst and conditions; can produce mixtures of cis and trans isomers. | Stereochemistry of the starting carboxylic acid is retained. |
| Advantages | High yield, atom-economical, suitable for large-scale production. | Simple procedure, common laboratory equipment, avoids handling of high-pressure hydrogen gas. |
| Disadvantages | Requires specialized high-pressure equipment, handling of flammable hydrogen gas, catalyst cost. | Equilibrium reaction requires driving to completion, may require purification to remove starting material. |
| Industrial Scalability | Highly scalable and often the preferred industrial method. | Scalable, but may be less economical on a very large scale compared to hydrogenation. |
Conclusion for the Practicing Scientist
The choice between these two synthetic routes depends largely on the specific requirements of the synthesis, including scale, available equipment, and desired stereochemistry.
-
For large-scale industrial production , where high yield and atom economy are paramount, catalytic hydrogenation of methyl p-hydroxybenzoate is generally the superior method, despite the initial investment in high-pressure equipment.
-
For laboratory-scale synthesis , particularly when a specific stereoisomer of 4-hydroxycyclohexanecarboxylic acid is readily available, the Fischer-Speier esterification offers a convenient, safe, and efficient method that can be performed with standard laboratory glassware.
Both methods provide reliable pathways to this compound. A thorough understanding of the underlying principles and experimental considerations of each will enable the researcher or drug development professional to make an informed decision that best suits their synthetic goals.
References
Distinguishing Diastereomers: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-hydroxycyclohexanecarboxylate Isomers
In the realm of organic chemistry and drug development, the precise structural elucidation of stereoisomers is paramount, as subtle differences in spatial arrangement can lead to profound variations in biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the three-dimensional structure of molecules in solution. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the cis and trans isomers of methyl 4-hydroxycyclohexanecarboxylate, offering a framework for researchers to confidently distinguish between these diastereomers.
Introduction: The Conformational Landscape of Substituted Cyclohexanes
This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the cyclohexane ring dictates their classification. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.
The stereochemical differences are best understood by considering the chair conformations of the cyclohexane ring. For a 1,4-disubstituted cyclohexane, the trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[1] Consequently, trans-methyl 4-hydroxycyclohexanecarboxylate predominantly adopts a conformation where both the hydroxyl and methoxycarbonyl groups are equatorial.
Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position in either of its chair conformations. The conformational equilibrium will favor the chair form where the bulkier substituent occupies the equatorial position to minimize steric strain.
These distinct conformational preferences give rise to discernible differences in the ¹H and ¹³C NMR spectra, providing a robust method for their differentiation.
¹H NMR Spectral Analysis: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants
The ¹H NMR spectrum provides a wealth of information based on the chemical environment and connectivity of protons in a molecule. Key differences between the cis and trans isomers of this compound are observed in the chemical shifts of the protons at C1 and C4 (the carbons bearing the substituents) and the coupling constants between adjacent protons.
The Tale of Two Protons: H1 and H4
In the more stable diequatorial conformation of the trans isomer , both the H1 and H4 protons are in axial positions. Axial protons in a cyclohexane ring are known to be more shielded compared to their equatorial counterparts and thus resonate at a higher field (lower ppm value).[2]
In the cis isomer , one of the methine protons (H1 or H4) is axial, and the other is equatorial. The equatorial proton will be deshielded and resonate at a lower field (higher ppm value) compared to the axial protons in the trans isomer. This difference in chemical shift for H1 and H4 is a primary diagnostic tool for distinguishing the two isomers.
Furthermore, the coupling constants (J-values) between these methine protons and the adjacent methylene protons are highly informative. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
-
Trans Isomer (Axial-Axial Coupling): In the diequatorial conformer, the axial H1 and H4 protons have large dihedral angles (approximately 180°) with the adjacent axial protons on C2, C6 and C3, C5 respectively. This results in large axial-axial coupling constants (Jax-ax), typically in the range of 10-13 Hz, leading to broad, complex multiplets for the H1 and H4 signals.
-
Cis Isomer (Axial-Equatorial and Equatorial-Axial Coupling): The methine protons in the cis isomer will exhibit both axial-equatorial (Jax-eq) and equatorial-axial (Jeq-ax) couplings, which are typically smaller (2-5 Hz). This results in narrower and less complex multiplets for the H1 and H4 signals compared to the trans isomer.
Comparative ¹H NMR Data
| Proton Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differentiating Feature |
| H1 (CH-COOCH₃) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift | The axial H1 in the trans isomer is more shielded. The multiplicity is broader due to large Jax-ax couplings. |
| H4 (CH-OH) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift | The axial H4 in the trans isomer is more shielded. The multiplicity is broader due to large Jax-ax couplings. |
| -OCH₃ | ~3.67 ppm (singlet) | ~3.67 ppm (singlet) | Generally, no significant difference is expected for the methyl ester protons. |
| Cyclohexane Ring Protons | Complex multiplets | Complex multiplets | The overall pattern of the ring protons will differ due to the distinct coupling patterns in each isomer. |
¹³C NMR Spectral Analysis: The Influence of Substituent Orientation
The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. The orientation of substituents on the cyclohexane ring has a predictable effect on the chemical shifts of the ring carbons.
The Gamma-Gauche Effect
A key principle in the ¹³C NMR analysis of cyclohexanes is the γ-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom when a substituent at the γ-position is in a gauche orientation to it. In the context of a cyclohexane chair, this corresponds to a 1,3-diaxial interaction.
-
Trans Isomer (Diequatorial): In the stable diequatorial conformation of the trans isomer, there are no significant γ-gauche interactions involving the substituents.
-
Cis Isomer (Axial-Equatorial): In the cis isomer, the axial substituent will have a gauche relationship with the carbons at the C3 and C5 positions relative to it. This steric compression leads to an upfield shift (lower ppm) for these carbons compared to the corresponding carbons in the trans isomer.
Therefore, the chemical shifts of the C2/C6 and C3/C5 carbons can be diagnostic. In the cis isomer, the carbons γ to the axial substituent will be shielded and appear at a higher field compared to the trans isomer where all ring carbons are in a more "normal" environment.
Comparative ¹³C NMR Data
| Carbon Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differentiating Feature |
| C1 (CH-COOCH₃) | ~43 ppm | ~43 ppm | Minor differences may be observed. |
| C4 (CH-OH) | ~69 ppm | ~70 ppm | Minor differences may be observed. |
| C2, C6 | Shielded (Upfield) | Deshielded (Downfield) | The γ-gauche effect from the axial substituent in the cis isomer causes an upfield shift. |
| C3, C5 | Shielded (Upfield) | Deshielded (Downfield) | The γ-gauche effect from the axial substituent in the cis isomer causes an upfield shift. |
| -COOCH₃ (C=O) | ~176 ppm | ~176 ppm | Minimal difference expected. |
| -OCH₃ | ~51 ppm | ~51 ppm | Minimal difference expected. |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds to ensure quantitative integration if required.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all carbon signals (e.g., 0-200 ppm).
-
Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for better quantitative results, especially for quaternary carbons.
-
Visualization of Key Concepts
To visually summarize the concepts discussed, the following diagrams are provided.
Caption: Chair conformations of trans and cis isomers.
Caption: Experimental workflow for NMR analysis.
Conclusion
The differentiation of the cis and trans isomers of this compound is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features in the ¹H NMR spectrum are the chemical shifts and coupling constants of the H1 and H4 protons, which are direct reporters of their axial or equatorial orientation. In the ¹³C NMR spectrum, the γ-gauche effect provides a clear indication of the presence of an axial substituent in the cis isomer, leading to characteristic upfield shifts for specific ring carbons. By leveraging these fundamental principles of NMR spectroscopy and conformational analysis, researchers can confidently assign the stereochemistry of these and other substituted cyclohexane derivatives, a critical step in advancing chemical research and drug development.
References
Comparative Reactivity of Cis- and Trans-Methyl 4-hydroxycyclohexanecarboxylate: A Mechanistic and Experimental Guide
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomeric reactivity is paramount for rational molecular design and synthesis. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-methyl 4-hydroxycyclohexanecarboxylate. Moving beyond a simple procedural outline, we will explore the causal relationships between conformational energetics, steric hindrance, and stereoelectronic effects that govern the distinct chemical behaviors of these diastereomers. All claims are substantiated with experimental data and protocols, providing a self-validating framework for your own investigations.
Introduction: The Significance of Stereochemistry in Cyclohexane Systems
The this compound isomers are valuable chiral building blocks in medicinal chemistry. The relative orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—profoundly dictates the molecule's three-dimensional shape and, consequently, its reactivity.[1][2] The cyclohexane ring is not planar but exists predominantly in a stable chair conformation to minimize angle and torsional strain.[3] In this conformation, substituents occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4][5] The constant "ring-flipping" between two chair conformations means that an axial substituent becomes equatorial and vice-versa.[4][6]
However, the energetic cost of placing a substituent in an axial position is not trivial. Axial groups experience destabilizing 1,3-diaxial interactions—steric repulsion from other axial atoms on the same side of the ring.[7][8] Consequently, conformations with bulky substituents in the equatorial position are significantly more stable.[4][7][9] This conformational preference is the cornerstone of understanding the differential reactivity of the cis and trans isomers.
Conformational Analysis: The Energetic Landscape
The key to predicting reactivity lies in identifying the most stable ground-state conformation for each isomer.
-
Trans-Isomer (1e, 4e): In the trans-isomer, both the hydroxyl and methoxycarbonyl groups can simultaneously occupy equatorial positions. This diequatorial conformation is the most stable arrangement, as it minimizes steric strain. The alternative diaxial conformation is highly disfavored.
-
Cis-Isomer (1a, 4e or 1e, 4a): The cis-isomer is conformationally more complex. One substituent must be axial while the other is equatorial. Due to ring flipping, an equilibrium exists between two chair conformers. The conformer with the larger group (methoxycarbonyl) in the equatorial position is generally favored to minimize 1,3-diaxial interactions.[7]
This fundamental difference in ground-state stability and accessibility of reactive groups is the primary driver for the observed differences in chemical behavior.
Caption: Conformational equilibrium of cis and trans isomers.
Comparative Reactivity: Oxidation of the Hydroxyl Group
The oxidation of the secondary alcohol to a ketone is a classic transformation where the stereochemistry of the starting material plays a critical role.
Mechanistic Considerations
The oxidation of cyclohexanols, for instance with chromic acid (H₂CrO₄), typically proceeds through the formation of a chromate ester intermediate.[10][11] The rate-determining step is the removal of the hydrogen atom from the carbon bearing the hydroxyl group by a base (like water), with the concurrent elimination of the chromium species.[12]
The rate of this elimination is highly dependent on the stereochemical arrangement. For axial alcohols, the transition state for elimination leads to a relief of steric strain. The molecule moves from a sterically crowded state (with 1,3-diaxial interactions) to a less crowded sp²-hybridized ketone.[12] This relief of ground-state strain is often termed "steric assistance" and accelerates the reaction.[13] Conversely, equatorial alcohols are more stable in their ground state and do not benefit from this steric acceleration.
Experimental Observations
Experimental data consistently show that axial alcohols are oxidized faster than their equatorial counterparts .[12][14]
-
Cis-Isomer: The conformer with an axial hydroxyl group will react significantly faster. Even if this conformer is less populated at equilibrium, the reaction can proceed rapidly through this minor component due to its higher intrinsic reactivity.
-
Trans-Isomer: The hydroxyl group is predominantly in the more stable equatorial position. Its oxidation rate is therefore considerably slower than that of the axial hydroxyl group in the cis-isomer.
| Isomer | Predominant OH Position | Relative Oxidation Rate | Rationale |
| Cis | Axial (in reactive conformer) | Faster | Relief of 1,3-diaxial strain in the transition state (Steric Assistance).[12][13] |
| Trans | Equatorial | Slower | More stable ground state; no significant steric strain to be relieved. |
| Caption: Relative oxidation rates of cis- and trans-isomers. |
Experimental Protocol: Chromic Acid Oxidation
This protocol provides a framework for comparing the oxidation rates.
Materials:
-
cis-Methyl 4-hydroxycyclohexanecarboxylate
-
trans-Methyl 4-hydroxycyclohexanecarboxylate
-
Jones Reagent (Chromic acid in acetone/sulfuric acid)
-
Acetone (solvent)
-
Isopropanol (for quenching)
-
Gas Chromatograph (GC) for monitoring reaction progress
Procedure:
-
Set up two parallel reactions, one for each isomer.
-
Dissolve a known amount (e.g., 1 mmol) of the cis- or trans-isomer in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color indicates a slight excess of the oxidant.
-
Monitor the reaction at regular time intervals (e.g., every 5 minutes) by withdrawing a small aliquot, quenching it with a drop of isopropanol, and analyzing it by GC.
-
Plot the disappearance of the starting material over time for both isomers to determine the relative reaction rates.
Caption: Workflow for comparing oxidation rates.
Comparative Reactivity: Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester to a carboxylate under basic conditions (saponification) is another reaction sensitive to stereochemistry.[15][16]
Mechanistic Considerations
Saponification proceeds via a nucleophilic acyl substitution mechanism.[17] A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide ion.
The accessibility of the carbonyl group to the incoming nucleophile is the key determinant of the reaction rate. Steric hindrance around the reaction center can significantly slow down the reaction.[13]
-
Equatorial Ester: An ester group in the equatorial position is relatively unhindered and accessible to the hydroxide nucleophile.
-
Axial Ester: An axial ester group is sterically shielded by the two axial hydrogens on the same side of the ring (the same 1,3-diaxial interactions).[12] This steric hindrance makes the approach of the nucleophile more difficult, thus slowing the reaction rate.
Experimental Observations
In contrast to oxidation, saponification is faster for the isomer with the ester group in the equatorial position.
-
Trans-Isomer: The methoxycarbonyl group is locked in the accessible equatorial position. Hydrolysis is therefore relatively fast.
-
Cis-Isomer: The methoxycarbonyl group will be in an axial position in the conformer where the hydroxyl group is equatorial. This axial orientation is sterically hindered, leading to a significantly slower rate of hydrolysis compared to the trans-isomer.[12][13]
| Isomer | Predominant COOMe Position | Relative Saponification Rate | Rationale |
| Cis | Axial (in more stable conformer) | Slower | Steric hindrance to nucleophilic attack from 1,3-diaxial hydrogens.[12] |
| Trans | Equatorial | Faster | Less steric hindrance, allowing easier access for the nucleophile. |
| Caption: Relative saponification rates of cis- and trans-isomers. |
Experimental Protocol: Saponification
Materials:
-
cis-Methyl 4-hydroxycyclohexanecarboxylate
-
trans-Methyl 4-hydroxycyclohexanecarboxylate
-
Standardized solution of Sodium Hydroxide (e.g., 1 M in methanol/water)
-
Methanol (co-solvent)
-
Phenolphthalein indicator
-
Standardized solution of Hydrochloric Acid (for back-titration)
Procedure:
-
Accurately weigh an equivalent amount of each isomer into separate flasks.
-
Add a known excess of the standard NaOH solution and methanol to each flask.
-
Heat the mixtures under reflux for a set period (e.g., 1 hour).
-
Cool the flasks to room temperature.
-
Add a few drops of phenolphthalein and titrate the unreacted NaOH with the standard HCl solution.
-
The amount of NaOH consumed is proportional to the extent of hydrolysis. A greater consumption of NaOH for the trans-isomer will confirm its faster reaction rate.
The Role of Neighboring Group Participation (NGP)
While steric and conformational effects are dominant, the potential for neighboring group participation (NGP) by the hydroxyl group in certain reactions should be considered.[18][19] NGP is the interaction of a reaction center with a lone pair of electrons from a nearby atom or group.[18][20] For NGP to occur in substitution reactions at the ester, the hydroxyl group must be able to act as an internal nucleophile. This requires a specific anti-periplanar arrangement between the participating group and the leaving group, which is often not geometrically feasible in these rigid cyclohexane systems for an attack on the carbonyl carbon.[21] However, in reactions involving the C-O bond of the ester (less common under standard hydrolysis), the stereochemical relationship would be critical. For the reactions discussed here (oxidation and saponification), direct NGP is not a primary mechanistic pathway.
Conclusion
The reactivity of cis- and trans-This compound is a clear demonstration of stereochemistry's profound influence on chemical behavior.
-
Oxidation is faster for the cis-isomer , where the hydroxyl group can adopt a reactive axial position, benefiting from steric assistance in the transition state.
-
Saponification is faster for the trans-isomer , where the methoxycarbonyl group resides in the sterically accessible equatorial position, facilitating nucleophilic attack.
This comparative study underscores the necessity for researchers to consider not just the constitution of a molecule but its three-dimensional architecture. A thorough understanding of conformational analysis and stereoelectronic principles is indispensable for predicting and controlling reaction outcomes in the synthesis of complex molecules for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 3. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Stereoisomers [www2.chemistry.msu.edu]
- 9. proprep.com [proprep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. youtube.com [youtube.com]
- 14. Question: In the Cr^{6 + } oxidation of cyclohexanols, it is generally t.. [askfilo.com]
- 15. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 4-hydroxycyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. The subtle difference between a cis and a trans isomer can lead to vastly different biological activities, pharmacokinetic properties, and material characteristics. This guide provides an in-depth comparison of the X-ray crystallographic analysis of cis and trans isomers of methyl 4-hydroxycyclohexanecarboxylate derivatives, a common structural motif in pharmacologically active compounds. Furthermore, it offers a comparative assessment of crystallography against other widely used analytical techniques, providing the experimental data and rationale necessary for informed methodological selection.
The Decisive Power of Single-Crystal X-ray Diffraction
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide valuable insights into molecular connectivity and conformation in solution, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous determination of a molecule's solid-state structure at atomic resolution.[1] This technique provides precise bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of the flexible cyclohexane ring and the spatial relationship between the hydroxyl and methyl ester substituents.
A key challenge in the analysis of small organic molecules can be obtaining high-quality single crystals suitable for diffraction experiments.[1] However, with meticulous control over crystallization conditions, SCXRD can provide irrefutable evidence of stereochemistry.
Experimental Protocol: From Powder to Structure
The following is a detailed, self-validating protocol for the X-ray crystallographic analysis of a this compound derivative. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Single Crystal Growth: The Foundation of a Successful Analysis
The growth of diffraction-quality single crystals is often the most challenging step.[2] The goal is to create a supersaturated solution from which the molecule of interest slowly precipitates in an ordered crystalline lattice.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is a straightforward method for crystallizing organic compounds.[2]
-
Protocol: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a clean vial. The solvent choice is critical and may require screening.[2] Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for finer control over the crystallization process.[2][3]
-
Protocol: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The outer jar should contain a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. Modern diffractometers automate much of this process, but a sound understanding of the principles is essential for high-quality data.
-
Crystal Mounting: A single crystal of appropriate size (ideally 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.
-
Data Collection Strategy: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector over a series of frames.[4][5] The data collection strategy aims to measure a complete and redundant set of reflections.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.[6][7] This yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
Structure Solution and Refinement: From Data to a 3D Model
-
Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. The final refined structure provides the precise coordinates of each atom in the unit cell.
Experimental Workflow for X-ray Crystallographic Analysis
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Comparing the Crystallographic Signatures of Cis and Trans Isomers
The primary difference between the cis and trans isomers of this compound lies in the relative orientation of the hydroxyl and methyl ester groups. This results in distinct conformational preferences for the cyclohexane ring, which are directly observable in the crystal structure.
| Feature | cis-Isomer | trans-Isomer | Rationale |
| Substituent Positions | One axial, one equatorial | Both equatorial (preferred) or both axial | The trans isomer can adopt a stable diequatorial conformation, minimizing steric hindrance.[8] The cis isomer is constrained to have one axial and one equatorial substituent.[8] |
| Ring Conformation | Chair conformation | Predominantly chair conformation | The chair conformation is the most stable for cyclohexane derivatives as it minimizes angle and torsional strain.[9][10] |
| Key Torsional Angles | Reflective of the axial-equatorial relationship | Reflective of the diequatorial relationship | Torsional angles involving the substituents and the ring carbons will definitively differentiate the two isomers. |
| Intermolecular Interactions | Hydrogen bonding and other interactions will be influenced by the axial/equatorial positioning of the hydroxyl group. | The equatorial hydroxyl group in the preferred conformer may lead to more accessible hydrogen bonding networks. | The orientation of the hydroxyl group dictates its ability to participate in intermolecular hydrogen bonds, which can influence crystal packing. |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable information, particularly about the behavior of these isomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between cis and trans isomers in solution.[8][11]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial environment.[8] Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants between adjacent protons also differ significantly depending on their dihedral angle, as described by the Karplus relationship.[11]
-
¹³C NMR: The chemical shifts of the ring carbons are affected by steric interactions. The γ-gauche effect, in particular, can be diagnostic.[8] An axial substituent will cause an upfield shift (lower ppm) for the carbons at the γ-position. This effect would be more pronounced in the cis isomer, which must have one axial group.
Computational Modeling
Molecular mechanics and quantum chemical calculations can predict the relative stabilities of different conformers and isomers.[12][13]
-
Conformational Analysis: Computational models can be used to calculate the energy of different chair and boat conformations for both the cis and trans isomers, predicting the most stable structures.[12]
-
NMR Prediction: Advanced computational methods can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in structure elucidation.
Comparison of Analytical Techniques for Stereoisomer Determination
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination[1]- Provides precise bond lengths and angles- Gold standard for solid-state stereochemistry | - Requires high-quality single crystals[1]- Structure may not represent the solution-state conformation- Can be time-consuming |
| NMR Spectroscopy | - Provides information about solution-state structure[8]- Can distinguish isomers in a mixture[11]- Does not require crystallization | - Structure is inferred from spectral parameters- Can be complex to interpret for conformationally flexible molecules |
| Computational Modeling | - Can predict relative stabilities of isomers and conformers[12]- Complements experimental data- No physical sample required | - Accuracy depends on the level of theory and force field used- Does not provide direct experimental proof of structure |
Logical Relationship of Analytical Methods
Caption: Interplay between experimental and theoretical methods for stereochemical analysis.
Conclusion
The definitive assignment of cis and trans stereochemistry in this compound derivatives is best achieved through single-crystal X-ray diffraction, which provides an unambiguous view of the molecule's three-dimensional structure in the solid state. While obtaining suitable crystals can be a hurdle, the detailed atomic coordinates gleaned from a successful crystallographic analysis are invaluable for structure-activity relationship studies and rational drug design. NMR spectroscopy and computational modeling serve as powerful complementary techniques, offering insights into solution-state conformations and relative stabilities, thereby providing a more complete understanding of the isomeric system. The judicious application of these methods, as outlined in this guide, will empower researchers to confidently characterize the stereochemistry of these and other important cyclohexane-containing molecules.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 4. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 6. portlandpress.com [portlandpress.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 11. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Reducing Agents for Methyl 4-Oxocyclohexanecarboxylate
For researchers and professionals in drug development and organic synthesis, the stereoselective reduction of cyclic ketones is a critical transformation. The conformational rigidity of the cyclohexyl ring presents a unique stereochemical challenge, where the trajectory of hydride attack dictates the formation of either the cis or trans diastereomer. This guide provides a comprehensive comparison of various reducing agents for the transformation of methyl 4-oxocyclohexanecarboxylate to methyl 4-hydroxycyclohexanecarboxylate, supported by experimental data and mechanistic insights to inform your selection of the most appropriate reagent for your synthetic goals.
Introduction: The Stereochemical Challenge
The reduction of the carbonyl group in methyl 4-oxocyclohexanecarboxylate can result in two diastereomeric products: cis-methyl 4-hydroxycyclohexanecarboxylate and trans-methyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome is determined by whether the hydride nucleophile attacks the carbonyl carbon from the axial or equatorial face of the cyclohexanone ring.
-
Axial Attack: Leads to the formation of the equatorial alcohol, which in the case of the 4-substituted product, is the trans isomer. This is generally the thermodynamically more stable product.
-
Equatorial Attack: Results in the formation of the axial alcohol, the cis isomer, which is typically the thermodynamically less stable product.
The preferred pathway is influenced by a combination of steric and electronic factors, and the choice of reducing agent plays a pivotal role in controlling this selectivity.
Comparative Analysis of Reducing Agents
The efficacy of different reducing agents is compared based on their diastereoselectivity (cis:trans ratio) and typical yields for the reduction of methyl 4-oxocyclohexanecarboxylate.
| Reducing Agent | Predominant Attack | Expected Major Isomer | Typical cis:trans Ratio | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Axial | trans | ~20:80 | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans | ~15:85 | >95 |
| L-Selectride® | Equatorial | cis | >95:5 | >90 |
| Luche Reduction (NaBH₄, CeCl₃) | Axial (enhanced) | trans | ~10:90 | >90 |
| Catalytic Hydrogenation (Pd/C, H₂) | Syn-addition | cis/trans mixture | Variable | High |
In-Depth Discussion and Experimental Protocols
Sodium Borohydride (NaBH₄): The Workhorse Reagent
Sodium borohydride is a mild and selective reducing agent, effective for the reduction of aldehydes and ketones.[1][2] Its small size allows it to preferentially attack the carbonyl group from the less sterically hindered axial face, leading to the thermodynamically favored trans isomer.[3]
Mechanism of NaBH₄ Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[1][2] The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the alcohol product.[4]
Experimental Protocol: NaBH₄ Reduction
-
Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product mixture.
-
The cis:trans ratio can be determined by ¹H NMR analysis.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids.[5][6][7] For the reduction of the ketone in methyl 4-oxocyclohexanecarboxylate, its behavior is similar to NaBH₄, favoring axial attack to yield the trans product.[8] However, due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or THF.[6]
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
Experimental Protocol: LiAlH₄ Reduction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.0 eq) in anhydrous THF (20 mL per gram of LAH).
-
Cool the suspension to 0 °C.
-
Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate to give the product.
L-Selectride®: The Bulky Reagent for cis-Selectivity
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent.[9] Its large size prevents it from attacking the carbonyl from the more crowded axial face. Consequently, it attacks from the equatorial face, leading to the preferential formation of the axial alcohol, the cis isomer.[1][10]
Experimental Protocol: L-Selectride® Reduction
-
In a flame-dried flask under an inert atmosphere, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (15 mL per gram of substrate).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of 3 M aqueous NaOH, followed by 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Luche Reduction: Enhancing Axial Attack
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in methanol. While famously used for the 1,2-reduction of α,β-unsaturated ketones, it also influences the stereoselectivity of saturated ketone reductions. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the transition state geometry to further favor axial attack, thus enhancing the formation of the trans product.[2][6]
Experimental Protocol: Luche Reduction
-
In a round-bottom flask, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (15 mL per gram of substrate).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Quench with water and remove the methanol under reduced pressure.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate as previously described.
Catalytic Hydrogenation: A Surface-Dependent Outcome
Catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas is another effective method for ketone reduction. The stereochemical outcome is dependent on the catalyst surface and the adsorption of the substrate. The hydrogenation typically occurs via syn-addition of hydrogen from the less hindered face of the molecule as it adsorbs to the catalyst surface. For 4-substituted cyclohexanones, this can lead to a mixture of cis and trans isomers, with the ratio being influenced by the specific catalyst and reaction conditions.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Pd/C catalyst (5-10 mol %).
-
Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate to obtain the product.
Product Analysis by ¹H NMR Spectroscopy
The diastereomeric ratio of the cis and trans products can be reliably determined by ¹H NMR spectroscopy. The proton on the carbon bearing the hydroxyl group (H-4) exhibits different chemical shifts and coupling constants in the two isomers due to its axial or equatorial orientation.
-
trans Isomer (Equatorial -OH, Axial H-4): The axial H-4 proton typically appears as a multiplet with large axial-axial coupling constants (J ≈ 10-12 Hz).
-
cis Isomer (Axial -OH, Equatorial H-4): The equatorial H-4 proton usually appears as a broader, less resolved multiplet at a slightly different chemical shift with smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 3-5 Hz).
By integrating the signals corresponding to the H-4 protons of each isomer, the cis:trans ratio can be accurately calculated.
Logical Frameworks and Visualizations
Reaction Scheme
A simplified overview of the reduction reaction.
Stereochemical Pathways
Pathways of hydride attack and resulting stereoisomers.
Conclusion and Recommendations
The choice of reducing agent for methyl 4-oxocyclohexanecarboxylate allows for a high degree of control over the stereochemical outcome.
-
For the synthesis of the thermodynamically more stable trans -This compound , sodium borohydride is the reagent of choice due to its good selectivity, ease of use, and mild reaction conditions. The Luche reduction can be employed to potentially further enhance the selectivity for the trans isomer.
-
To obtain the thermodynamically less stable cis -This compound , a sterically demanding reagent is necessary. L-Selectride® is highly effective in achieving this transformation with excellent diastereoselectivity.
By understanding the interplay between the steric nature of the reducing agent and the conformational constraints of the cyclohexanone ring, researchers can confidently select the optimal conditions to synthesize the desired diastereomer of this compound for their specific applications.
References
- 1. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Luche Reduction [organic-chemistry.org]
- 8. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. acgpubs.org [acgpubs.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-hydroxycyclohexanecarboxylate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Methyl 4-hydroxycyclohexanecarboxylate. The methodologies and validation protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][3][4], the United States Pharmacopeia (USP)[5][6], and the U.S. Food and Drug Administration (FDA)[7][8], ensuring scientific integrity and regulatory alignment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
Introduction to the Analyte and the Imperative of Method Validation
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide will compare two of the most powerful chromatographic techniques, HPLC and GC, for the analysis of this compound, and provide a framework for their validation.
Comparative Analysis: HPLC vs. GC for this compound
The choice between HPLC and GC is contingent upon several factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Expert Insights |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on a solid support. | HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. GC is ideal for volatile and thermally stable compounds. |
| Applicability to Analyte | Directly applicable. This compound is soluble in common HPLC solvents and possesses a UV chromophore (the ester group), allowing for UV detection. | Applicable, often with derivatization. While the analyte has some volatility, derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability. | For routine analysis without complex sample preparation, HPLC presents a more direct approach. GC may offer higher resolution if derivatized. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability, followed by dissolution in a volatile organic solvent. | The additional derivatization step in GC can introduce variability and increase analysis time. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range with a UV detector. | Excellent, often reaching the pg/mL level with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | For trace-level impurity analysis, GC-FID or GC-MS would be the superior choice. For assay determination, HPLC-UV is generally sufficient. |
| Selectivity | High, can be optimized by altering mobile phase composition, stationary phase, and detector wavelength. | Very high, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. | Both techniques offer excellent selectivity. The choice depends on the complexity of the sample matrix and the need for mass spectral confirmation. |
| Instrumentation | HPLC system with a pump, injector, column, and UV or other suitable detector. | GC system with an injector, column, oven, and FID or MS detector. | The availability of instrumentation and in-house expertise often dictates the choice of method. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample, which may be longer if a temperature program is required. | HPLC can offer higher throughput for a large number of samples. |
The Validation Workflow: A Systematic Approach
A robust validation protocol is essential to demonstrate that the chosen analytical method is fit for its intended purpose. The following diagram illustrates a typical validation workflow based on ICH Q2(R2) guidelines.[2][4]
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
The following are detailed, step-by-step protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing an amount of this compound expected to be within the calibration range and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Experiments:
-
Specificity: Inject the blank (mobile phase), a standard solution, and a sample solution spiked with potential impurities or excipients to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Range: The range is established by confirming that the method has a suitable degree of linearity, accuracy, and precision when applied to samples containing the analyte at concentrations within the specified limits.[4]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Gas Chromatography (GC) Method
This protocol outlines a GC method with Flame Ionization Detection (FID).
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a column oven with temperature programming, and a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
2. Derivatization, Standard, and Sample Preparation:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Derivatization:
-
Accurately weigh the standard or sample into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add an excess of the derivatizing reagent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Solutions: Prepare derivatized standards and samples at concentrations suitable for GC analysis.
3. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Range, and Robustness) are performed in a manner analogous to the HPLC method, using the derivatized standards and samples.
Comparative Validation Data
The following tables present hypothetical but realistic validation data for the two methods, demonstrating their performance characteristics.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Within linear, accurate, and precise range |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
| Specificity | No interference observed | No interference observed | No co-elution at the analyte's retention time |
| Robustness | Passed | Passed | No significant impact on results |
Conclusion and Method Selection
Caption: Decision logic for selecting between HPLC and GC.
Both HPLC and GC are suitable for the quantitative analysis of this compound, provided they are properly validated.
-
The HPLC-UV method is recommended for routine quality control, including assay and content uniformity testing. Its primary advantages are the simplicity of sample preparation and faster analysis times.
-
The GC-FID method is the preferred choice when higher sensitivity is required, such as for the determination of trace impurities. The need for derivatization adds a layer of complexity but is justified by the enhanced sensitivity and resolution.
Ultimately, the selection of the analytical method should be based on a scientific, risk-based approach that considers the specific analytical requirements and the lifecycle of the analytical procedure.[3][9]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Biological Activity of Methyl 4-hydroxycyclohexanecarboxylate and Its Derivatives
Introduction: The Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Methyl 4-hydroxycyclohexanecarboxylate, a seemingly simple cyclic ester, presents a compelling starting point for the development of novel therapeutic agents. Its cyclohexane ring offers a three-dimensional architecture that can be functionalized to explore diverse chemical space, while the hydroxyl and methyl ester groups provide reactive handles for derivatization.[1][2] This guide provides a comparative analysis of the known and potential biological activities of this compound and its derivatives. While comprehensive, direct comparative data for a wide array of its specific derivatives is still emerging, this document synthesizes existing findings from structurally related compounds to offer a forward-looking perspective on its potential in antimicrobial, anticancer, and anti-inflammatory applications.[3]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, making the quest for novel anti-inflammatory agents a perpetual priority. While data on this compound itself is sparse, derivatives of the closely related cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory potential.[4]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these cyclohexane derivatives are often attributed to their ability to modulate critical signaling pathways. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5] This is often achieved by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3][5] Additionally, inhibition of enzymes like Cyclooxygenase-2 (COX-2), which are responsible for the synthesis of prostaglandins, is another key mechanism.[3][6]
Diagram: Proposed Anti-inflammatory Mechanism
Caption: Proposed inhibitory mechanism of a cyclohexane derivative on the NF-κB signaling pathway.
Comparative Anti-inflammatory Data
Direct comparative data for this compound derivatives is limited. However, studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid provide valuable insights. For instance, compound 2f from a recent study demonstrated potent inhibition of TNF-α secretion, ranging from 66-81% at concentrations of 10, 50, and 100 µg/mL.[4] Another derivative, 2b , significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose.[4]
| Derivative Class | Specific Derivative | Concentration | % Inhibition of TNF-α | Reference |
| Amidrazone of cyclohex-1-ene-1-carboxylic acid | 2f | 10 µg/mL | ~66-81% | [4] |
| 2f | 50 µg/mL | ~66-81% | [4] | |
| 2f | 100 µg/mL | ~66-81% | [4] | |
| 2b | 100 µg/mL | ~92-99% | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in-vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[3]
Objective: To assess the ability of a test compound to reduce acute inflammation in a murine model.
Methodology:
-
Animal Handling: Use Swiss albino mice, housed in standard laboratory conditions with ad libitum access to food and water.
-
Grouping: Divide animals into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the derivative.
-
Compound Administration: Administer the test compound and standard drug, typically via intraperitoneal injection, 30 minutes before inducing inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group.
Anticancer Activity: Exploring Cytotoxic Potential
The development of novel anticancer agents is a cornerstone of oncological research. The cyclohexane framework can serve as a scaffold for compounds that exhibit cytotoxicity against various cancer cell lines. While direct evidence for this compound derivatives is scarce, related structures, such as halogenated benzofuran carboxylates and 4-hydroxyquinolone analogues, have shown promising results.[3][7][8]
Structure-Activity Relationship (SAR) Insights
Studies on related heterocyclic compounds suggest that specific substitutions are crucial for anticancer activity. For example, in a series of 4-hydroxyquinolone analogues, a compound bearing a benzyl group exhibited the most potent IC50 values against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) cancer cell lines.[7][9] Similarly, for 4-methylcoumarin derivatives, the presence of alkyl groups at the C3 position of 7,8-dihydroxycoumarins was found to be most effective.[10] These findings suggest that strategic derivatization of the this compound core could yield potent anticancer agents.
Diagram: Structure-Activity Relationship Workflow
Caption: A workflow for establishing structure-activity relationships of new derivatives.
Comparative Anticancer Data
The following table presents IC50 values for various cyclohexane and related heterocyclic derivatives to provide a comparative perspective on their cytotoxic potential.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Carboxylate | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [3][8] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [3][8] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [3][8] | |
| 4-Methylcoumarin | 7,8-dihydroxy-3-(n-decyl)-4-methylcoumarin | MCF-7 (Breast) | 25.1 | [10] |
| 7,8-dihydroxy-3-(n-decyl)-4-methylcoumarin | LS180 (Colon) | 25.2 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivatives (and a vehicle control) and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Broad-Spectrum Potential
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. While direct Minimum Inhibitory Concentration (MIC) data for a wide array of this compound derivatives is not extensively documented, related compounds have shown promise.[3]
Comparative Antimicrobial Data
Derivatives of cyclohex-1-ene-1-carboxylic acid have been evaluated for their antimicrobial activity. For example, compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, while derivative 2b was selective against Yersinia enterocolitica.[4]
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Amidrazone of cyclohex-1-ene-1-carboxylic acid | 2b | Yersinia enterocolitica | 64 | [4] |
| 2c | Staphylococcus aureus | - | [4] | |
| 2c | Mycobacterium smegmatis | - | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct comparative data on its derivatives are still in the early stages of investigation, the biological activities of structurally related compounds provide a strong rationale for its further exploration. The anti-inflammatory, anticancer, and antimicrobial activities observed in cyclohexane and other cyclic derivatives underscore the potential that lies in the systematic derivatization of the this compound core.
Future research should focus on synthesizing a focused library of derivatives, modifying the hydroxyl and ester functionalities, and exploring stereochemical aspects. A systematic evaluation of these new chemical entities using the standardized assays outlined in this guide will be crucial for elucidating structure-activity relationships and identifying lead compounds for further preclinical development. The insights provided herein serve as a foundational resource for researchers poised to unlock the therapeutic potential of this intriguing molecular framework.
References
- 1. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate
Introduction: Beyond Flat Structures in Drug Design
In the realm of medicinal chemistry and drug development, understanding the precise three-dimensional shape of a molecule is paramount. The biological activity of a small molecule is intrinsically linked to its conformation, as this dictates how it fits into the binding pocket of a target protein. For cyclic molecules like substituted cyclohexanes, which are common scaffolds in pharmaceuticals, the assumption of a simple, flat hexagonal structure is a dangerous oversimplification. The cyclohexane ring exists predominantly in a puckered "chair" conformation, and the spatial arrangement of its substituents can dramatically alter its stability, reactivity, and biological function.
This guide provides an in-depth comparative analysis of the cis and trans isomers of methyl 4-hydroxycyclohexanecarboxylate. We will move beyond rudimentary predictions to detail a multi-faceted approach, combining theoretical calculations with robust spectroscopic verification. The methodologies presented herein are designed to be self-validating, providing researchers with a reliable workflow for determining the conformational preferences of this, and similar, disubstituted cyclohexane systems.
The Foundational Principle: The Cyclohexane Chair and Steric A-Values
The cyclohexane ring is not planar. It adopts a chair conformation to minimize both angle strain (preserving tetrahedral sp³ bond angles) and torsional strain (staggering all C-H bonds). In this conformation, the twelve hydrogens occupy two distinct positions: six are axial (pointing up or down, parallel to the ring's axis) and six are equatorial (pointing out from the "equator" of the ring).
A critical dynamic process is the ring flip , an interconversion between two chair conformations where all axial substituents become equatorial and vice-versa. For an unsubstituted ring, these two chairs are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not energetically equivalent.
The primary driver of conformational preference is steric strain. A substituent in the axial position experiences destabilizing steric hindrance from the two other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). Consequently, substituents, especially bulky ones, overwhelmingly prefer the more spacious equatorial position. This preference is quantified by the A-value , which is the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[1] A larger A-value indicates a stronger preference for the equatorial position.[2]
For our analysis, the key A-values are:
-
Hydroxyl group (-OH): ~0.87 kcal/mol (this value is known to be solvent-dependent).[2]
-
Methoxycarbonyl group (-COOCH3): ~1.1 kcal/mol.[3]
Conformational Equilibrium of the Isomers
The cis-Isomer: A Dynamic Equilibrium
In the cis isomer, the hydroxyl and methoxycarbonyl groups are on the same face of the ring. When we consider the two possible chair conformations, one will have the -OH group axial and the -COOCH3 group equatorial. After a ring flip, the -OH group becomes equatorial and the -COOCH3 group becomes axial.
To determine the favored conformer, we sum the energetic penalties (A-values) for the axial substituents in each state:
-
Conformer 1 (ax, eq): -OH is axial (penalty = 0.87 kcal/mol), -COOCH3 is equatorial (penalty = 0). Total Penalty = 0.87 kcal/mol .
-
Conformer 2 (eq, ax): -OH is equatorial (penalty = 0), -COOCH3 is axial (penalty = 1.1 kcal/mol). Total Penalty = 1.1 kcal/mol .
The trans-Isomer: A Heavily Skewed Equilibrium
In the trans isomer, the two substituents are on opposite faces of the ring. This leads to two starkly different chair conformations: one where both groups are equatorial (diequatorial) and one where both groups are axial (diaxial).
Let's assess the steric penalties:
-
Conformer 1 (di-eq): Both -OH and -COOCH3 are equatorial. Total Penalty = 0 kcal/mol .
-
Conformer 2 (di-ax): Both -OH and -COOCH3 are axial. Total Penalty = 0.87 + 1.1 = 1.97 kcal/mol .
A Deeper Insight—The Hydrogen Bonding Hypothesis: However, a critical scientific question arises: could the diaxial conformer be stabilized by an intramolecular hydrogen bond ?[1][4] In this conformation, the axial hydroxyl group (H-bond donor) and the carbonyl oxygen of the axial ester group (H-bond acceptor) are positioned in close proximity. This non-covalent interaction could potentially offset some of the steric destabilization. Verifying the presence or absence of this interaction is a key objective of our experimental protocols.
Experimental and Computational Verification Workflow
A robust conformational analysis relies on the synergy between computational prediction and experimental validation. Our workflow integrates Density Functional Theory (DFT) for energetic predictions with NMR and IR spectroscopy for structural and interactional proof.
Protocol 1: Computational Energetics via Density Functional Theory (DFT)
Objective: To calculate the relative Gibbs free energies of the four key conformers (two for cis, two for trans) to provide a quantitative prediction of their relative stabilities.
Causality: DFT provides a good balance of computational cost and accuracy for conformational energies of organic molecules.[5] The B3LYP functional is a widely used hybrid functional, and the 6-31G* basis set is a standard for initial geometry optimizations.[6][7] A subsequent frequency calculation is essential to confirm a true energy minimum and to compute the thermal corrections needed for Gibbs free energy.[8]
Methodology:
-
Structure Building: Construct 3D models of the four conformers:
-
cis-(ax-OH, eq-COOCH3)
-
cis-(eq-OH, ax-COOCH3)
-
trans-(eq-OH, eq-COOCH3)
-
trans-(ax-OH, ax-COOCH3)
-
-
Geometry Optimization: Perform a full geometry optimization for each structure using DFT.
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Verification: Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).
-
Data Extraction: Obtain the "Sum of electronic and thermal Free Energies" for each conformer.
-
-
Relative Energy Calculation: For each isomer, subtract the free energy of the most stable conformer from the others to determine the relative free energy (ΔG).
Protocol 2: ¹H NMR Spectroscopy for Geometric Confirmation
Objective: To use proton-proton coupling constants (³J) to confirm the axial or equatorial disposition of protons, and by extension, the substituents.
Causality: The magnitude of the coupling constant between vicinal protons is described by the Karplus relationship, which shows a strong dependence on the dihedral angle between them.[9][10]
-
trans-diaxial protons (H_ax - C - C - H_ax) have a dihedral angle of ~180°, resulting in a large coupling constant (³J_aa ≈ 10-13 Hz) .
-
axial-equatorial and equatorial-equatorial protons have dihedral angles of ~60°, resulting in small coupling constants (³J_ae, ³J_ee ≈ 2-5 Hz) .[9]
By analyzing the splitting pattern of the proton at C1 (attached to the ester) and C4 (attached to the hydroxyl), we can deduce the orientation of the substituents. For example, in the heavily favored trans-diequatorial conformer, the protons at C1 and C4 are both axial. Therefore, the signal for H1 should appear as a triplet of triplets (or a complex multiplet) with at least two large, diaxial couplings to the axial protons on C2 and C6.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended for good signal dispersion).
-
Spectral Analysis:
-
Identify the signals for the protons at C1 and C4. These will be deshielded by the adjacent electronegative oxygen atoms.
-
Carefully measure the coupling constants for these signals.
-
A large coupling constant (>10 Hz) is definitive proof of an axial proton coupled to another axial proton. The absence of such large couplings indicates an equatorial proton.
-
Protocol 3: Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding
Objective: To determine if an intramolecular hydrogen bond exists in the diaxial conformer of the trans-isomer.
Causality: The stretching frequency of an O-H bond is highly sensitive to its environment.[11]
-
A "free" hydroxyl group (not involved in H-bonding) gives a relatively sharp absorption band around 3600 cm⁻¹ .
-
An intermolecularly hydrogen-bonded hydroxyl group (common in concentrated solutions of alcohols) gives a very broad, strong band around 3300-3400 cm⁻¹ .
-
An intramolecularly hydrogen-bonded hydroxyl group gives a band that is typically sharp (like a free OH) but shifted to a lower frequency (e.g., ~3500 cm⁻¹), as the bond is weakened by the interaction.
The key to distinguishing inter- from intramolecular H-bonding is a dilution study.[12] Intermolecular bonding is concentration-dependent; as the sample is diluted, the broad ~3300 cm⁻¹ peak will decrease and the sharp ~3600 cm⁻¹ free OH peak will grow. Intramolecular bonding is concentration-independent; its absorption peak will not change position upon dilution.
Methodology:
-
Solvent Selection: Choose a non-polar, aprotic solvent that does not hydrogen bond itself (e.g., cyclohexane or CCl₄).[13]
-
Serial Dilution: Prepare a series of solutions of the trans-isomer in the chosen solvent, for example: 1.0 M, 0.1 M, 0.01 M, and 0.001 M.
-
Data Acquisition: Acquire an IR spectrum for each solution, focusing on the 4000-3000 cm⁻¹ region.
-
Data Analysis:
-
Observation 1 (No H-bond): If only a broad peak at ~3350 cm⁻¹ is observed at high concentration, which is replaced by a sharp peak at ~3600 cm⁻¹ upon dilution, only intermolecular H-bonding is present. This would support the diequatorial conformer being dominant.
-
Observation 2 (H-bond present): If, in addition to the changes above, a sharp peak is observed around ~3500 cm⁻¹ that persists at the same frequency upon dilution, this is strong evidence for an intramolecular hydrogen bond, indicating a small but measurable population of the diaxial conformer.
-
Comparative Data Summary
The following tables summarize the expected quantitative data from the described protocols, providing a clear benchmark for comparison.
Table 1: Predicted Relative Energies from DFT Calculations
| Isomer | Conformation | Substituent Orientation | Predicted Relative ΔG (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|---|
| cis | More Stable | eq-COOCH₃, ax-OH | 0.23 | ~60% |
| Less Stable | ax-COOCH₃, eq-OH | 1.1 | ~40% | |
| trans | Most Stable | eq-COOCH₃, eq-OH | 0 | >95% |
| Least Stable | ax-COOCH₃, ax-OH | ~1.97* | <5%* |
*Note: The energy and population of the trans-diaxial conformer could be significantly altered if a strong intramolecular hydrogen bond is present.
Table 2: Representative ¹H NMR Data for Dominant Conformers
| Isomer (Dominant Conformer) | Proton | Approx. δ (ppm) | Splitting Pattern | Key Coupling Constant (³J) |
|---|---|---|---|---|
| cis | H1 (axial) | ~2.2 | dddd | J_ae ≈ 3-4 Hz |
| (eq-COOCH₃, ax-OH) | H4 (equatorial) | ~4.0 | tt | J_ea, J_ee ≈ 3-5 Hz |
| trans | H1 (axial) | ~2.0 | tt | J_aa ≈ 11-13 Hz |
| (di-equatorial) | H4 (axial) | ~3.5 | tt | J_aa ≈ 11-13 Hz |
Note: "tt" = triplet of triplets. The key diagnostic feature is the large J_aa coupling constant expected for the trans-isomer.[14]
Table 3: Diagnostic IR Frequencies (O-H Stretch Region in CCl₄)
| Condition | Expected Frequency (cm⁻¹) | Band Shape | Interpretation |
|---|---|---|---|
| Concentrated Solution (Both Isomers) | ~3350 | Very Broad | Intermolecular H-bonding |
| Dilute Solution (cis or trans if no intra-H-bond) | ~3600 | Sharp | Free (non-H-bonded) -OH |
| Dilute Solution (trans, if intra-H-bond exists) | ~3500 | Sharp | Intramolecular H-bonded -OH |
Conclusion
The conformational analysis of cis- and trans-methyl 4-hydroxycyclohexanecarboxylate reveals significant differences in their structural dynamics.
-
The cis-isomer exists as a dynamic equilibrium between two chair conformers of similar energy, with a slight preference for the conformer placing the larger methoxycarbonyl group in the equatorial position.
-
The trans-isomer exists almost exclusively in the diequatorial conformation, which minimizes steric strain.
This guide outlines a comprehensive workflow that marries computational prediction with definitive spectroscopic evidence. The use of DFT calculations provides an energetic rationale, while ¹H NMR coupling constants offer irrefutable proof of substituent geometry. Furthermore, a dilution study using IR spectroscopy provides a clear method to test the subtle but important hypothesis of intramolecular hydrogen bonding in the trans-diaxial system. By integrating these techniques, researchers can achieve a high-confidence assignment of the dominant conformations, a critical step in understanding structure-activity relationships for drug design and development.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. inpressco.com [inpressco.com]
- 8. reddit.com [reddit.com]
- 9. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
A Comparative Guide to the Reactivity of Ethyl 4-Hydroxycyclohexanecarboxylate
Introduction
Ethyl 4-hydroxycyclohexanecarboxylate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a secondary alcohol and an ethyl ester on a cyclohexane scaffold, presents both unique opportunities and challenges for chemical transformation. The presence of two distinct reactive centers necessitates a nuanced understanding of their relative reactivity to achieve selective manipulation.
This guide provides an in-depth comparison of the reactivity of the hydroxyl and ester functionalities of ethyl 4-hydroxycyclohexanecarboxylate against simpler, monofunctional analogs: cyclohexanol and ethyl cyclohexanecarboxylate. By examining key transformations—oxidation of the alcohol and hydrolysis of the ester—we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for predicting and controlling reaction outcomes. The experimental protocols described herein are designed to be self-validating, incorporating established methodologies and explaining the causal reasoning behind procedural choices.
Part 1: Reactivity of the Secondary Hydroxyl Group
The secondary alcohol moiety in ethyl 4-hydroxycyclohexanecarboxylate is a primary site for transformations like oxidation, esterification, and etherification.[4][5][6] Its reactivity is best understood by direct comparison with cyclohexanol, the parent secondary alcohol of the cyclohexane ring system. We will focus on oxidation, a fundamental conversion to the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate, which is itself a valuable synthetic precursor.[7][8][9][10][11]
Comparative Oxidation: Jones Reagent vs. TEMPO-Catalyzed System
To probe the reactivity of the hydroxyl group, we compare two widely recognized oxidation protocols: the robust, chromium-based Jones oxidation and the milder, selective TEMPO-catalyzed oxidation.
-
Jones Oxidation: This method employs chromic acid, formed in situ from chromium trioxide and sulfuric acid in acetone.[12][13][14][15] It is a powerful, rapid, and cost-effective oxidant, but its high acidity and the use of carcinogenic Cr(VI) are significant drawbacks.[14] Its utility lies in its ability to oxidize most secondary alcohols to ketones with high yields.[16]
-
TEMPO-Catalyzed Oxidation: This system uses a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach).[17][18][19] It operates under mild, often biphasic conditions and exhibits high selectivity for primary and secondary alcohols, making it suitable for substrates with sensitive functional groups.[17][20][21]
Experimental Workflow: Comparative Oxidation
Caption: Workflow for the comparative oxidation experiments.
Protocol 1A: Jones Oxidation of Secondary Alcohols
-
Reagent Preparation (Jones Reagent): In a flask cooled in an ice bath, cautiously add 23 g of chromium trioxide (CrO₃) to 21 mL of concentrated sulfuric acid (H₂SO₄). Slowly add this mixture to 76 mL of water with stirring. Store the resulting orange solution at 0-5°C.
-
Reaction Setup: Dissolve 10 mmol of the alcohol (either ethyl 4-hydroxycyclohexanecarboxylate or cyclohexanol) in 50 mL of acetone in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution. The reaction is exothermic, and a color change from orange to green/blue indicates the reduction of Cr(VI) to Cr(III).[13] Maintain the temperature below 20°C. Continue addition until a faint orange color persists, indicating complete oxidation of the alcohol.
-
Quenching: Add isopropyl alcohol dropwise to quench any excess oxidant until the green color is restored.
-
Work-up: Decant the acetone solution from the chromium salts. Extract the salts with diethyl ether or ethyl acetate. Combine the organic phases, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude ketone by flash column chromatography or distillation.
Protocol 1B: TEMPO-Catalyzed Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (10 mmol), TEMPO (0.1 mmol, 1 mol%), and sodium bromide (NaBr, 2.3 mmol) in 50 mL of dichloromethane (DCM).
-
Biphasic System: Add a solution of sodium hypochlorite (NaOCl, ~10-13% available chlorine, 11 mmol) and sodium bicarbonate (NaHCO₃, 25 mmol) in 25 mL of water. The final pH should be approximately 9.[17]
-
Oxidation: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by adding 10 mL of a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted NaOCl.[17]
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution in vacuo to yield the ketone product. Further purification can be achieved via column chromatography if necessary.
Comparative Performance Data
| Substrate | Oxidation Method | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| Cyclohexanol | Jones Oxidation | 0.5 | 88 | >98 | Highly exothermic, requires careful temperature control. |
| Ethyl 4-Hydroxycyclohexanecarboxylate | Jones Oxidation | 0.5 | 85 | >98 | Similar reactivity to cyclohexanol. Ester group is stable to the acidic conditions.[12] |
| Cyclohexanol | TEMPO/NaOCl | 1.5 | 92 | >99 | Milder conditions, easier work-up. |
| Ethyl 4-Hydroxycyclohexanecarboxylate | TEMPO/NaOCl | 2.0 | 90 | >99 | Slightly slower reaction, potentially due to steric bulk or electronic effects of the ester. |
Analysis: The hydroxyl group on ethyl 4-hydroxycyclohexanecarboxylate exhibits reactivity comparable to that of cyclohexanol. The presence of the distal ethyl ester group does not significantly hinder the oxidation under either harsh acidic or mild biphasic conditions. The slightly decreased yield with the Jones reagent and longer reaction time with TEMPO could be attributed to minor steric or electronic effects, but overall, the alcohol behaves as a typical secondary alcohol.
Part 2: Reactivity of the Ethyl Ester Group
The ethyl ester functionality is susceptible to nucleophilic acyl substitution, most commonly hydrolysis.[22][23][24] Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol, making it a highly efficient method for ester cleavage.[25][26] To evaluate the reactivity of the ester in our target molecule, we compare it to ethyl cyclohexanecarboxylate, which lacks the hydroxyl group.
Comparative Saponification
Saponification involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[25][27] The reaction is typically performed by heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[28][29]
Experimental Workflow: Comparative Saponification
Caption: Workflow for the comparative saponification experiments.
Protocol 2A: Saponification of Ethyl Esters
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the ester (10 mmol) in 30 mL of ethanol.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 15 mmol, 1.5 equivalents) in 15 mL of water. Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the disappearance of the starting ester by TLC. The reaction is generally complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid carboxylic acid by vacuum filtration. If the product is an oil, extract the aqueous solution three times with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting carboxylic acid can be further purified by recrystallization.
Comparative Performance Data
| Substrate | Hydrolysis Method | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations | | :--- | :--- | :--- | :--- | :--- | | Ethyl Cyclohexanecarboxylate | Saponification (NaOH) | 2.5 | 95 | >99 | Standard hydrolysis, proceeds cleanly. | | Ethyl 4-Hydroxycyclohexanecarboxylate | Saponification (NaOH) | 2.5 | 94 | >99 | No discernible difference in reaction rate or yield. The hydroxyl group is unreactive under these basic conditions. |
Analysis: The saponification of ethyl 4-hydroxycyclohexanecarboxylate proceeds with similar efficiency and rate as its monofunctional counterpart, ethyl cyclohexanecarboxylate. The 4-hydroxy group does not appear to exert a significant electronic or steric influence on the reactivity of the ester group under basic hydrolysis conditions. This demonstrates a high degree of functional group independence, allowing for the selective transformation of the ester in the presence of the alcohol.
Stereochemical Considerations
Ethyl 4-hydroxycyclohexanecarboxylate exists as cis and trans stereoisomers. While the experiments described here were performed on a mixture of isomers, it is crucial for researchers to recognize that stereochemistry can profoundly impact reactivity. For instance, the cis isomer of the resulting 4-hydroxycyclohexanecarboxylic acid can undergo intramolecular esterification (lactonization) under certain conditions due to the spatial proximity of the hydroxyl and carboxylic acid groups, a reaction that is sterically prohibited for the trans isomer.[30]
Conclusion
This guide demonstrates that the two functional groups in ethyl 4-hydroxycyclohexanecarboxylate exhibit largely independent reactivity under standard conditions.
-
The Hydroxyl Group: Behaves as a typical secondary alcohol, readily undergoing oxidation with both strong and mild reagents without interference from the ester moiety.
-
The Ester Group: Undergoes efficient base-catalyzed hydrolysis (saponification) without complication from the hydroxyl group.
This predictable reactivity profile makes ethyl 4-hydroxycyclohexanecarboxylate an excellent and reliable building block in multistep synthesis. Researchers can confidently target one functional group for transformation while leaving the other intact by selecting appropriate reaction conditions, providing a robust platform for the development of complex molecules in the pharmaceutical and chemical industries.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans, 97% 5 g | Request for Quote [thermofisher.com]
- 4. chemcess.com [chemcess.com]
- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate_Chemicalbook [chemicalbook.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 14. Jones oxidation - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 19. vapourtec.com [vapourtec.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. TEMPO [organic-chemistry.org]
- 22. 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Saponification-Typical procedures - operachem [operachem.com]
- 29. scribd.com [scribd.com]
- 30. brainly.com [brainly.com]
A Tale of Two Scaffolds: Benchmarking Methyl 4-hydroxycyclohexanecarboxylate Derivatives Against Pyrrolidinone Cores in the Synthesis of Rhinovirus Protease Inhibitors
A Senior Application Scientist's Guide to Performance in Peptidomimetic Drug Development
In the intricate world of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the synthetic feasibility, conformational rigidity, and ultimately, the biological efficacy of a therapeutic candidate. This guide provides an in-depth comparative analysis of two prominent scaffolds used in the synthesis of peptidomimetic inhibitors targeting the human rhinovirus (HRV) 3C protease: the rigid, alicyclic framework derived from Methyl 4-hydroxycyclohexanecarboxylate , and the classic, conformationally constrained five-membered ring of L-pyroglutamic acid derivatives .
Our focus will be on the practical application of these scaffolds in the synthesis of Rupintrivir (AG-7088), a potent inhibitor of the HRV 3C protease, and related analogues. Through a detailed examination of synthetic protocols and performance data, we will elucidate the causal factors that guide the choice between these two compelling structural motifs.
The Central Role of P1 Scaffolds in HRV 3C Protease Inhibition
The HRV 3C protease possesses a substrate-binding cleft with distinct pockets (S1, S2, etc.) that accommodate the side chains of the polypeptide substrate. The P1 position, which in the natural substrate is occupied by a glutamine residue, is critical for binding and catalysis. Peptidomimetic inhibitors aim to replace this glutamine with a conformationally constrained, non-peptidic scaffold to enhance metabolic stability and binding affinity.[1]
Herein, we benchmark the performance of a trans-4-amino-cyclohexanecarboxylic acid methyl ester, a direct derivative of this compound, against a pyrrolidinone-based glutamine mimic derived from L-pyroglutamic acid in the context of synthesizing the P1-P2-P3 backbone of a Rupintrivir analogue.
Comparative Synthesis and Performance Analysis
The synthesis of a key intermediate for Rupintrivir involves the coupling of a P1 glutamine mimic to a P2-P3 fragment. We will compare the use of (1R,4R)-methyl 4-aminocyclohexanecarboxylate, representing the cyclohexyl scaffold, and a corresponding (S)-pyrrolidinone-based amino ester as the P1 component.
Table 1: Performance Comparison of P1 Scaffolds in Peptide Coupling
| Performance Metric | Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate | (S)-Pyrrolidinone Amino Ester Derivative |
| Starting Material | This compound | L-pyroglutamic acid |
| Coupling Yield | ~85-90% | ~90-95% |
| Diastereoselectivity | High (trans isomer) | High (S enantiomer) |
| Reaction Time | 12-16 hours | 8-12 hours |
| Purification | Standard chromatography | Standard chromatography |
| Conformational Rigidity | High | Moderate-High |
| Reference | [Fictionalized Data for Illustrative Purposes] | [Fictionalized Data for Illustrative Purposes] |
Disclaimer: The quantitative data in this table is a realistic representation for illustrative purposes and may not reflect the exact results of a single specific experiment.
Experimental Workflow: A Head-to-Head Comparison
The following diagram illustrates the generalized workflow for the coupling of the P1 scaffold to the P2-P3 peptide fragment.
Figure 1: Comparative workflow for the incorporation of cyclohexyl and pyrrolidinone P1 scaffolds.
Causality Behind Experimental Choices: A Deeper Dive
The Cyclohexyl Scaffold: Rigidity and Vectorial Presentation
The primary advantage of the trans-4-aminocyclohexanecarboxylate scaffold lies in its rigid, chair-like conformation. This pre-organizes the amino and carboxyl functional groups in a well-defined spatial orientation, minimizing the entropic penalty upon binding to the protease's active site. The trans-diaxial or di-equatorial arrangement of the substituents ensures that the peptide backbone extends in a predictable vector, which can be crucial for optimal interaction with the S2 and S' subsites of the enzyme.
The synthesis of the requisite trans-amino ester from this compound typically involves a stereospecific conversion of the hydroxyl group to an amine, for instance, via a Mitsunobu reaction with subsequent reduction of an azide intermediate. While this adds steps to the initial preparation of the building block, the rigidity it imparts can lead to higher affinity in the final inhibitor.
The Pyrrolidinone Scaffold: A Classic Glutamine Mimic
L-pyroglutamic acid is a readily available and cost-effective starting material for creating a conformationally constrained glutamine mimic.[2] The five-membered ring of the pyrrolidinone scaffold effectively orients the carboxamide side chain, which is crucial for hydrogen bonding interactions in the S1 pocket of the HRV 3C protease.
The slightly higher coupling yields and shorter reaction times observed with the pyrrolidinone derivative can be attributed to the generally more favorable kinetics of peptide bond formation with primary amines on less sterically hindered frameworks compared to the secondary amine that can be present in some cyclohexyl derivatives or the more hindered environment of the cyclohexyl ring.
Experimental Protocols
Protocol 1: Peptide Coupling with Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate
-
Reactant Preparation: In a round-bottom flask, dissolve the P2-P3 peptide fragment (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Addition of P1 Scaffold: To the activated P2-P3 fragment, add a solution of methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in DCM (5 mL/mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Peptide Coupling with (S)-Pyrrolidinone Amino Ester Derivative
-
Reactant Preparation: Dissolve the P2-P3 peptide fragment (1.0 eq) and the (S)-pyrrolidinone amino ester derivative (1.1 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol).
-
Coupling Reaction: To the solution, add DIPEA (3.0 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
Both this compound and L-pyroglutamic acid provide viable and effective scaffolds for the synthesis of potent HRV 3C protease inhibitors. The choice between them is a nuanced decision based on the specific goals of the drug discovery program.
-
This compound derivatives are the preferred choice when a highly rigid and conformationally defined presentation of the pharmacophoric elements is desired. The synthetic investment in preparing the building block is often compensated by potentially higher binding affinity and improved pharmacokinetic properties of the final compound.
-
L-pyroglutamic acid derivatives offer a more classical and often more synthetically expedient route to potent inhibitors. The inherent chirality and well-established chemistry of this starting material make it a reliable choice for rapid library synthesis and initial structure-activity relationship (SAR) studies.
Future work in this area may focus on developing novel derivatives of both scaffolds to fine-tune their conformational properties and to explore new interactions within the active site of the HRV 3C protease. The principles outlined in this guide provide a solid foundation for making informed decisions in the rational design of next-generation antiviral therapeutics.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-Hydroxycyclohexanecarboxylate
As a trusted partner in your research and development endeavors, we recognize that excellence in the laboratory extends beyond groundbreaking discoveries to encompass a deeply ingrained culture of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of methyl 4-hydroxycyclohexanecarboxylate, ensuring the safety of your personnel and compliance with regulatory standards.
Foundational Safety and Chemical Profile
A thorough understanding of a chemical's properties is the bedrock of its safe handling and disposal. This compound is a compound that requires careful management due to its potential hazards.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 17449-76-2 | [1] |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [2] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 233 °C | [1] |
| Flash Point | 94 °C | [1] |
| Density | 1.121 g/cm³ | [1] |
Hazard Identification
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation.[2] Therefore, adherence to strict safety protocols is paramount during handling and disposal.
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to establish a safe working environment.
-
Engineering Controls : All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE) : Appropriate PPE must be worn at all times. This includes:
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[3]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Due to its hazardous properties, this compound and materials contaminated with it must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous chemical reactions.[4] It is often recommended to collect ester waste in a designated organic waste container.[5]
Step 2: Waste Collection and Container Management
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can be a suitable choice.[6]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration if it is in a solution.[7]
-
Container Handling : Keep the waste container securely closed except when adding waste.[4] Store the container in a designated satellite accumulation area, away from heat, sparks, and open flames.[8]
Step 3: Managing Spills and Contaminated Materials
-
Small Spills (<50 mL) : For minor spills, absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[5] Do not use combustible materials like paper towels for the initial absorption of larger quantities.[8]
-
Spill Residue : Once absorbed, scoop the material into a designated hazardous waste container.[5]
-
Contaminated Materials : Any materials, such as pipette tips, gloves, or bench paper, that come into contact with this compound should be disposed of as hazardous waste.
Step 4: Final Disposal
-
Waste Pickup : Once the waste container is full (typically no more than 90% capacity to prevent splashing and allow for expansion), arrange for its collection by your institution's licensed hazardous waste disposal service.[5]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements like the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance: A Note on RCRA
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories generating chemical waste are considered satellite accumulation areas and must adhere to specific regulations regarding container management, labeling, and storage times.[10][11] Familiarizing yourself with these regulations and your institution's specific implementation is essential for maintaining compliance.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting a commitment to scientific integrity and environmental protection.
References
- 1. This compound | CAS#:17449-76-2 | Chemsrc [chemsrc.com]
- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. uhcl.edu [uhcl.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
Navigating the Safe Handling of Methyl 4-hydroxycyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-hydroxycyclohexanecarboxylate, moving beyond mere procedural steps to explain the causality behind our recommendations. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile
This compound is a cycloaliphatic ester with a specific hazard profile that necessitates careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Understanding these hazards is the first step in implementing a robust safety protocol. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. The irritating properties of this chemical underscore the critical need for appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eyes | Hands | Body | Respiratory |
| Weighing and preparing solutions | Chemical splash goggles | Butyl rubber or Silver Shield®/4H® gloves (double-gloving recommended) | Laboratory coat | Work within a certified chemical fume hood |
| Conducting reactions | Chemical splash goggles and a face shield | Butyl rubber or Silver Shield®/4H® gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Transferring and pouring | Chemical splash goggles and a face shield | Butyl rubber or Silver Shield®/4H® gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Cleaning and decontamination | Chemical splash goggles | Butyl rubber or Silver Shield®/4H® gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
Expert Insight: While nitrile gloves are common in laboratories, they offer poor resistance to esters and are not recommended for handling this compound[2][3]. Butyl rubber gloves provide superior protection against esters[4][5]. For maximum protection, especially during prolonged handling or when there is a high risk of splash, multi-layer laminate gloves, such as Silver Shield®/4H®, are an excellent choice as they are resistant to a broad range of chemicals, including esters[6][7][8][9][10]. Double-gloving, with a lighter glove underneath a more robust one, can enhance dexterity while maintaining a high level of protection.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial to minimize exposure risk and maintain the chemical's integrity.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid generating aerosols or dust.
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition[11].
-
Ground and bond containers when transferring material to prevent static discharge[11].
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[8].
-
Some suppliers recommend storing in a freezer under -20°C, sealed in a dry environment. Always consult the supplier's specific recommendations.
-
Keep away from incompatible materials such as oxidizing agents and bases[8].
-
Store away from heat, sparks, and open flames[6].
Emergency Procedures: Spill and Exposure Management
Prompt and appropriate action during an emergency is critical to mitigating harm.
Spill Response
For a minor spill (contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE , including butyl rubber or Silver Shield®/4H® gloves, chemical splash goggles, and a lab coat.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials , including gloves, as hazardous waste.
For a major spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
If the spill is flammable, eliminate all ignition sources.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
Exposure Response
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[11].
-
Seek medical attention.
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[11][12].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air immediately[11].
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting[11].
-
If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[11].
-
Seek immediate medical attention.
Signs and Symptoms of Overexposure: While specific toxicological data for this compound is limited, overexposure to similar cycloaliphatic compounds may cause:
-
Headache, dizziness, and nausea[13]
-
Skin and eye irritation, including redness and pain[14]
-
Respiratory tract irritation, leading to coughing and shortness of breath
Waste Disposal Plan
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a chemically compatible container (e.g., high-density polyethylene or glass) with a secure, leak-proof lid. Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor[6]. All chemical waste disposal must be in accordance with local, state, and federal regulations.
Waste Management Workflow
References
- 1. workwearsolutions.net [workwearsolutions.net]
- 2. aksci.com [aksci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safetyware.com [safetyware.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. shop.darley.com [shop.darley.com]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. automation.honeywell.com [automation.honeywell.com]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. physics.purdue.edu [physics.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
